Copper acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;copper | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRSVAKGZBVPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.[Cu] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4CuO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4180-12-5 | |
| Details | Compound: Acetic acid, copper salt (1:?) | |
| Record name | Acetic acid, copper salt (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4180-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10939099 | |
| Record name | Acetic acid--copper (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142-71-2, 4180-12-5, 17856-17-6 | |
| Record name | Cupric acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, copper salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004180125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, copper salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid--copper (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Anhydrous Copper(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established methods for the synthesis of anhydrous copper(II) acetate (B1210297). The document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic workflows. The information is intended to aid researchers in selecting and implementing the most suitable method for their specific laboratory and industrial applications.
Introduction
Anhydrous copper(II) acetate, with the chemical formula Cu(CH₃COO)₂, is a dark green crystalline solid. It serves as a versatile reagent and catalyst in a multitude of organic and inorganic syntheses.[1][2] Its applications range from being a catalyst in polymerization and oxidation reactions to a precursor in the formation of advanced materials. The anhydrous form is particularly crucial in reactions where the presence of water would be detrimental. This guide explores three primary methods for its synthesis: the dehydration of copper(II) acetate monohydrate, the reaction of basic copper carbonate with acetic anhydride (B1165640), and the direct synthesis from copper metal.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for the different synthesis routes to anhydrous copper(II) acetate, allowing for a direct comparison of their efficacy and requirements.
| Method | Starting Materials | Reaction Time (approx.) | Temperature | Yield (approx.) | Purity (approx.) |
| 1. Dehydration of Copper(II) Acetate Monohydrate | Copper(II) acetate monohydrate | 24 hours | 85-100°C | >95% | High |
| 2. From Basic Copper Carbonate and Acetic Anhydride | Basic copper carbonate, Acetic anhydride, Acetic acid | 4-5 hours | 50-90°C | ~97.5% | >99.9% |
| 3. From Copper Metal with Oxidizing Agent | Copper metal, Acetic acid, Hydrogen peroxide (or Oxygen) | 4 days (with O₂) | Room Temperature | Variable | Variable |
Experimental Protocols
This section provides detailed experimental procedures for each of the three synthesis methods.
Method 1: Dehydration of Copper(II) Acetate Monohydrate
This is the most direct method for obtaining anhydrous copper(II) acetate, provided the monohydrate is readily available. The process involves the removal of the water of crystallization by heating under reduced pressure.
Experimental Protocol:
-
Place a known quantity of finely ground copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) in a suitable vacuum-drying apparatus (e.g., a vacuum oven or a flask connected to a vacuum line).
-
Heat the sample at a temperature of 85-100°C under a reduced pressure of approximately 40 mbar.[2][3][4]
-
Maintain these conditions for 24 hours to ensure the complete removal of water.[3]
-
After 24 hours, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Once cooled, carefully vent the apparatus with an inert gas (e.g., nitrogen or argon) before collecting the dark green anhydrous copper(II) acetate.
-
Store the anhydrous product in a tightly sealed container in a desiccator to prevent rehydration.
Method 2: Synthesis from Basic Copper Carbonate and Acetic Anhydride
This method provides a route to high-purity copper(II) acetate, which is subsequently dehydrated. The use of acetic anhydride helps to drive the reaction to completion and facilitates the formation of the acetate salt.
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer and a means of temperature control, charge 100-200 g of 30-65% aqueous acetic acid.[4]
-
Heat the acetic acid solution to 50-80°C with intensive stirring.[4]
-
Separately, and simultaneously, meter in 1 molar equivalent of basic copper carbonate (with a Cu content of 40-55% by weight) and 1 molar equivalent of acetic anhydride.[4]
-
Control the addition rate to maintain the pH of the reaction mixture at or below 3.6 and the temperature not exceeding 90°C.[4]
-
After the addition is complete (typically 2-3 hours), continue to stir the reaction mixture under reflux conditions for an additional 2 to 3 hours.[4]
-
Cool the resulting suspension and separate the precipitated copper(II) acetate monohydrate by filtration.
-
Wash the crystals with water and then dry them in a vacuum oven at 85°C and a pressure of 40 mbar for 24 hours to yield the anhydrous copper(II) acetate.[3]
Method 3: Synthesis from Copper Metal with an Oxidizing Agent
This method is a common laboratory-scale synthesis that starts from elemental copper. An oxidizing agent, such as hydrogen peroxide or oxygen, is required to facilitate the oxidation of copper in the presence of acetic acid.
Experimental Protocol (using Oxygen):
-
Place a quantity of copper metal (e.g., turnings, wire) in a gas washing bottle.
-
Add a sufficient amount of dilute acetic acid (e.g., 5-10% solution) to cover the copper.
-
Bubble a steady stream of air or pure oxygen through the acetic acid solution using a gas dispersion tube.[5]
-
Continue the aeration at room temperature for several days. The solution will gradually turn blue as copper(II) acetate is formed. The reaction can take up to 4 days or more depending on the surface area of the copper and the flow rate of the gas.[5]
-
Once the desired concentration of copper(II) acetate is achieved (indicated by a deep blue color), filter the solution to remove any unreacted copper.
-
Concentrate the filtrate by gentle heating to induce crystallization of copper(II) acetate monohydrate.
-
Collect the crystals by filtration and then dehydrate them following the procedure in Method 1 to obtain anhydrous copper(II) acetate.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis method.
Caption: Workflow for the synthesis of anhydrous copper(II) acetate via dehydration.
Caption: Workflow for the synthesis from basic copper carbonate.
Caption: Workflow for the synthesis from copper metal.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 3. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 4. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
An In-depth Technical Guide to the Crystal Structure of Copper(II) Acetate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure of copper(II) acetate (B1210297) monohydrate, a compound of significant interest in coordination chemistry and various fields of chemical research. The detailed structural information is crucial for understanding its chemical properties, reactivity, and potential applications in areas such as catalysis and drug development.
Crystal Structure and Molecular Geometry
Copper(II) acetate monohydrate, with the chemical formula Cu₂(CH₃COO)₄(H₂O)₂, crystallizes in the monoclinic space group C2/c. The structure is characterized by a dimeric "paddlewheel" conformation where two copper atoms are bridged by four acetate ligands. Each copper atom is coordinated to four oxygen atoms from the acetate groups and one water molecule, resulting in a distorted square pyramidal geometry. The two copper atoms in the dimer are in close proximity, leading to interesting magnetic properties.
The crystal structure has been extensively studied using both X-ray and neutron diffraction techniques, providing precise measurements of bond lengths and angles.
Crystallographic Data
The unit cell parameters and other crystallographic data for copper(II) acetate monohydrate are summarized in the table below. These values are derived from high-quality single-crystal X-ray and neutron diffraction studies.
| Parameter | X-ray Diffraction Data | Neutron Diffraction Data |
| Formula | C₈H₁₆Cu₂O₁₀ | C₈H₁₆Cu₂O₁₀ |
| Formula Weight | 399.33 | 399.33 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | C2/c |
| a (Å) | 13.168(2) | 13.167(4) |
| b (Å) | 8.564(2) | 8.563(2) |
| c (Å) | 13.858(2) | 13.862(7) |
| β (°) | 117.02(1) | 117.019(2) |
| V (ų) | 1390.4 | 1390.6 |
| Z | 4 | 4 |
| R-factor | 0.047 | 0.051 |
Selected Bond Lengths and Angles
The intramolecular bond distances and angles provide insight into the coordination environment of the copper atoms and the geometry of the acetate ligands. The neutron diffraction data offers higher precision, especially for the positions of the hydrogen atoms.
| Bond | X-ray Diffraction (Å) | Neutron Diffraction (Å) |
| Cu-Cu | 2.616 | 2.6143(17) |
| Cu-O(acetate) (mean) | 1.969 | 1.9689(22) |
| Cu-O(water) | 2.156 | 2.1613(17) |
| C-O (mean) | - | 1.2596(20) |
| C-C (mean) | - | 1.5013(11) |
| O-H (mean) | - | 0.955(4) |
| Angle | Neutron Diffraction (°) |
| H-O-H | 106.6(3) |
Molecular Structure Visualization
The dimeric structure of copper(II) acetate monohydrate is depicted below, illustrating the paddlewheel arrangement of the acetate ligands bridging the two copper centers.
Caption: Dimeric structure of copper(II) acetate monohydrate.
Experimental Protocols
Synthesis and Crystallization
High-quality single crystals of copper(II) acetate monohydrate can be prepared by the slow evaporation of a saturated aqueous solution. A typical procedure is as follows:
-
Preparation of Saturated Solution: Dissolve copper(II) acetate monohydrate powder in deionized water at an elevated temperature (e.g., 60-80 °C) with stirring until a saturated solution is obtained.
-
Filtration: Filter the hot, saturated solution through a pre-heated funnel with filter paper to remove any insoluble impurities.
-
Crystallization: Transfer the clear filtrate to a clean crystallizing dish. Cover the dish with a perforated parafilm or a watch glass to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the crystallizing dish in a location with a stable temperature and minimal vibrations. Single crystals will form over a period of several days to weeks.
-
Isolation: Once crystals of suitable size and quality have formed, they are carefully removed from the mother liquor, washed with a small amount of cold deionized water, and dried on a filter paper.
Single-Crystal X-ray Diffraction
The determination of the crystal structure by single-crystal X-ray diffraction is a critical experimental technique. The following outlines a representative protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).
-
Data Collection: The mounted crystal is placed on a four-circle X-ray diffractometer equipped with a CCD or CMOS detector. Data is typically collected at a low temperature (e.g., 100 K or 295 K) to minimize thermal vibrations. A monochromatic X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used. A series of diffraction images are collected by rotating the crystal through a range of angles.
-
Data Processing: The collected diffraction images are processed using software such as APEX or CrysAlisPro. This involves indexing the diffraction spots, integrating their intensities, and applying corrections for Lorentz and polarization effects, as well as absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software packages like SHELXS or Olex2. The structural model is then refined by full-matrix least-squares on F² using software such as SHELXL. During refinement, anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.
Neutron Diffraction
Neutron diffraction provides highly accurate positions for light atoms, particularly hydrogen, which are often difficult to locate precisely with X-ray diffraction.
-
Crystal and Instrument Setup: A large, high-quality single crystal is required for neutron diffraction experiments. The crystal is mounted on a goniometer in a neutron beam at a research reactor or spallation source.
-
Data Collection: A beam of thermal neutrons with a specific wavelength is directed at the crystal. The diffracted neutrons are detected by a position-sensitive detector. Data is collected by rotating the crystal and detector to measure the intensities of a large number of Bragg reflections.
-
Data Analysis and Refinement: The data is processed and corrected for various experimental factors. The structure is then refined using least-squares methods, similar to X-ray diffraction, often starting from the model obtained from X-ray data. This refinement yields highly precise atomic coordinates, especially for the hydrogen atoms of the water molecules and methyl groups.
Logical Workflow for Crystal Structure Determination
The process of determining the crystal structure of copper(II) acetate monohydrate follows a logical progression from synthesis to final structural analysis.
Caption: Workflow for crystal structure determination.
A Deep Dive into the Magnetic Properties of Binuclear Copper(II) Acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Binuclear copper(II) acetate (B1210297) monohydrate, [Cu₂(CH₃COO)₄(H₂O)₂], stands as a cornerstone in the study of molecular magnetism. Its deceptively simple structure conceals a wealth of fascinating magnetic phenomena that have captivated chemists and physicists for decades. This technical guide provides a comprehensive overview of the magnetic properties of this iconic molecule, detailing the underlying theory, experimental characterization, and key quantitative data.
The Dimeric Structure: A "Paddle-Wheel" Conformation
The foundation of copper(II) acetate's magnetic behavior lies in its unique dimeric "paddle-wheel" structure. Two copper(II) ions are bridged by four acetate ligands, with each copper atom also coordinated to a water molecule in the axial position. The Cu-Cu distance is remarkably short, approximately 2.62 Å, which is comparable to the separation in metallic copper.[1] This proximity is a critical factor in the magnetic interactions between the two metal centers.
Antiferromagnetic Coupling: A Tale of Two Spins
At room temperature, one might expect a magnetic moment consistent with two independent unpaired electrons (S=1/2) per dimer. However, experimental observations reveal a significantly lower magnetic moment that decreases dramatically as the temperature is lowered, rendering the compound essentially diamagnetic below 90 K.[1] This phenomenon is the hallmark of strong antiferromagnetic coupling between the two copper(II) ions.
The individual spins of the d⁹ Cu(II) ions (S=1/2) interact through the acetate bridges, a mechanism known as superexchange. This interaction leads to a spin-paired ground state (S=0, singlet), which is diamagnetic, and a thermally accessible, higher-energy spin-unpaired state (S=1, triplet). The energy separation between the singlet ground state and the excited triplet state is defined by the exchange coupling constant, -2J . A negative value of J indicates antiferromagnetic coupling.
dot
Caption: Antiferromagnetic coupling leads to a lower energy singlet state and a higher energy triplet state.
Quantitative Magnetic Data
The magnetic properties of binuclear copper(II) acetate have been extensively studied. The following tables summarize the key quantitative data obtained from magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy.
Table 1: Magnetic Susceptibility Data
| Parameter | Value | Reference |
| Exchange Coupling Constant (-2J) | 292.2 cm⁻¹ | [2] |
| g-factor (isotropic) | 2.16 | [3] |
| Magnetic Moment (300 K) | ~2.1 µB | [2][4] |
| Magnetic Moment (4.2 K) | ~0.1 µB | [2][4] |
| Temperature of Max. Susceptibility | ~250 K | [2][4] |
Table 2: Electron Paramagnetic Resonance (EPR) Parameters
| Parameter | Value | Reference |
| g_z | 2.365 ± 0.008 | [2] |
| g_y | 2.055 ± 0.010 | [2] |
| g_x | 2.077 ± 0.005 | [2] |
| A_z | 64 Gauss | [2] |
| Zero-Field Splitting (D) | 0.335 ± 0.002 cm⁻¹ | [2] |
| Zero-Field Splitting (E) | 0.0105 ± 0.0003 cm⁻¹ | [2] |
Experimental Protocols
The characterization of the magnetic properties of copper(II) acetate relies on several key experimental techniques.
Synthesis of Copper(II) Acetate Monohydrate
A common laboratory synthesis involves the reaction of a copper(II) salt, such as copper(II) sulfate, with a base like sodium hydroxide (B78521) to precipitate copper(II) hydroxide. The purified copper(II) hydroxide is then dissolved in glacial acetic acid. Upon concentration and cooling of the solution, deep blue-green crystals of copper(II) acetate monohydrate are formed.[5] An industrial method involves heating copper(II) hydroxide or basic copper(II) carbonate with acetic acid.[6]
Magnetic Susceptibility Measurements
Temperature-dependent magnetic susceptibility measurements are crucial for determining the exchange coupling constant. These are typically performed on a powdered sample using one of the following methods:
-
Faraday Method: This technique involves measuring the force exerted on a sample by a non-uniform magnetic field. The sample is suspended from a microbalance between the poles of a magnet. The force is proportional to the magnetic susceptibility of the sample. Measurements are conducted over a wide temperature range, typically from liquid helium temperatures (around 4.2 K) to room temperature (around 300 K).
-
SQUID (Superconducting Quantum Interference Device) Magnetometry: SQUID magnetometers offer exceptional sensitivity for measuring very small magnetic moments. The sample is moved through a set of superconducting detection coils, and the induced current, which is proportional to the sample's magnetic moment, is measured by the SQUID.
Data Analysis: The raw susceptibility data is corrected for the diamagnetic contributions of the sample holder and the constituent atoms of the compound (Pascal's constants). The corrected molar magnetic susceptibility (χ_M) is then fitted to the Bleaney-Bowers equation :
χ_M = (2Ng²µ_B² / 3kT) * [1 + (1/3)exp(-2J/kT)]⁻¹ + Nα
where N is Avogadro's number, g is the Landé g-factor, µ_B is the Bohr magneton, k is the Boltzmann constant, T is the temperature, J is the exchange coupling constant, and Nα is the temperature-independent paramagnetism.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for probing the electronic structure of the triplet state. For the copper(II) acetate dimer, the S=1 triplet state gives rise to a characteristic EPR spectrum.
Experimental Setup:
-
Spectrometer: X-band (around 9.5 GHz) or Q-band (around 34 GHz) EPR spectrometers are commonly used.
-
Sample: A powdered (microcrystalline) sample is typically used.
-
Temperature: Spectra are often recorded at various temperatures, from cryogenic temperatures to room temperature, to study the population of the triplet state.
Spectral Analysis: The EPR spectrum of the triplet state is analyzed using a spin Hamiltonian that includes the electron Zeeman interaction, the zero-field splitting (D and E parameters), and the hyperfine coupling to the two copper nuclei (I=3/2 for each). The spectrum is characterized by a seven-line hyperfine pattern, which is a definitive signature of the dimeric nature of the complex.[2]
Experimental and Analytical Workflow
The comprehensive characterization of the magnetic properties of binuclear copper(II) acetate follows a logical workflow, from synthesis to the final interpretation of the data.
dot
Caption: A typical workflow for the magnetic characterization of binuclear copper(II) acetate.
References
- 1. The Cu( ii ) – dietary fibre interactions at molecular level unveiled via EPR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01164F [pubs.rsc.org]
- 2. Broadband EPR Spectroscopy of the Triplet State: Multi-Frequency Analysis of Copper Acetate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Copper(II) acetate - Wikipedia [en.wikipedia.org]
The Solubility of Copper(II) Acetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of copper(II) acetate (B1210297) in various organic solvents. This information is critical for a wide range of applications, from the synthesis of novel chemical entities and catalyst development to formulation in drug development processes. This document compiles available quantitative and qualitative solubility data and presents a detailed experimental protocol for determining solubility, enabling researchers to generate precise data for their specific systems.
Quantitative Solubility Data
The solubility of copper(II) acetate, a compound with the chemical formula Cu(CH₃COO)₂, varies significantly depending on the nature of the organic solvent and the temperature. While comprehensive quantitative data across a wide spectrum of solvents is not extensively tabulated in the literature, this guide presents the available data in a structured format. It is important to note that the hydrated form, copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O), is the commercially common form and its solubility may differ from the anhydrous form.
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |
| Ethanol | Alcohol | 20 | 7.14 | [1] |
| Ethanol | Alcohol | 20 | 7.1 | [2] |
Qualitative Solubility Observations:
| Solvent | Chemical Class | Qualitative Solubility | Citation |
| Methanol | Alcohol | Slightly Soluble | [3][4] |
| Diethyl Ether | Ether | Soluble, Slightly Soluble | [1][3][5][6][7] |
| Glycerol | Polyol | Slightly Soluble | [3][5][6][7] |
| Acetone | Ketone | Slightly Soluble | [4][8][9] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Insoluble | [1] |
| Pyridine | Heterocycle | Soluble | [10] |
| Acetic Acid | Carboxylic Acid | Soluble | [10] |
| N,N-Dimethylformamide (DMF) | Amide | Soluble (used as a co-solvent for synthesis) | [11] |
It is generally observed that the solubility of copper(II) acetate in organic solvents tends to increase with rising temperature.[12][13] However, for precise quantitative analysis, experimental determination is recommended.
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The following is a detailed methodology for the experimental determination of the solubility of copper(II) acetate in an organic solvent using the gravimetric method. This method is reliable and widely applicable for determining the thermodynamic solubility of a solid in a liquid.[14][15][16][17]
I. Materials and Equipment
-
Copper(II) acetate (anhydrous or monohydrate, as required)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)
-
Oven
-
Glass vials with screw caps
-
Spatula
-
Pipettes
-
Beakers and Erlenmeyer flasks
-
Desiccator
II. Experimental Workflow
III. Step-by-Step Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of copper(II) acetate to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or on a magnetic stirrer with a controlled temperature bath.
-
Agitate the mixture at a constant, recorded temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.
-
Immediately filter the sample using a syringe filter into a pre-weighed, clean, and dry container. The filter should also be at the equilibration temperature if possible.
-
-
Gravimetric Analysis:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent from the solution. This can be done by gentle heating in a fume hood or using a rotary evaporator.
-
Once the bulk of the solvent has been removed, place the container in an oven at a temperature sufficient to remove all residual solvent but below the decomposition temperature of copper(II) acetate (decomposition begins around 240 °C).[1]
-
Periodically remove the container from the oven, cool it in a desiccator, and weigh it. Repeat this drying and weighing process until a constant weight is achieved, indicating that all the solvent has been removed.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100
Where:
-
Mass of residue = Final constant weight of the container with residue - Weight of the empty container
-
Mass of solvent = (Weight of the container with the saturated solution) - (Weight of the container with residue)
-
-
Logical Relationships in Solubility Determination
The determination of solubility involves a series of dependent steps, each critical for obtaining accurate and reproducible results. The following diagram illustrates the logical flow and dependencies in the experimental process.
This technical guide serves as a foundational resource for professionals working with copper(II) acetate. While the provided data offers a starting point, the detailed experimental protocol empowers researchers to generate the precise solubility data required for their specific applications and conditions.
References
- 1. copper(II) acetate monohydrate [chemister.ru]
- 2. neutronco.com [neutronco.com]
- 3. Copper(II) acetate CAS#: 142-71-2 [m.chemicalbook.com]
- 4. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]
- 5. COPPER(II) ACETATE - Ataman Kimya [atamanchemicals.com]
- 6. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 7. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 8. Copper(II) acetate - Crystal growing [en.crystalls.info]
- 9. Sciencemadness Discussion Board - Copper acetate and acetone? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. pharmajournal.net [pharmajournal.net]
- 16. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 17. scribd.com [scribd.com]
The Thermal Decomposition of Copper(II) Acetate Monohydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the thermal decomposition of copper(II) acetate (B1210297) monhydrate (Cu(CH₃COO)₂·H₂O). The information compiled from various scientific studies offers insights into the decomposition pathways, intermediate products, and final residues under different atmospheric conditions. This document is intended to serve as a valuable resource for professionals in research and development who utilize copper compounds in their work.
Core Decomposition Pathway
The thermal decomposition of copper(II) acetate monohydrate is a multi-step process that is significantly influenced by the surrounding atmosphere, primarily air or an inert environment like nitrogen or argon. The process can be broadly categorized into three main stages: dehydration, decomposition of the anhydrous salt, and subsequent oxidation of the initial solid products (in the presence of air).
A general overview of the decomposition process is illustrated below:
Caption: General pathway of copper(II) acetate monohydrate thermal decomposition.
Quantitative Data Summary
The following tables summarize the quantitative data on the thermal decomposition of copper(II) acetate monohydrate as determined by thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) in both air and inert atmospheres.
Table 1: Thermal Decomposition Stages in Air
| Stage | Temperature Range (°C) | Mass Loss (%) | Key Events |
| Dehydration | 110 - 168 | ~9-10 | Loss of one water molecule.[1] |
| Decomposition | 168 - 302 | ~58 | Decomposition of anhydrous copper acetate to a mixture of Cu, Cu₂O, and CuO, with the release of volatile products.[2][3] This stage is exothermic in air.[1] |
| Oxidation | 302 - 500 | Slight Mass Gain | Oxidation of Cu and Cu₂O to CuO.[2][3] |
Table 2: Thermal Decomposition Stages in an Inert Atmosphere (Nitrogen or Argon)
| Stage | Temperature Range (°C) | Mass Loss (%) | Key Events |
| Dehydration | 110 - 150 | ~10 | Loss of one water molecule.[1] |
| Decomposition | 195 - 275 | ~55.1 (theoretical) | Decomposition of anhydrous this compound to Cu₂O and CuO.[4] This stage is endothermic in an inert atmosphere.[1] |
| Reduction | ~370 | Further Mass Loss | Reduction of copper oxides to metallic copper (Cu).[4] |
Experimental Protocols
The characterization of the thermal decomposition of copper(II) acetate monohydrate typically involves a suite of analytical techniques. A standard experimental workflow is depicted below.
Caption: A typical experimental workflow for studying thermal decomposition.
Materials
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O), typically of reagent grade (>98% purity), is used without further purification.[4]
Thermogravimetric and Differential Thermal Analysis (TGA/DTA/DSC)
-
Instrumentation: A thermogravimetric analyzer (e.g., Netzsch STA 409 PC Luxx, TA Instruments Q5000) is commonly employed.[4][5]
-
Sample Size: Approximately 2-20 mg of the sample is placed in an open platinum or alumina (B75360) crucible.[4][5]
-
Heating Rate: A constant heating rate, typically 10°C/min or 15°C/min, is applied.[4][5]
-
Temperature Range: The analysis is conducted from ambient temperature up to 500-900°C.[2][5]
-
Atmosphere: The experiment is run under a controlled atmosphere, such as flowing air, nitrogen, or argon, at a specified flow rate (e.g., 10 ml/min).[4]
X-ray Diffractometry (XRD)
-
In-situ High-Temperature XRD (HTXRD): To identify the crystalline phases formed at different temperatures during decomposition, HTXRD is utilized. A diffractometer (e.g., Siemens D5000, TUR-M62) equipped with a high-temperature stage is used.[4][6] The sample is heated in a crucible (e.g., platinum) at a controlled rate (e.g., 5°C/min), and XRD patterns are collected at specific temperature intervals.[6][7]
-
Ex-situ XRD: The final solid products after decomposition at specific temperatures are cooled to room temperature and analyzed by a standard X-ray diffractometer to determine their crystalline structure.
Fourier Transform Infrared Spectroscopy (FTIR)
-
In-situ FTIR: To monitor the changes in chemical bonds and identify gaseous products during decomposition, in-situ FTIR is employed.[2] The sample is heated in a specialized cell that allows for simultaneous heating and IR analysis.
Scanning Electron Microscopy (SEM)
-
Instrumentation: An SEM (e.g., Zeiss Sigma 300) is used to observe the morphology of the initial material and the solid products obtained after calcination at various temperatures.[5][6]
Detailed Decomposition Mechanism
Dehydration
The first step in the thermal decomposition is the loss of the water of hydration.[1] This process typically occurs in the temperature range of 110-168°C and is an endothermic process.[1] Some studies suggest the formation of this compound peroxides between 100 and 150°C, and the dehydration of these peroxides can result in the presence of hydrated this compound at temperatures above 168°C.[2][3]
Decomposition of Anhydrous Copper(II) Acetate
Following dehydration, the anhydrous copper(II) acetate decomposes. This is a more complex stage involving the breakdown of the acetate ligands and the reduction of Cu(II).
-
In Air: The decomposition occurs between approximately 168°C and 302°C and is an exothermic process due to oxidation.[1][2] The initial solid products are a mixture of metallic copper (Cu), cuprous oxide (Cu₂O), and cupric oxide (CuO).[2][3] The volatile products include acetic acid, acetaldehyde, acetone, and carbon dioxide.[8]
-
In Inert Atmosphere: The decomposition takes place between roughly 195°C and 275°C and is endothermic.[1][4] The primary solid products are Cu₂O and CuO.[4]
Oxidation of Solid Products (in Air)
In an air atmosphere, the metallic copper and cuprous oxide formed during the decomposition stage are subsequently oxidized to cupric oxide (CuO) at temperatures ranging from 302°C to 500°C.[2][3] This is observed as a slight mass gain in the TGA curve.[1]
Reduction of Solid Products (in Inert Atmosphere)
Under an inert atmosphere, at higher temperatures (around 370°C), the copper oxides (Cu₂O and CuO) can be reduced to metallic copper.[4]
References
- 1. akjournals.com [akjournals.com]
- 2. Study on thermal decomposition of copper(II) acetate monohydrate in air | Semantic Scholar [semanticscholar.org]
- 3. akjournals.com [akjournals.com]
- 4. Forward Looking Analysis Approach to Assess this compound Thermal Decomposition Reaction Mechanism [scirp.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. akjournals.com [akjournals.com]
An In-depth Technical Guide to the Molecular Geometry and Bonding of Copper(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) acetate (B1210297), also known as cupric acetate, is a coordination complex with the formula Cu₂(CH₃COO)₄(H₂O)₂ in its common hydrated form. This compound has been of significant interest to the scientific community due to its unique dimeric structure and magnetic properties, which have played a crucial role in the development of theories regarding metal-metal bonding and antiferromagnetic coupling.[1][2] In its solid state and in non-aqueous solutions, it primarily exists as a dimer, exhibiting a characteristic "paddlewheel" or "Chinese lantern" structure.[2][3][4] This technical guide provides a comprehensive overview of the molecular geometry, bonding, and relevant experimental protocols for the characterization of copper(II) acetate.
Molecular Geometry and Structure
The molecular structure of hydrated copper(II) acetate is a dinuclear complex where two copper atoms are bridged by four acetate ligands.[2][5] Each copper atom is coordinated to four oxygen atoms from the acetate bridges in a square planar arrangement. The coordination sphere of each copper atom is completed by an axial water molecule.[2] The two copper atoms are in close proximity, leading to significant metal-metal interaction.[1][2]
Quantitative Structural Data
The precise molecular geometry of copper(II) acetate has been determined primarily through single-crystal X-ray diffraction studies. The key structural parameters are summarized in the table below.
| Parameter | Value (Å) | Value (pm) | Reference |
| Cu-Cu distance | 2.62 | 262 | [2] |
| Cu-O (acetate) distance | 1.97 | 197 | [2] |
| Cu-O (water) distance | 2.20 | 220 | [2] |
Note: These values are for the hydrated dimeric form, Cu₂(CH₃COO)₄(H₂O)₂.
Bonding in Copper(II) Acetate
The bonding in the copper(II) acetate dimer is a subject of considerable discussion, particularly the nature of the interaction between the two copper(II) centers.
Covalent Bonding
Each copper(II) ion (d⁹ configuration) is formally bonded to four oxygen atoms from the bridging acetate ligands and one oxygen atom from a water molecule. The acetate ligands act as bidentate bridging ligands, connecting the two copper centers.[6]
The Cu-Cu Interaction
The short distance of 2.62 Å between the two copper atoms, which is comparable to the Cu-Cu distance in metallic copper, suggests a significant interaction.[2] This interaction leads to antiferromagnetic coupling, where the magnetic moments of the two copper(II) ions align in opposite directions.[7] As a result, the compound is essentially diamagnetic at low temperatures (below 90 K).[2]
Two primary models have been proposed to explain this antiferromagnetic coupling:
-
Direct δ-δ Bonding: This model proposes a direct covalent bond between the d-orbitals of the two copper atoms.
-
Superexchange: This model suggests that the magnetic interaction is mediated through the bridging acetate ligands.[4] Computational studies have provided evidence supporting the superexchange mechanism.[4]
Experimental Protocols
Synthesis of Copper(II) Acetate Monohydrate
A common laboratory synthesis involves the reaction of a copper salt with acetic acid.[8]
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Ammonia (B1221849) solution (NH₃)
-
Acetic acid (CH₃COOH)
-
Distilled water
-
Beakers, stirring rod, heating plate, filtration apparatus
Procedure:
-
Dissolve copper(II) sulfate pentahydrate in distilled water.
-
Add ammonia solution to precipitate copper(II) hydroxide (B78521).
-
Filter and wash the copper(II) hydroxide precipitate.
-
Dissolve the copper(II) hydroxide in acetic acid.
-
Gently heat the solution to concentrate it and then allow it to cool slowly to crystallize the copper(II) acetate monohydrate.
-
Filter the crystals and dry them.
Single-Crystal X-ray Diffraction
This is the definitive method for determining the precise molecular structure.
Methodology:
-
Crystal Growth: Grow single crystals of copper(II) acetate suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.[9]
-
Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[10]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and geometric parameters.[11]
Magnetic Susceptibility Measurement
This technique is used to study the magnetic properties of the compound.
Methodology:
-
Sample Preparation: A powdered sample of copper(II) acetate is packed into a sample holder.[12]
-
Measurement: The magnetic susceptibility of the sample is measured as a function of temperature using a magnetic susceptibility balance (e.g., an Evan's balance or a SQUID magnetometer).[7][12]
-
Data Analysis: The data is analyzed to determine the magnetic moment and the nature of the magnetic coupling (in this case, antiferromagnetic).[7]
Visualizations
Monomer-Dimer Equilibrium
In solution, particularly in the presence of coordinating solvents like pyridine, an equilibrium can exist between the dimeric and monomeric forms of copper(II) acetate.[13][14]
Eglinton Reaction Workflow
Copper(II) acetate is a key reagent in the Eglinton coupling, a reaction that couples terminal alkynes.[2][15]
Conclusion
Copper(II) acetate remains a cornerstone compound for understanding fundamental concepts in coordination chemistry, particularly in the realm of metal-metal interactions and magnetic coupling. Its distinctive dimeric structure, characterized by a short Cu-Cu distance and antiferromagnetic behavior, has been extensively studied through a variety of experimental techniques. This guide has provided an in-depth overview of its molecular geometry, the nuances of its chemical bonding, and detailed protocols for its synthesis and characterization, serving as a valuable resource for professionals in research and drug development.
References
- 1. synarchive.com [synarchive.com]
- 2. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 3. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]
- 4. murov.info [murov.info]
- 5. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]
- 6. Copper(II) acetate - Crystal growing [en.crystalls.info]
- 7. "The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate" by AYHAN ELMALI [journals.tubitak.gov.tr]
- 8. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 9. Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. fada.birzeit.edu [fada.birzeit.edu]
- 14. fada.birzeit.edu [fada.birzeit.edu]
- 15. youtube.com [youtube.com]
Spectroscopic Properties of Copper Acetate Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper acetate (B1210297) complexes, particularly the dimeric copper(II) acetate monohydrate, [Cu(CH₃COO)₂·H₂O]₂, are compounds of significant interest in various scientific fields, including catalysis, materials science, and biochemistry. Their versatile reactivity and intriguing electronic and magnetic properties stem from the nature of the copper-copper interaction and the coordination environment of the copper ions. Understanding the spectroscopic characteristics of these complexes is crucial for elucidating their structure, bonding, and mechanism of action in different applications. This guide provides a comprehensive overview of the key spectroscopic properties of copper acetate complexes, detailed experimental protocols for their characterization, and a discussion of their relevance in biological and catalytic systems.
Spectroscopic Characterization
The electronic and structural properties of this compound complexes can be thoroughly investigated using a variety of spectroscopic techniques. Each method provides unique insights into the molecular structure, bonding, and electronic environment of the copper centers.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For copper(II) acetate complexes, the UV-Vis spectrum is characterized by two main absorption bands.
-
Band I (d-d transition): A broad, weaker absorption band is typically observed in the visible region (around 700 nm). This band is attributed to the d-d electronic transitions of the Cu(II) ion. The position and intensity of this band are sensitive to the coordination geometry around the copper center.
-
Band II (Charge Transfer): A more intense absorption band is found in the near-UV region (around 375 nm). This band is assigned to a ligand-to-metal charge transfer (LMCT) transition, specifically from the oxygen atoms of the acetate ligands to the copper(II) ion. The presence of a dimeric structure with a weak Cu-Cu bond is known to influence this band. A shoulder at approximately 250-260 nm is attributed to a charge-transfer transition between the Cu²⁺ ion and the acetate ligand[1].
| Spectroscopic Technique | Wavelength (nm) | Assignment | Reference |
| UV-Vis Spectroscopy | ~700 | d-d transition | [2] |
| ~375 | Ligand-to-Metal Charge Transfer (LMCT) | [2] | |
| 200-263 | Charge-transfer transition between Cu²⁺ and acetate ligand | [1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the vibrational modes of the acetate ligands and their coordination to the copper ion. The key diagnostic peaks are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).
The separation between the asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretching frequencies (Δν = νₐₛ - νₛ) is indicative of the coordination mode of the acetate ligand. In the dimeric copper(II) acetate structure, the acetate groups act as bridging ligands between the two copper atoms.
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| IR Spectroscopy | ~1609 | Asymmetric COO⁻ stretch (νₐₛ) | [3] |
| ~1437 | Symmetric COO⁻ stretch (νₛ) | [3] | |
| 490 | Metal-Oxygen (Cu-O) stretch | [4] |
A study of copper(II) acetate in an ionic liquid showed bands at 1609 cm⁻¹ and 1437 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the carbonyl group, with the separation indicating a bidentate coordination structure[3]. Another source mentions a metal-oxygen bond vibration at 490 cm⁻¹[4].
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for studying paramagnetic species like Cu(II) complexes. The dimeric nature of copper(II) acetate leads to a unique EPR spectrum. At room temperature, the two S=1/2 Cu(II) ions are antiferromagnetically coupled, resulting in a diamagnetic singlet ground state (S=0) and a paramagnetic triplet excited state (S=1). The EPR signal arises from the thermally populated triplet state.
The spectrum can be described by a spin Hamiltonian that includes the electron Zeeman interaction and the zero-field splitting (ZFS) parameters, D and E, which arise from the magnetic dipole-dipole interaction between the two copper ions. The hyperfine coupling to the copper nuclei (I=3/2) can also be observed, often resulting in a seven-line pattern due to the interaction with two equivalent copper nuclei.
| Spectroscopic Technique | Parameter | Value | Reference |
| EPR Spectroscopy | g∥ | 2.350 | [5] |
| g⊥ | 2.066 | [5] | |
| |D| (cm⁻¹) | 0.326 | [5] | |
| E (cm⁻¹) | 0.005 | [5] |
The provided g-values and zero-field splitting parameters are characteristic of the triplet state spectrum of dimeric copper(II) acetate in glacial acetic acid solution[5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct observation of the Cu(II) nucleus by NMR is generally not feasible due to the paramagnetic nature of the d⁹ metal center, which causes very rapid nuclear relaxation and extremely broad signals. Similarly, ¹H and ¹³C NMR spectra of ligands directly coordinated to Cu(II) will exhibit significant broadening and paramagnetic shifts.
However, NMR can be a useful tool for studying the diamagnetic Cu(I) acetate, which can be formed by the reaction of copper metal with copper(II) acetate[6]. For Cu(I) complexes, sharp NMR signals are expected, providing detailed structural information.
Paramagnetic solid-state NMR (ssNMR) is an emerging technique that can provide insights into the structure and electronic properties of paramagnetic systems like copper(II) complexes. These experiments are non-routine and require specialized instrumentation and expertise[7][8]. One study showed that for certain copper(II)-pyridinecarboxaldehyde complexes, 2D ssNMR experiments could be used to assign proton and carbon signals despite the paramagnetic shifting[7][8].
Experimental Protocols
Synthesis of Copper(II) Acetate Monohydrate
Several methods can be employed for the synthesis of copper(II) acetate monohydrate.
Method 1: From Copper Metal, Acetic Acid, and Hydrogen Peroxide [9][10]
-
Reaction Setup: In a well-ventilated fume hood, mix equal parts of white vinegar (acetic acid) and hydrogen peroxide in a beaker.
-
Heating: Gently heat the mixture. It can be brought to a boil to ensure it is sufficiently hot, after which the heat can be reduced.
-
Addition of Copper: Add a source of copper metal (e.g., copper wire or turnings) to the hot solution. The mixture will initially bubble and may become cloudy.
-
Reaction Progression: As the reaction proceeds, the solution will turn blue, indicating the formation of copper(II) acetate.
-
Isolation:
-
Evaporation: Continue heating the solution until all the liquid has evaporated to obtain solid copper(II) acetate.
-
Crystallization: Alternatively, remove the solution from the heat and allow it to cool undisturbed. Blue-green crystals of copper(II) acetate monohydrate will form on the copper metal over time.
-
-
Purification: The crystals can be collected by filtration and washed with a small amount of cold water.
Method 2: From a Copper(II) Salt and Acetic Acid [11]
-
Reaction Setup: Dissolve a copper(II) salt such as copper(II) carbonate, hydroxide, or oxide in acetic acid with stirring in a flask.
-
Reaction: Continue stirring until the copper compound is completely dissolved. If using copper carbonate, the reaction is complete when carbon dioxide evolution ceases.
-
Crystallization: Filter the resulting solution and allow it to cool and evaporate slowly to form crystals of copper(II) acetate monohydrate.
UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a solution of the this compound complex in a suitable solvent (e.g., water, ethanol) of a known concentration. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 for the peaks of interest.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and record the corresponding absorbance values.
IR Spectroscopic Analysis
-
Sample Preparation (Solid): For solid samples, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique can be used.
-
KBr Pellet: Grind a small amount of the this compound complex with dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup: Turn on the FT-IR spectrometer and allow it to purge with dry air or nitrogen.
-
Background Measurement: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Sample Measurement: Place the KBr pellet in the sample holder or apply the sample to the ATR crystal and record the IR spectrum.
-
Data Analysis: Identify the characteristic vibrational frequencies and compare them to literature values to confirm the presence of the acetate ligands and their coordination mode.
EPR Spectroscopic Analysis
-
Sample Preparation: The sample can be a single crystal, a frozen solution, or a powder. For a frozen solution, dissolve the complex in a suitable solvent and freeze it in a quartz EPR tube using liquid nitrogen.
-
Instrument Setup: Cool the EPR spectrometer's resonant cavity to the desired temperature (e.g., 77 K with liquid nitrogen). Tune the spectrometer to the appropriate microwave frequency and magnetic field range.
-
Sample Measurement: Insert the sample tube into the resonant cavity and record the EPR spectrum.
-
Data Analysis: Analyze the spectrum to determine the g-values, zero-field splitting parameters (D and E), and any hyperfine coupling constants. These parameters provide information about the electronic structure and symmetry of the copper complex.
Biological and Catalytic Significance
Copper is an essential trace element involved in numerous biological processes, and its dysregulation is implicated in various diseases, including cancer[4][12][13][14][15][16]. Copper complexes, including those with acetate ligands, are being investigated for their therapeutic potential[17][18][19][20].
Role in Signaling Pathways
Recent studies have highlighted the role of copper in modulating key cellular signaling pathways.
-
MAPK/ERK Pathway: Copper has been shown to be important for the activity of MEK1/2, kinases in the BRAF-MEK-ERK signaling pathway, which is often hyperactivated in cancer. The binding of copper to MEK1 is thought to be crucial for its function in promoting cell proliferation[14].
-
Autophagy: Copper can also modulate autophagy, a cellular degradation process, through its interaction with the kinases ULK1 and ULK2[4][12]. This suggests that copper levels can influence cancer cell survival.
The following diagram illustrates the involvement of copper in these signaling pathways.
Caption: Involvement of copper in the MAPK/ERK and autophagy signaling pathways.
Catalytic Activity
This compound is a widely used catalyst in organic synthesis, particularly in oxidation reactions[21][22][23][24][25]. The catalytic cycle often involves the redox cycling of copper between its Cu(II) and Cu(I) oxidation states.
For example, in the aerobic oxidation of secondary amines, it has been proposed that a dinuclear copper(II) acetate complex acts as the catalytic center. The acetate ligand can function both as a bridging ligand to facilitate electron transfer and as a base in the rate-limiting C-H bond cleavage step[22].
The following diagram depicts a general workflow for studying the catalytic activity of a this compound complex.
Caption: General experimental workflow for a this compound-catalyzed reaction.
Conclusion
The spectroscopic properties of this compound complexes provide a deep understanding of their unique dimeric structure and electronic characteristics. Techniques such as UV-Vis, IR, and EPR spectroscopy are indispensable for their characterization. The insights gained from these studies are crucial for advancing their applications in catalysis and for exploring their potential as therapeutic agents that can modulate key biological signaling pathways. The detailed experimental protocols provided in this guide serve as a practical resource for researchers in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpras.com [ijpras.com]
- 3. researchgate.net [researchgate.net]
- 4. Connecting copper and cancer: from transition metal signalling to metalloplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 7. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. How To Make this compound from Copper [thoughtco.com]
- 10. Synthesis of this compound : 5 Steps (with Pictures) - Instructables [instructables.com]
- 11. Copper(II) acetate - Crystal growing [en.crystalls.info]
- 12. The Multifaceted Roles of Copper in Cancer: A Trace Metal Element with Dysregulated Metabolism, but Also a Target or a Bullet for Therapy | MDPI [mdpi.com]
- 13. Copper in cancer: from limiting nutrient to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper in Cancer: How Copper Binding Affects Signaling Pathways – Metals, Metalloproteins and Disease [metals.blogs.wesleyan.edu]
- 15. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper Coordination Compounds as Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 20. asianpubs.org [asianpubs.org]
- 21. web.stanford.edu [web.stanford.edu]
- 22. researchgate.net [researchgate.net]
- 23. Aerobic Copper-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cu(OAc)2 catalysed aerobic oxidation of aldehydes to nitriles under ligand-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Guide to the Chemical Properties of Cupric Acetate (B1210297)
This technical guide provides a comprehensive overview of the chemical formula and molar mass of cupric acetate, a compound with significant applications in various fields of research and development.
Introduction to Cupric Acetate
Cupric acetate, also known as copper(II) acetate, is a chemical compound that exists in two primary forms: an anhydrous and a hydrated state.[1][2] The anhydrous form is a dark green crystalline solid, while the hydrated form, specifically the monohydrate, presents as a bluish-green solid.[1][2] Historically, forms of copper acetate have been utilized as fungicides and green pigments.[1][3][4] In contemporary science, it serves as a reagent in the synthesis of various inorganic and organic compounds.[1][3]
Alternative names for cupric acetate include copper diacetate, Venus copper, crystallized verdigris, and neutral verdigris.[3][5][6]
Chemical Formula and Molar Mass
The chemical properties of cupric acetate vary between its anhydrous and hydrated forms.
Anhydrous Cupric Acetate
The anhydrous form of cupric acetate is represented by the chemical formula Cu(CH₃COO)₂.[1][2][7] It is also commonly abbreviated as Cu(OAc)₂.[1][2][3] The molar mass of anhydrous cupric acetate is 181.63 g/mol .[1][2][5][7][8]
Cupric Acetate Monohydrate
The commercially available form of cupric acetate is typically the monohydrate.[1][4] Its chemical formula is Cu(CH₃COO)₂·H₂O.[7][9][10][11][12] Another representation of the hydrated dimer structure is Cu₂(OAc)₄(H₂O)₂.[1][3][4] The molar mass of cupric acetate monohydrate is 199.65 g/mol .[1][2][4][10][11][12][13][14]
Quantitative Data Summary
The following table provides a clear comparison of the key quantitative data for both forms of cupric acetate.
| Property | Anhydrous Cupric Acetate | Cupric Acetate Monohydrate |
| Chemical Formula | Cu(CH₃COO)₂ or C₄H₆CuO₄[5][7] | Cu(CH₃COO)₂·H₂O or C₄H₈CuO₅[7][9][10][13] |
| Molar Mass | 181.63 g/mol [1][2][5][7] | 199.65 g/mol [1][2][10][11][12][13][14] |
| Appearance | Dark green crystalline solid[1][2] | Bluish-green crystalline solid[1][2] |
| CAS Number | 142-71-2[1][5] | 6046-93-1[1][9][13] |
Structural Relationship
The relationship between the anhydrous and monohydrate forms of cupric acetate is a simple hydration-dehydration process. The monohydrate contains one molecule of water for each copper atom, which can be removed by heating to yield the anhydrous form.
Caption: Relationship between cupric acetate monohydrate and its anhydrous form.
References
- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 2. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 3. COPPER(II) ACETATE - Ataman Kimya [atamanchemicals.com]
- 4. Copper(II)_acetate [chemeurope.com]
- 5. Cupric acetate | C4H6CuO4 | CID 8895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. grokipedia.com [grokipedia.com]
- 8. webqc.org [webqc.org]
- 9. noahchemicals.com [noahchemicals.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. scbt.com [scbt.com]
- 12. 6046-93-1 CAS | CUPRIC ACETATE MONOHYDRATE | Inorganic Salts | Article No. 03069 [lobachemie.com]
- 13. Cupric acetate monohydrate | C4H8CuO5 | CID 165397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Copper(II) acetate monohydrate, 100 g, CAS No. 6046-93-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
Methodological & Application
Copper Acetate as a Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Copper(II) acetate (B1210297), a versatile and cost-effective catalyst, has emerged as a powerful tool in modern organic synthesis.[1][2] Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions has made it an attractive alternative to more expensive palladium-based catalysts.[3][4] This document provides detailed application notes and experimental protocols for key organic transformations catalyzed by copper acetate, including the Chan-Lam Coupling, Sonogashira Coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ullmann Condensation, and C-H Activation.
Chan-Lam Coupling: C-N and C-O Bond Formation
The Chan-Lam coupling is a versatile method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, typically involving the reaction of an amine or alcohol with an arylboronic acid in the presence of a copper catalyst.[5][6][7] Copper(II) acetate is a commonly used and effective catalyst for this transformation. The reaction is often carried out in the presence of a base and an oxidant, such as air (O2).[8]
Logical Relationship: Key Components of Chan-Lam Coupling
Caption: Key components for the copper-catalyzed Chan-Lam coupling reaction.
Quantitative Data for Chan-Lam Coupling
The following table summarizes the yields for the copper(II) acetate-catalyzed N-arylation of various anilines with phenylboronic acid.
| Entry | Aniline (B41778) Derivative | Arylboronic Acid | Product | Yield (%) |
| 1 | Aniline | Phenylboronic acid | N-Phenylaniline | 91 |
| 2 | 4-Methoxyaniline | Phenylboronic acid | 4-Methoxy-N-phenylaniline | 85 |
| 3 | 4-Nitroaniline | Phenylboronic acid | 4-Nitro-N-phenylaniline | 75 |
| 4 | 2-Methylaniline | Phenylboronic acid | 2-Methyl-N-phenylaniline | 88 |
| 5 | Morpholine | Phenylboronic acid | 4-Phenylmorpholine | 64 |
| 6 | Indole | Phenylboronic acid | 1-Phenylindole | 98 |
Experimental Protocol: N-Arylation of Anilines
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
Arylboronic acid (1.5 equiv)
-
Aniline (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Triethylamine (B128534) (Et₃N) (1.0 equiv)
Procedure:
-
To a solution of the aniline (1.0 mmol) in dichloromethane (10 mL) are added the arylboronic acid (1.5 mmol), triethylamine (1.0 mmol), and pyridine (2.0 mmol).
-
Copper(II) acetate (0.1 mmol, 10 mol%) is then added, and the reaction mixture is stirred at room temperature and open to the air for 24 hours.[5]
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated product.
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While traditionally catalyzed by palladium, copper(I) is a crucial co-catalyst.[9][10] Copper(II) acetate can be used as a precursor to the active copper(I) species in some methodologies.
Experimental Workflow: Sonogashira Coupling
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Quantitative Data for Sonogashira Coupling
The following table presents data for the copper(II) acetate/1,4-diphenyl-1,4-diazabuta-1,3-diene catalyzed Sonogashira cross-coupling of aryl halides with terminal alkynes.[11]
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | 4-Methoxy-1-(phenylethynyl)benzene | 86 |
| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 92 |
| 3 | 4-Iodobromobenzene | Phenylacetylene | 1-Bromo-4-(phenylethynyl)benzene | 85 |
| 4 | 1-Bromo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 78 |
| 5 | 4-Iodoanisole | 1-Hexyne | 1-(Hex-1-yn-1-yl)-4-methoxybenzene | 82 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2 mol%)
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Base (e.g., Et₃N, piperidine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
A mixture of the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), and base (2.0 mmol) in the chosen solvent (5 mL) is prepared in a reaction vessel.
-
The palladium catalyst (0.02 mmol) and copper(II) acetate (0.1 mmol) are added to the mixture.
-
The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates, until the starting materials are consumed (as monitored by TLC or GC-MS).
-
The reaction mixture is then cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[12] While copper(I) is the active catalytic species, copper(II) acetate can be conveniently used as a precatalyst in the presence of a reducing agent, such as sodium ascorbate (B8700270).[4][13]
Catalytic Cycle: CuAAC Reaction
Caption: Simplified catalytic cycle for the CuAAC reaction starting from Cu(II).
Quantitative Data for CuAAC Reaction
The following table illustrates the yields for the Cu(II) acetate/sodium ascorbate-catalyzed cycloaddition of various azides and alkynes.
| Entry | Azide | Alkyne | Product | Yield (%) |
| 1 | Benzyl azide | Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | >95 |
| 2 | Phenyl azide | 1-Hexyne | 1-Phenyl-4-butyl-1H-1,2,3-triazole | 91 |
| 3 | 1-Azido-4-methoxybenzene | Propargyl alcohol | (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol | 98 |
| 4 | 1-Azidoadamantane | Phenylacetylene | 1-(Adamantan-1-yl)-4-phenyl-1H-1,2,3-triazole | 89 |
Experimental Protocol: CuAAC Reaction
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
The azide (1.0 mmol) and terminal alkyne (1.0 mmol) are dissolved in the chosen solvent system (5-10 mL).
-
A freshly prepared aqueous solution of sodium ascorbate (0.05-0.1 mmol) is added to the mixture.
-
An aqueous solution of copper(II) acetate monohydrate (0.01-0.05 mmol) is then added.
-
The reaction mixture is stirred at room temperature for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The product is purified by crystallization or column chromatography.
Ullmann Condensation
The Ullmann condensation is a classical copper-promoted reaction for the formation of C-O, C-N, and C-S bonds by coupling an aryl halide with an alcohol, amine, or thiol, respectively.[14] While traditionally requiring stoichiometric amounts of copper and high temperatures, modern protocols often use catalytic amounts of copper salts, including copper(II) acetate, with the aid of ligands.[4]
General Scheme: Ullmann Condensation
Caption: General representation of the Ullmann condensation reaction.
Quantitative Data for Ullmann C-O Coupling
The following table provides yields for the copper(II) acetate-catalyzed O-arylation of phenols with 4-tosylcoumarin.
| Entry | Phenol (B47542) Derivative | Product | Yield (%) |
| 1 | Phenol | 4-Phenoxycoumarin | 65 |
| 2 | 4-Ethylphenol | 4-(4-Ethylphenoxy)coumarin | 61 |
| 3 | 4-Methoxyphenol | 4-(4-Methoxyphenoxy)coumarin | 78 |
| 4 | 3-Methylphenol | 4-(m-Tolyloxy)coumarin | 72 |
| 5 | 3,5-Dimethylphenol | 4-(3,5-Dimethylphenoxy)coumarin | 85 |
Experimental Protocol: Ullmann C-O Coupling of Phenols
Materials:
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Aryl halide (1.0 equiv)
-
Phenol (1.2 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)
-
Solvent (e.g., DMF, NMP)
Procedure:
-
A mixture of the aryl halide (1.0 mmol), phenol (1.2 mmol), and base (2.0 mmol) is placed in a reaction vessel.
-
Copper(II) acetate (0.1 mmol) and the solvent (5 mL) are added.
-
The reaction mixture is heated to 100-160 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
C-H Activation
Copper-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. Copper(II) acetate is frequently employed as a catalyst or oxidant in these transformations, enabling the formation of C-C, C-N, and C-O bonds.
Conceptual Workflow: Directed C-H Activation
Caption: Conceptual workflow for a copper-catalyzed directed C-H activation.
Quantitative Data for C-H Amination
The following table shows the yields for the copper(II) acetate-catalyzed amination of benzamide (B126) derivatives.
| Entry | Benzamide Derivative | Amine | Product | Yield (%) |
| 1 | N-(quinolin-8-yl)benzamide | Morpholine | 2-Morpholinobenzamide derivative | 85 |
| 2 | 4-Methoxy-N-(quinolin-8-yl)benzamide | Morpholine | 4-Methoxy-2-morpholinobenzamide derivative | 75 |
| 3 | 4-Fluoro-N-(quinolin-8-yl)benzamide | Piperidine | 4-Fluoro-2-(piperidin-1-yl)benzamide derivative | 78 |
| 4 | Methyl 4-(N-(quinolin-8-yl)carbamoyl)benzoate | Morpholine | Methyl 4-(2-morpholino-N-(quinolin-8-yl)carbamoyl)benzoate | 65 |
Experimental Protocol: Directed C-H Amination
Materials:
-
Copper(II) acetate (Cu(OAc)₂) (10-25 mol%)
-
Silver carbonate (Ag₂CO₃) (12-25 mol%)
-
Substrate with directing group (e.g., N-(quinolin-8-yl)benzamide) (1.0 equiv)
-
Amine (2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a reaction vial, the benzamide derivative (0.5 mmol), amine (1.0 mmol), copper(II) acetate (0.05-0.125 mmol), and silver carbonate (0.06-0.125 mmol) are combined.
-
NMP (2 mL) is added, and the vial is sealed.
-
The reaction mixture is heated at 110 °C for 12-24 hours.
-
After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated.
-
The product is purified by flash chromatography.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Copper-mediated C-H bond arylation of arenes with arylboronic acids. | Semantic Scholar [semanticscholar.org]
- 14. Directed Amination of Non–Acidic Arene C–H Bonds by a Copper–Silver Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eglinton Coupling of Terminal Alkynes using Copper(II) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Eglinton coupling reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. This reaction is particularly valuable in the synthesis of complex molecules, including natural products, macrocycles, and conjugated polymers, which are of significant interest in drug development and materials science. The use of stoichiometric copper(II) acetate (B1210297) in a basic solvent, typically pyridine (B92270), is a common and effective protocol for this transformation.[1][2][3]
This document provides detailed application notes and experimental protocols for performing the Eglinton coupling reaction using copper(II) acetate. It includes information on the reaction mechanism, a general experimental workflow, specific protocols for different substrate types, and a summary of representative yields.
Reaction Mechanism and Signaling Pathway
The Eglinton coupling proceeds through a proposed multi-step mechanism involving the copper catalyst and a base. While the precise mechanism has been a subject of study, a generally accepted pathway involves the following key steps:
-
Deprotonation: The terminal alkyne is deprotonated by the base (e.g., pyridine) to form a copper(I) acetylide intermediate.
-
Oxidation and Dimerization: The copper(I) acetylide is then oxidized by copper(II) acetate. It is proposed that this can lead to the formation of an alkynyl radical or proceed through a bimetallic copper intermediate.[4][5]
-
Reductive Elimination/Radical Coupling: The resulting intermediates then couple to form the new carbon-carbon bond of the 1,3-diyne product, with the copper being reduced in the process.
Recent computational studies suggest that the reaction may proceed via the dimerization of copper(II) alkynyl complexes followed by a bimetallic reductive elimination, avoiding the formation of free alkynyl radicals.[4][5] The rate-limiting step is often considered to be the initial deprotonation of the alkyne.[4]
Caption: Proposed mechanism of the Eglinton coupling reaction.
Experimental Workflow
The general workflow for a typical Eglinton coupling reaction is straightforward and can be adapted for various substrates. The key stages are outlined below.
Caption: General experimental workflow for the Eglinton coupling.
Data Presentation: Substrate Scope and Yields
The Eglinton coupling using copper(II) acetate is applicable to a wide range of terminal alkynes, including aromatic, aliphatic, and functionalized substrates. The following table summarizes representative examples.
| Entry | Terminal Alkyne Substrate | Product | Reaction Conditions | Yield (%) |
| 1 | Phenylacetylene (B144264) | 1,4-Diphenylbutadiyne (B1203910) | Cu(OAc)₂, Pyridine, 50-70°C | 70-90 |
| 2 | 1-Ethynylcyclohexanol | 1,1'-(Buta-1,3-diyne-1,4-diyl)dicyclohexan-1-ol | Cu(OAc)₂, Pyridine, reflux | ~85 |
| 3 | Propargyl alcohol | Hexa-2,4-diyne-1,6-diol | Cu(OAc)₂, Pyridine, rt | High |
| 4 | 3-Ethynylthiophene | 1,4-Di(thiophen-3-yl)buta-1,3-diyne | Cu(OAc)₂, Pyridine/MeOH, 50°C | 82 |
| 5 | 1,7-Octadiyne (B1345467) (intramolecular) | Cycloocta-1,3-diyne | Cu(OAc)₂, Pyridine, high dilution | Moderate |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: General Procedure for the Homocoupling of Aromatic Terminal Alkynes (e.g., Phenylacetylene)
This protocol describes the synthesis of 1,4-diphenylbutadiyne from phenylacetylene.
Materials:
-
Phenylacetylene
-
Copper(II) acetate monohydrate
-
Pyridine
-
Toluene (B28343) (for co-evaporation)
-
Ethyl acetate (or other suitable extraction solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylacetylene (1.0 eq) in pyridine (concentration typically 0.1-0.5 M).
-
Add copper(II) acetate monohydrate (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to 50-70 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Remove the pyridine by rotary evaporation, co-evaporating with toluene (2-3 times) to ensure complete removal.
-
Work-up: a. Dissolve the residue in a suitable organic solvent such as ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer) to remove any remaining pyridine. A common method to remove pyridine is to wash the organic layer with a 10-15% aqueous copper sulfate solution, which forms a complex with pyridine that is soluble in the aqueous layer.[6] c. Wash with saturated aqueous NaHCO₃ solution (1 x volume of organic layer). d. Wash with brine (1 x volume of organic layer). e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure. b. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the identity and purity of the 1,4-diphenylbutadiyne product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Intramolecular Eglinton Coupling for the Synthesis of Cyclic Diynes (e.g., Cycloocta-1,3-diyne)
This protocol is adapted for the synthesis of cyclic diynes from a terminal diyne under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Materials:
-
1,7-Octadiyne
-
Copper(II) acetate monohydrate
-
Pyridine
-
High-dilution apparatus (e.g., syringe pump and a large volume of solvent)
-
Work-up and purification reagents as described in Protocol 1.
Procedure:
-
Set up a reaction flask containing a solution of copper(II) acetate monohydrate (a stoichiometric amount or in excess) in a large volume of pyridine, heated to reflux.
-
Using a syringe pump, slowly add a solution of 1,7-octadiyne in pyridine to the refluxing copper(II) acetate solution over an extended period (e.g., 8-12 hours) to maintain high dilution.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure complete reaction.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Follow the work-up and purification procedures as outlined in Protocol 1. The purification of the cyclic diyne may require careful chromatography to separate it from any oligomeric byproducts.
Conclusion
The Eglinton coupling using copper(II) acetate is a robust and versatile method for the synthesis of symmetrical diynes. The provided protocols offer a starting point for researchers to apply this reaction to a variety of terminal alkynes. Optimization of reaction conditions, such as temperature, concentration, and reaction time, may be necessary for specific substrates to achieve optimal yields. Careful work-up and purification are crucial for obtaining the desired products in high purity. These application notes and protocols are intended to serve as a valuable resource for scientists engaged in synthetic chemistry and drug development.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. It describes a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds with diverse applications. The CuAAC reaction, specifically, is a highly efficient and versatile method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species.[1][2][3] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[4][5]
The triazole ring formed is not merely a linker but often acts as a pharmacophore, mimicking the properties of a peptide bond.[4] This has led to the widespread use of CuAAC in the synthesis of enzyme inhibitors, antiviral compounds, and anticancer agents.
Core Reaction Mechanism
The generally accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with an azide to form a six-membered cupracycle, which subsequently undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. The use of a copper(I) catalyst dramatically accelerates the reaction rate by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction and ensures high regioselectivity for the 1,4-isomer.[3]
Experimental Protocols
General Protocol for Small Molecule Synthesis
This protocol is a starting point for a standard CuAAC reaction for the synthesis of small molecules in an organic solvent.
Materials:
-
Alkyne-functionalized molecule
-
Azide-functionalized molecule
-
Copper(I) source (e.g., CuI, CuBr) or Copper(II) source (e.g., CuSO₄·5H₂O) with a reducing agent
-
Reducing agent (if using Cu(II)), e.g., Sodium Ascorbate (B8700270) (NaAsc)
-
Ligand (optional but recommended), e.g., Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., DMF, DMSO, t-BuOH/H₂O)
-
Nitrogen or Argon gas for degassing
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne in the chosen solvent.
-
Prepare a 10 mM stock solution of the azide in the chosen solvent.
-
Prepare a 10 mM stock solution of the copper(I) source or a 100 mM stock solution of the copper(II) source in water.
-
If using a Cu(II) source, prepare a fresh 1 M stock solution of sodium ascorbate in water immediately before use.
-
If using a ligand, prepare a 10 mM stock solution of the ligand in the chosen solvent.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 equivalent).
-
Add the azide (1.05-1.2 equivalents).
-
Add the solvent to achieve the desired concentration (typically 0.1-1.0 M).
-
If using a ligand, add the ligand (typically 1-5 mol% relative to the limiting reactant).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Reaction:
-
If using a Cu(I) source, add the copper(I) stock solution (typically 1-5 mol%).
-
If using a Cu(II) source, add the copper(II) stock solution (typically 1-5 mol%) followed by the freshly prepared sodium ascorbate solution (typically 5-10 mol%).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the copper catalyst and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
General Protocol for Bioconjugation
This protocol is adapted for conjugating molecules to sensitive biological substrates like proteins or nucleic acids in aqueous buffers.
Materials:
-
Alkyne-functionalized biomolecule
-
Azide-labeled molecule (or vice versa)
-
Copper(II) Sulfate (CuSO₄·5H₂O)
-
Water-soluble ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathophenanthroline disulfonate (BPS)
-
Reducing agent, e.g., Sodium Ascorbate (NaAsc) or Aminoguanidine
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the alkyne-functionalized biomolecule in a suitable buffer.
-
Prepare a 10 mM stock solution of the azide-labeled molecule in a compatible solvent (e.g., DMSO or water).
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the water-soluble ligand (e.g., THPTA) in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule (1.0 equivalent) in buffer.
-
Add the azide-labeled molecule (typically 2-10 equivalents to drive the reaction to completion).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of copper to ligand is often used. Let this mixture stand for 1-2 minutes.[6]
-
Add the catalyst premix to the reaction tube. The final copper concentration is typically in the range of 50-250 µM.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times the copper concentration.
-
-
Incubation and Purification:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4 °C with gentle mixing.
-
Protect the reaction from light if using fluorescently labeled molecules.
-
Purify the conjugated biomolecule using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.
-
Quantitative Data Presentation
The efficiency of the CuAAC reaction is influenced by several factors including the choice of copper source, ligand, solvent, and temperature. The following tables summarize typical reaction conditions and their outcomes to aid in experimental design and optimization.
Table 1: Comparison of Copper Sources and Ligands on Reaction Yield
| Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄ (1) | THPTA (5) | H₂O/t-BuOH (1:1) | Room Temp | 1 | >95 | [6] |
| CuI (1) | None | DMF | Room Temp | 8 | 98 | |
| CuBr (1) | TBTA (1) | CH₂Cl₂/H₂O | Room Temp | 12 | 95 | |
| Cu(OAc)₂ (2) | None | H₂O | 100 | 0.5 | 91 | |
| Cu Wire | PMDTA | Toluene | 110 | 24 | 91 | [7] |
| Cu Plate (pre-treated) | None | scCO₂ | 35 | 24 | 85 | [7] |
Table 2: Influence of Solvent and Temperature on Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMF | Room Temp | 8 | 98 | |
| DMSO | Room Temp | 6 | 99 | |
| H₂O/t-BuOH (1:1) | Room Temp | 1 | >95 | [6] |
| Toluene | 110 | 24 | 91 | [7] |
| CH₂Cl₂ | Room Temp | 12 | 95 | |
| Neat (solvent-free) | Room Temp | 0.25 | >99 | |
| Glycerol | 85 | 5 | 93 | [8] |
Application in Drug Development: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its overexpression or increased activity is associated with insulin resistance and type 2 diabetes. Therefore, PTP1B is a prime therapeutic target for the development of new anti-diabetic drugs. The CuAAC reaction has been successfully employed to synthesize libraries of triazole-containing compounds as potent and selective PTP1B inhibitors.[9][10]
PTP1B Signaling Pathway and Inhibition
The insulin signaling pathway is initiated by the binding of insulin to the insulin receptor (IR), leading to its autophosphorylation and the subsequent phosphorylation of insulin receptor substrates (IRS). This triggers a cascade of downstream signaling events, ultimately resulting in glucose uptake and utilization. PTP1B dephosphorylates and inactivates both the insulin receptor and IRS proteins, thus attenuating the insulin signal.[11][12] Inhibitors of PTP1B, often synthesized via CuAAC, can block this dephosphorylation, thereby enhancing insulin sensitivity.
Experimental Workflow for CuAAC in Drug Discovery
The application of CuAAC in a drug discovery pipeline typically follows a structured workflow, from initial library synthesis to biological evaluation.
Troubleshooting Common CuAAC Issues
While CuAAC is a robust reaction, certain issues can arise. This section provides guidance on troubleshooting common problems.
Low or No Product Yield
-
Inactive Copper Catalyst: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II) by dissolved oxygen. Ensure thorough degassing of the reaction mixture and use a fresh solution of the reducing agent.
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can inhibit the reaction. Purify the starting materials if necessary.
-
Suboptimal Reaction Conditions: The stoichiometry, concentration, temperature, or solvent may not be optimal. Systematically vary these parameters to find the best conditions for your specific substrates.
-
Ligand Issues: The choice and concentration of the ligand are crucial. For bioconjugation, ensure a water-soluble ligand is used at an appropriate concentration to stabilize the copper and protect the biomolecule.
Side Reactions
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen. Ensure an inert atmosphere and an adequate concentration of the reducing agent.
-
Biomolecule Degradation: The combination of Cu(II) and a reducing agent can generate reactive oxygen species (ROS) that may damage sensitive biomolecules. The use of a stabilizing ligand and an oxygen-free environment is critical to minimize this.
For a more detailed troubleshooting guide, refer to specialized technical notes on CuAAC reactions.
References
- 1. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Copper Acetate in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Copper(II) acetate (B1210297) [Cu(OAc)₂] has emerged as a cost-effective, abundant, and versatile catalyst for a wide array of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Its application is particularly significant in the pharmaceutical industry and materials science, where the efficient construction of carbon-heteroatom and carbon-carbon bonds is paramount. This document provides detailed application notes and experimental protocols for the use of copper acetate in key cross-coupling reactions, offering a practical guide for laboratory implementation.
Chan-Lam C-N and C-O Cross-Coupling
The Chan-Lam coupling is a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, typically involving the reaction of an amine or an alcohol with a boronic acid. Copper(II) acetate is a widely used catalyst for this transformation, often enabling the reaction to proceed under mild conditions and in the presence of air.[1][2][3]
Application Notes:
The Chan-Lam coupling is a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, often exhibiting complementary reactivity and substrate scope. The reaction is tolerant of a wide range of functional groups on both the boronic acid and the amine or alcohol partner.[3][4] While stoichiometric amounts of this compound were used in early examples, catalytic protocols have been developed, frequently employing a ligand and an oxidant (often atmospheric oxygen).[1][2] The choice of base and solvent can significantly influence the reaction efficiency.
Tabulated Data: Chan-Lam C-N and C-O Coupling
| Entry | Coupling Partners | Product | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid, Aniline | Diphenylamine | 10 | 2,6-Lutidine | Dichloromethane (B109758) | RT | Good | [3][5] |
| 2 | Phenylboronic acid, Benzimidazole | N-Phenylbenzimidazole | 10 | K₂CO₃ | Methanol (reflux) | 65 | High | [2] |
| 3 | Arylboronic acid, Phenol | Diaryl ether | Stoichiometric | Et₃N | Dichloromethane | RT | Good | [2] |
| 4 | Potassium Phenyltrifluoroborate, Boc-L-Ser-OMe | O-Phenyl-Boc-L-Ser-OMe | 20 | Pyridine | Dichloromethane | RT | 85 | [6] |
| 5 | Arylboronic acid, Imidazole | N-Arylimidazole | 10 | Pyridine N-oxide | Methanol (reflux) | 65 | High | [2] |
Experimental Protocol: General Procedure for Chan-Lam N-Arylation of Amines
-
To a reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol), the amine (1.2 mmol), and myristic acid (optional additive, 1.0 mmol).[5]
-
Add dichloromethane (5 mL) and stir the mixture at room temperature.
-
Add copper(II) acetate (0.1 mmol, 10 mol%) and 2,6-lutidine (2.0 mmol) to the reaction mixture.[5]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is quenched with saturated aqueous NH₄Cl and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.
Catalytic Cycle for Chan-Lam Coupling
Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Suzuki-Miyaura C-C Cross-Coupling
While palladium is the archetypal catalyst for the Suzuki-Miyaura reaction, copper-based systems, including those using copper(II) acetate, have been developed as a more economical and environmentally friendly alternative for the formation of carbon-carbon (C-C) bonds. These reactions typically couple organoboron compounds with organic halides or triflates.
Application Notes:
Copper-catalyzed Suzuki-Miyaura couplings can be particularly effective for the synthesis of biaryls.[7] In some cases, these reactions can be performed under ligand-free conditions, simplifying the reaction setup.[5] The choice of base and solvent is critical for achieving high yields and preventing side reactions such as protodeboronation.
Tabulated Data: Suzuki-Miyaura C-C Coupling
| Entry | Coupling Partners | Product | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Arylboronic acid, Aryl iodide | Biaryl | 10 (CuI) | Cs₂CO₃ | DMF | 110 | High | [7] |
| 2 | Phenylboronic acid, Iodobenzene | Biphenyl | 5 (Cu₂O) | Cs₂CO₃ | DMF | 135 | 94 | [8] |
| 3 | 4-Methoxyphenylboronic acid, 4-Iodotoluene | 4-Methoxy-4'-methylbiphenyl | 2 (CuI) | CsF | Dioxane | 100 | 95 | [7] |
Note: While Cu(OAc)₂ can be used, many reported copper-catalyzed Suzuki-Miyaura reactions utilize other copper sources like CuI or Cu₂O. The principles and general conditions are often transferable.
Experimental Protocol: General Procedure for Copper-Catalyzed Suzuki-Miyaura Coupling
-
In a glovebox, to a screw-capped vial, add the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the copper catalyst (e.g., Cu(OAc)₂, 5-10 mol%) and any ligand, if required.
-
Add the anhydrous solvent (e.g., DMF or dioxane, 5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in a preheated oil bath at the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the biaryl product.
Catalytic Cycle for Copper-Catalyzed Suzuki-Miyaura Coupling
Caption: A plausible catalytic cycle for copper-catalyzed Suzuki-Miyaura coupling.
Sonogashira C-C Cross-Coupling
The Sonogashira coupling, the reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for the synthesis of substituted alkynes. While traditionally catalyzed by a palladium/copper co-catalytic system, copper-only catalyzed versions have been developed, with copper(II) acetate serving as a potential precatalyst.
Application Notes:
Copper-catalyzed Sonogashira reactions can be advantageous in terms of cost and for avoiding palladium contamination in the final product. These reactions often require a ligand and a base. Microwave-assisted protocols can significantly reduce reaction times.[9][10]
Tabulated Data: Sonogashira C-C Coupling
| Entry | Coupling Partners | Product | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene, 1-Iodo-4-nitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | 10 (CuI) | K₂CO₃ | DMF | 120 | 95 | [11] |
| 2 | Phenylacetylene, Iodobenzene | Diphenylacetylene | 5 (Cu₂O) | Cs₂CO₃ | DMF | 135 | 94 | [8] |
| 3 | 1-Heptyne, Iodobenzene | 1-Phenyl-1-heptyne | 10 (CuI) | Et₃N | DMF | 100 | 85 | [11] |
| 4 | Phenylacetylene, 1-Bromo-1-phenylethane | 1,3-Diphenyl-1-butyne | 10 (CuOAc) | Cs₂CO₃ | Et₂O | RT | 94 | [12] |
Note: As with the Suzuki-Miyaura reaction, various copper sources are employed in Sonogashira couplings. The general principles apply when using copper(II) acetate as the precatalyst.
Experimental Protocol: General Procedure for Copper-Catalyzed Sonogashira Coupling
-
To a sealed tube, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), copper(II) acetate (5-10 mol%), a suitable ligand (e.g., a phosphine (B1218219) or diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Add the solvent (e.g., DMF or toluene, 5 mL).
-
Seal the tube and heat the mixture in an oil bath at the specified temperature for the required time, monitoring by TLC or GC-MS.
-
For microwave-assisted reactions, place the sealed vessel in a microwave reactor and irradiate at the specified temperature and time.[9][10]
-
After cooling, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Sonogashira Coupling (Copper-Catalyzed)
Caption: A simplified catalytic cycle for a copper-catalyzed Sonogashira coupling.
C-S Cross-Coupling
The formation of carbon-sulfur (C-S) bonds is crucial for the synthesis of many pharmaceuticals and agrochemicals. Copper(II) acetate has been effectively used to catalyze the coupling of thiols with aryl halides or boronic acids.
Application Notes:
Copper-catalyzed C-S bond formation provides a reliable method for the synthesis of aryl sulfides. The reactions are often tolerant of various functional groups. The choice of ligand can be important for achieving high yields, with ligands such as L-proline and ethyl 2-oxocyclohexanecarboxylate being effective.
Tabulated Data: C-S Coupling
| Entry | Coupling Partners | Product | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Thiophenol, Iodobenzene | Diphenyl sulfide | 5 (Cu₂O) | Ethyl 2-oxocyclohexanecarboxylate | K₂CO₃ | DMSO | 80 | 95 |
| 2 | 4-Methylthiophenol, 1-Bromo-4-nitrobenzene | 4-Methylphenyl 4-nitrophenyl sulfide | 10 (CuI) | L-Proline | K₂CO₃ | DMSO | 90 | 92 |
| 3 | Thiophenol, Phenylboronic acid | Diphenyl sulfide | 10 (Cu(OAc)₂) | Pyridine | Toluene | 80 | 88 |
Experimental Protocol: General Procedure for Copper-Catalyzed C-S Coupling
-
To a reaction flask, add the aryl halide (1.0 mmol), the thiol (1.2 mmol), copper(II) acetate (10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add the solvent (e.g., DMSO or toluene, 5 mL).
-
Heat the reaction mixture under an inert atmosphere at the desired temperature.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture, add water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Workflow for a Typical Cross-Coupling Reaction
Caption: A general experimental workflow for a copper-acetate-catalyzed cross-coupling reaction.
Conclusion
Copper(II) acetate is a highly effective and versatile catalyst for a range of important cross-coupling reactions. Its low cost, ready availability, and often mild reaction conditions make it an attractive alternative to precious metal catalysts. The protocols and data presented herein provide a solid foundation for researchers to explore and apply these powerful transformations in their synthetic endeavors. Further optimization of reaction conditions, including the development of novel ligands, will continue to expand the scope and utility of this compound in organic synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions | Arab-German Young Academy [agya.info]
- 11. researchgate.net [researchgate.net]
- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper(II) Acetate in the Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.[1][2][3] These heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] While the active catalyst in the CuAAC reaction is a copper(I) species, copper(II) salts, including copper(II) acetate (B1210297) (Cu(OAc)₂), are frequently employed as stable and readily available catalyst precursors.[1][4] This document provides detailed application notes on the role of copper(II) acetate in this synthesis and protocols for its use.
Role of Copper(II) Acetate in CuAAC Reactions
Copper(II) acetate serves as a convenient and effective pre-catalyst for the CuAAC reaction. The catalytic cycle involves the in situ reduction of Cu(II) to the active Cu(I) species.[1] This reduction is typically achieved using a mild reducing agent, such as sodium ascorbate (B8700270). The generated Cu(I) then catalyzes the cycloaddition of an azide (B81097) and a terminal alkyne to selectively form the 1,4-disubstituted triazole product.[1][]
In some instances, copper(II) acetate has been used as the catalyst without the explicit addition of a reducing agent.[4] Mechanistic studies suggest that under certain conditions, such as mechanochemical milling or in the presence of specific substrates, the alkyne itself or other reaction components may facilitate the reduction of Cu(II) to Cu(I).[4][6] Furthermore, copper(II) acetate has been utilized in the development of heterogeneous catalysts, where it is anchored to a solid support, allowing for easy recovery and recycling of the catalyst.[7]
Core Reaction and Mechanism
The overall transformation involves the [3+2] cycloaddition of an organic azide and a terminal alkyne, catalyzed by a copper(I) species generated from copper(II) acetate.
Experimental Protocols
Below are detailed protocols for the synthesis of 1,4-disubstituted-1,2,3-triazoles using copper(II) acetate as a catalyst precursor.
Protocol 1: Homogeneous Catalysis in Solution
This protocol describes a general procedure for the CuAAC reaction in a solvent system using sodium ascorbate as the reducing agent.
Materials:
-
Organic azide (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, 3 mL)
-
Reaction vessel (e.g., 8-dram scintillation vial)
-
Magnetic stirrer and stir bar
Procedure:
-
To the reaction vessel, add the organic azide (1.0 mmol) and the terminal alkyne (1.0 mmol).
-
Add the solvent (3 mL) and stir the mixture to dissolve the reactants.
-
Sequentially add copper(II) acetate (0.05 mmol) and sodium ascorbate (0.1 mmol) to the reaction mixture.
-
Seal the vessel and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can typically be isolated by simple filtration or extraction, often without the need for column chromatography.[2]
Protocol 2: Heterogeneous Catalysis using a Supported Copper(II) Acetate Catalyst
This protocol outlines the use of a recyclable, starch-functionalized copper(II) acetate catalyst in water.[7]
Materials:
-
Organic halide (e.g., benzyl (B1604629) halide, 1.0 mmol)
-
Sodium azide (NaN₃, 1.2 mmol)
-
Terminal alkyne (1.0 mmol)
-
Starch-functionalized copper(II) acetate catalyst (Star-Cu(OAc)₂)
-
Distilled water
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, stir a mixture of the organic halide (1.0 mmol), sodium azide (1.2 mmol), terminal alkyne (1.0 mmol), and the starch-functionalized copper(II) acetate catalyst in distilled water.
-
Continue stirring at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the heterogeneous catalyst can be recovered by simple filtration.[7]
-
The product can then be extracted from the aqueous filtrate using an appropriate organic solvent.
-
The recovered catalyst can be washed and reused for subsequent reactions.[7]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 1,4-disubstituted-1,2,3-triazoles using copper-based catalysts, including copper(II) acetate.
Table 1: Comparison of Copper Catalysts in the Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole [2]
| Catalyst (5 mol%) | Reducing Agent (10 mol%) | Solvent | Time (h) | Yield (%) |
| Cu(OAc)₂ | Sodium Ascorbate | t-BuOH/H₂O | 24 | 85 |
| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 24 | 90 |
| CuI | None | t-BuOH/H₂O | 24 | 95 |
| CuCl | None | t-BuOH/H₂O | 24 | 88 |
Table 2: Synthesis of Various 1,4-Disubstituted-1,2,3-Triazoles using Starch-Functionalized Cu(OAc)₂ in Water [7]
| Alkyne | Halide | Time (h) | Yield (%) |
| Phenylacetylene | Benzyl bromide | 5 | 95 |
| 1-Octyne | Benzyl bromide | 6 | 92 |
| Phenylacetylene | Propargyl bromide | 5.5 | 94 |
| 1-Heptyne | Allyl bromide | 6 | 90 |
Applications in Drug Development
The 1,2,3-triazole core is a valuable scaffold in medicinal chemistry due to its ability to form hydrogen bonds, its dipolar character, and its stability to metabolic degradation. The CuAAC reaction, facilitated by catalysts like copper(II) acetate, allows for the rapid and efficient synthesis of libraries of triazole-containing compounds for biological screening.[1] This has led to the discovery of numerous compounds with potential therapeutic applications.
Conclusion
Copper(II) acetate is a versatile and cost-effective catalyst precursor for the synthesis of 1,4-disubstituted-1,2,3-triazoles via the CuAAC reaction. Its stability, ease of handling, and effectiveness in both homogeneous and heterogeneous systems make it a valuable tool for researchers in organic synthesis and drug discovery. The protocols provided herein offer a starting point for the development of robust and efficient synthetic routes to novel triazole-based compounds.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. ilacadofsci.com [ilacadofsci.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Role of Copper Acetate in Chan-Lam Coupling: A Detailed Guide for Researchers
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The Chan-Lam coupling reaction stands as a powerful and versatile tool in modern organic synthesis, enabling the formation of crucial carbon-heteroatom bonds. This reaction, which couples aryl boronic acids with N-H or O-H containing compounds, has gained significant traction in medicinal chemistry and drug development due to its operational simplicity and broad substrate scope.[1][2] At the heart of this transformation is the copper catalyst, with copper(II) acetate (B1210297) [Cu(OAc)₂] being one of the most commonly employed and effective promoters of this reaction. This document provides a detailed overview of the role of copper acetate in the Chan-Lam coupling, complete with mechanistic insights, experimental protocols, and key data presented for practical application.
Mechanistic Significance of this compound
The Chan-Lam coupling reaction is an oxidative cross-coupling process where this compound plays a central role in facilitating the key bond-forming steps.[3] While the precise mechanism has been the subject of extensive study, a generally accepted catalytic cycle involves copper cycling between the Cu(II) and Cu(III) oxidation states.[4]
The reaction commences with the coordination of the heteroatom nucleophile (amine or alcohol) to the copper(II) acetate. A subsequent transmetalation step with the aryl boronic acid forms a copper(II)-aryl intermediate.[3] This intermediate is then believed to undergo oxidation to a transient but highly reactive copper(III) species.[2] The final, crucial step is the reductive elimination from this Cu(III) complex, which forges the desired C-N or C-O bond and regenerates a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.[2][4] The acetate ligands on the copper center are crucial for its solubility and reactivity, influencing the rate and efficiency of these fundamental steps.
Core Advantages of the Chan-Lam Coupling
The utilization of this compound as a catalyst in the Chan-Lam coupling offers several distinct advantages over other cross-coupling methodologies, such as the palladium-catalyzed Buchwald-Hartwig reaction:[4][5]
-
Mild Reaction Conditions: The reaction can often be conducted at room temperature and is tolerant of a wide range of functional groups.[5][6]
-
Operational Simplicity: Unlike many palladium-catalyzed reactions that require stringent anaerobic conditions, the Chan-Lam coupling can be performed open to the air, simplifying the experimental setup.[1][5]
-
Cost-Effectiveness: Copper is a significantly more abundant and less expensive metal than palladium, making the process more economical for large-scale synthesis.[5]
-
Broad Substrate Scope: A wide variety of amines, amides, imides, carbamates, sulfonamides, and alcohols can be successfully coupled with diverse aryl boronic acids.[2][4]
Experimental Protocols
Below are generalized and specific experimental protocols for conducting the Chan-Lam coupling reaction using copper(II) acetate.
General Protocol for N-Arylation of Amines
A mixture of the amine (1.0 mmol), arylboronic acid (1.2-2.0 mmol), copper(II) acetate (0.1-1.0 mmol), a suitable base (e.g., triethylamine (B128534), pyridine (B92270), or potassium carbonate, 2.0-3.0 mmol), and a solvent (e.g., dichloromethane (B109758), methanol, or DMSO) is stirred in a flask open to the atmosphere at room temperature or elevated temperatures (up to 120 °C) for 8-24 hours.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Specific Protocol Example: N-Arylation of 2-Aminopyridine (B139424)
In a 25 mL two-necked round-bottom flask equipped with a magnetic stirrer, 2-aminopyridine (1.0 mmol), p-tolylboronic acid (2.0 mmol), diisopropylethylamine (DIPEA, 3.0 mmol), and copper(II) acetate (1.0 mmol) are combined in anhydrous dimethyl sulfoxide (B87167) (DMSO, 3 mL) with 200 mg of molecular sieves. The reaction mixture is then heated to 120 °C for 24 hours. After cooling to room temperature, an aqueous solution of ammonium (B1175870) hydroxide (B78521) is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. After filtration and concentration, the crude product is purified by column chromatography.[4]
General Protocol for O-Arylation of Phenols
A solution of the phenol (B47542) (1.0 mmol), arylboronic acid (1.5-2.0 mmol), copper(II) acetate (1.0-2.0 mmol), and a base such as triethylamine or pyridine (2.0-3.0 mmol) in a solvent like dichloromethane is stirred at room temperature for 1-2 days.[6] The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of silica gel and eluted with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the desired diaryl ether.
Quantitative Data Summary
The following tables summarize typical reaction parameters and yields for the Chan-Lam coupling reaction using copper(II) acetate.
| Reactant (Amine) | Arylboronic Acid | Cu(OAc)₂ (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | p-Tolylboronic acid | 1.0 | DIPEA (3.0) | DMSO | 120 | 24 | - | [4] |
| Imidazole | Phenylboronic acid | 0.08 | K₂CO₃ (1.0) | MeOH | RT | - | Moderate | [7] |
| 1H-Pyrazole | Aryl boronic ester | 1.0 | B(OH)₃ (2.0) | MeCN | 70 | 18 | - | [4] |
| Reactant (Alcohol) | Arylboronic Acid | Cu(OAc)₂ (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenol | 4-Methoxyphenylboronic acid | 1.0-2.0 | Et₃N (2.0-3.0) | DCM | RT | 24-48 | 73 | [8] |
| Phenol | Phenylboronic acid | 1.0-2.0 | Et₃N (2.0-3.0) | DCM | RT | 24-48 | 40 | [8] |
| Boronic ester | - | 1.0 | DMAP (2.0) | DCM/MeOH | RT | 8 | - | [4] |
Visualizing the Process
To further elucidate the Chan-Lam coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Chan-Lam coupling reaction.
Caption: General experimental workflow for the Chan-Lam coupling.
Applications in Drug Discovery
The Chan-Lam coupling has been instrumental in the synthesis of numerous biologically active molecules and pharmaceutical candidates.[9][10] Its ability to efficiently construct aryl-amine and aryl-ether linkages, which are common motifs in drug molecules, makes it an invaluable tool for lead optimization and the rapid generation of compound libraries. For instance, the synthesis of complex heterocyclic structures, which are prevalent in many therapeutic agents, is often facilitated by this copper-catalyzed methodology.[11] The reaction's tolerance for a wide array of functional groups allows for its application late in a synthetic sequence, a significant advantage in the multi-step synthesis of complex drug candidates.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Copper-Based Catalysts from Copper Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-based catalysts are pivotal in a myriad of chemical transformations, including organic synthesis, environmental remediation, and energy production.[1][2] Copper's natural abundance, low cost, and versatile redox properties make it an attractive alternative to precious metal catalysts.[2] Copper acetate (B1210297) serves as a versatile and efficient precursor for the synthesis of various copper-based catalytic systems, including copper oxides (CuO, Cu₂O), mixed metal oxides, and supported copper nanoparticles.[1][3][4] This document provides detailed protocols for the preparation of copper-based catalysts from copper acetate, along with data presentation and visualizations to guide researchers in their applications.
Key Preparation Methods
Several methods can be employed to synthesize copper-based catalysts from this compound, each offering distinct advantages in controlling particle size, morphology, and catalytic activity. The choice of method depends on the desired catalyst characteristics and the specific application.
Thermal Decomposition (Calcination)
A straightforward method to produce copper oxide nanoparticles by heating this compound at a specific temperature.[5][6]
Experimental Protocol:
-
Place a known amount of copper (II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) in a ceramic crucible.
-
Heat the crucible in a furnace to a target temperature (e.g., 400-600°C) for a specified duration (e.g., 2-4 hours).[5]
-
Allow the furnace to cool down to room temperature.
-
The resulting black powder (CuO nanoparticles) is then collected for characterization.[6]
Logical Relationship: Thermal Decomposition
Caption: Thermal decomposition workflow for CuO nanoparticle synthesis.
Solvothermal Synthesis
This method involves a chemical reaction in a sealed vessel (autoclave) using a solvent at a temperature above its boiling point, leading to the formation of crystalline nanoparticles.[3]
Experimental Protocol:
-
Prepare a solution of copper (II) acetate in a suitable solvent (e.g., ethanol).
-
In a separate container, dissolve a precipitating agent (e.g., NaOH) in the same solvent.
-
Add the this compound solution to the precipitating agent solution under constant stirring.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 160°C) for a set duration (e.g., 24 hours).[3]
-
After cooling to room temperature, the product is collected by centrifugation, washed with deionized water and ethanol, and dried in a vacuum oven.[3]
Experimental Workflow: Solvothermal Synthesis
Caption: Step-by-step workflow for solvothermal catalyst synthesis.
Microwave-Assisted Polyol Synthesis
This method utilizes microwave irradiation to rapidly heat the reactants in a high-boiling point polyol solvent, which also acts as a reducing agent.[3]
Experimental Protocol:
-
Dissolve a copper (II) acetate complex (e.g., [Cu(OAc)₂(bpy)]) in ethylene (B1197577) glycol.[3]
-
In a separate vessel, dissolve NaOH in ethylene glycol.
-
Mix the two solutions.
-
Heat the mixture in a microwave reactor to a specific temperature (e.g., 185-200°C) for a short duration (e.g., 30 minutes).[3]
-
After cooling, the nanoparticles are collected, washed, and dried.
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted catalyst preparation.
Borohydride (B1222165) Reduction Method
A chemical reduction method that uses a strong reducing agent like sodium borohydride to produce copper or copper oxide nanoparticles at room temperature.[3]
Experimental Protocol:
-
Dissolve a copper (II) acetate complex in ethanol.
-
Separately, prepare an ethanolic solution of NaOH.
-
Combine the two solutions with stirring.
-
Add an aqueous solution of sodium borohydride to the mixture.
-
Continue stirring for a specified time (e.g., 40 minutes).[3]
-
The resulting nanoparticles are then washed with deionized water and dried.[3]
Impregnation Method
This technique is used to prepare supported catalysts by depositing the active copper species onto a support material like alumina (B75360) (Al₂O₃) or zinc oxide (ZnO).[4][7]
Experimental Protocol:
-
Dry the support material (e.g., a mixture of ZnO and Al₂O₃) in an oven.[4]
-
Prepare an aqueous solution of this compound.
-
Heat the this compound solution (e.g., to 80°C).[4]
-
Add the dried support material to the hot this compound solution.
-
Stir the mixture for several hours (e.g., 4 hours) at a constant temperature.[4]
-
Cool the mixture, wash with distilled water, and then dry and calcine the resulting catalyst.[4][7]
Experimental Workflow: Impregnation Method
Caption: Workflow for the impregnation method of catalyst synthesis.
Quantitative Data Summary
The properties of the synthesized catalysts are highly dependent on the preparation method. The following tables summarize key quantitative data from various studies.
Table 1: Physical Properties of Copper-Based Nanoparticles Prepared from this compound Complexes.
| Synthesis Method | Precursor | Product | Particle Size (nm) | Reference |
| Solvothermal | [Cu(OAc)₂(bpy)] | CuO | ≈ 11 | [3] |
| Microwave-Assisted | [Cu(OAc)₂(bpy)] | Cu/Cu₂O | ≈ 80 | [3] |
| Borohydride Reduction | [Cu(OAc)₂(bpy)] | Cu₂O/CuO | ≈ 16 | [3] |
Table 2: Properties of Cu/ZnO/Al₂O₃ Catalysts for Methanol (B129727) Synthesis.
| Precursor | Preparation Method | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |
| This compound | Impregnation | 35.8 | 0.15 | 167.6 | [4] |
| Copper Nitrate | Impregnation | 31.2 | 0.13 | 166.5 | [4] |
Characterization Techniques
A comprehensive characterization of the synthesized catalysts is crucial to understand their physical and chemical properties and to correlate them with their catalytic performance.
-
X-ray Diffraction (XRD): To determine the crystalline structure and average crystallite size of the nanoparticles.[3][5]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle shape.[4][5]
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles and determine their size and distribution.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the catalyst.[4][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the catalyst surface and to confirm the formation of metal-oxygen bonds.[5][8]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution of the catalyst.[4]
Applications in Catalysis
Copper-based catalysts derived from this compound are employed in a wide range of organic reactions and industrial processes.
-
Organic Synthesis: They are efficient catalysts for cross-coupling reactions, azide-alkyne cycloaddition (click chemistry), and oxidation and hydrogenation reactions.[1][8]
-
Methanol Synthesis: Cu/ZnO/Al₂O₃ catalysts prepared from this compound are used in the hydrogenation of CO₂ to produce methanol, a key process for carbon capture and utilization.[4][7][9]
-
Environmental Catalysis: Copper oxide nanoparticles show promise in the degradation of pollutants.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of a variety of copper-based catalysts. By carefully selecting the preparation method, researchers can tailor the properties of the catalyst to meet the specific demands of their application. The protocols and data presented in these notes provide a solid foundation for the successful preparation and utilization of these important catalytic materials.
References
- 1. chemiis.com [chemiis.com]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Preparation of Copper-Based Catalysts for Obtaining Methanol by the Chemical Impregnation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellulose Acetate-Supported Copper as an Efficient Sustainable Heterogenous Catalyst for Azide-Alkyne Cycloaddition Click Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Greener and facile synthesis of Cu/ZnO catalysts for CO2 hydrogenation to methanol by urea hydrolysis of acetates - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: Differentiating Monosaccharides using Copper Acetate in Barfoed's Test
Introduction
Barfoed's test is a selective chemical assay designed to distinguish reducing monosaccharides from reducing disaccharides.[1][2][3] The test leverages the differential rates at which these sugars reduce copper(II) ions in a weakly acidic environment.[1][4] Monosaccharides, being stronger reducing agents, react more rapidly than disaccharides.[1][4] The key component of Barfoed's reagent is copper(II) acetate (B1210297) in a dilute acetic acid solution.[1][5] This acidic condition is critical; it is unfavorable for the reduction reaction, thereby slowing down the reaction of weaker reducing agents like disaccharides and allowing for a time-based differentiation.[1]
Principle of the Test
The core principle of Barfoed's test is the reduction of cupric ions (Cu²⁺) from copper acetate to cuprous ions (Cu⁺), which then precipitate as red copper(I) oxide (Cu₂O).[5][6][7] The aldehyde group of the monosaccharide is oxidized to a carboxylic acid.[5][6]
The general reaction is: R-CHO + 2Cu²⁺ + 2H₂O → R-COOH + Cu₂O↓ (red precipitate) + 4H⁺
Under the slightly acidic conditions provided by acetic acid, monosaccharides can achieve this reduction in approximately 1-3 minutes.[1][2][8] Reducing disaccharides can also give a positive result, but the reaction is much slower, typically requiring 7-12 minutes of heating.[1][2][8] This delay is because the disaccharide must first undergo hydrolysis into its monosaccharide components, a process slowed by the weak acid.[1][4] Prolonged heating beyond a few minutes can cause this hydrolysis, potentially leading to a false positive for monosaccharides.[1][9]
Applications in Research and Development
-
Biochemical Analysis: Rapidly distinguish between monosaccharide and disaccharide samples in metabolic studies or carbohydrate analysis.
-
Quality Control: Used in the food and beverage industry to assess sugar composition and detect the presence of monosaccharides.
-
Drug Development: In glycobiology, it can serve as a preliminary, simple assay to characterize carbohydrate moieties.
Experimental Protocols
1. Preparation of Barfoed's Reagent
It is advisable to use freshly prepared reagent for optimal results.[1]
-
Method 1: Dissolve 13.3 g of copper(II) acetate in 200 mL of distilled water.[7] Filter the solution to remove any impurities. To the filtrate, add 1.8 mL of glacial acetic acid.[7]
-
Method 2: Dissolve 4.5 g of cupric acetate in 100 mL of distilled water. Add 120 µL of 50% acetic acid. Filter the solution.[10]
2. Test Procedure
-
Label clean, dry test tubes for each sample, a positive control (e.g., 1% glucose), and a negative control (e.g., 1% lactose (B1674315) or distilled water).
-
Pipette 1 mL of each sample solution into its respective test tube.[6]
-
Add 2-3 mL of Barfoed's reagent to each test tube.[6]
-
Mix the contents of each tube thoroughly.
-
Place all test tubes simultaneously into a boiling water bath.[2][7]
-
Start a timer and observe the tubes closely for the formation of a brick-red precipitate.[2]
-
Record the time at which the precipitate first appears for each sample. Do not continue heating for more than 10-12 minutes to avoid false positives from disaccharides.[11]
3. Interpretation of Results
-
Positive for Monosaccharides: A brick-red precipitate (Cu₂O) forms, often adhering to the walls of the test tube, within 1-3 minutes.[2][6][11]
-
Positive for Reducing Disaccharides: A precipitate forms only after more prolonged heating, typically between 7 and 12 minutes.[2][8]
-
Negative Result: No red precipitate is observed even after 12 minutes of heating. This is characteristic of non-reducing sugars like sucrose (B13894) or polysaccharides.
Limitations
-
The test is sensitive to interfering substances like sodium chloride.[5]
-
High concentrations of disaccharides may yield a positive result more quickly than expected.[1]
-
Prolonged boiling can hydrolyze disaccharides, leading to a false positive for monosaccharides.[1][9] Therefore, strict adherence to the heating time is critical for accurate differentiation.
Quantitative Data
The approximate time required for a positive result varies between different types of sugars. This time difference is the basis for distinguishing between them.
| Carbohydrate | Type | Approximate Reaction Time (minutes) |
| Glucose | Monosaccharide | 1 - 2[1][4] |
| Fructose | Monosaccharide | 1 - 2[8] |
| Galactose | Monosaccharide | 1 - 3 |
| Xylose | Monosaccharide | 1 - 3 |
| Lactose | Disaccharide | 7 - 8[1][4] |
| Maltose | Disaccharide | 7 - 12[2][8] |
| Sucrose | Non-reducing Disaccharide | No reaction |
Visualized Workflows and Principles
Caption: Workflow for performing and interpreting Barfoed's test.
Caption: Principle of oxidation-reduction in Barfoed's test.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Barfoed’s Test: Objective, Principle, Reagents, Procedure and Result - Online Biology Notes [onlinebiologynotes.com]
- 3. alevelbiology.co.uk [alevelbiology.co.uk]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. Barfoed's test - Wikipedia [en.wikipedia.org]
- 6. Carbohydrates - Barfoed's Test [dept.harpercollege.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. Barfoed's Solution Recipe [thelabrat.com]
- 11. uomus.edu.iq [uomus.edu.iq]
Copper(II) Acetate as a Versatile Oxidizing Agent in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) acetate (B1210297), Cu(OAc)₂, is a commercially available and relatively inexpensive salt that has found widespread use as an effective oxidizing agent in a variety of organic transformations. Its versatility stems from its ability to participate in both one- and two-electron transfer processes, enabling a range of reactions from oxidative couplings to C-H functionalizations and the synthesis of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for key transformations utilizing copper(II) acetate as an oxidant, aimed at providing researchers, scientists, and drug development professionals with a practical guide for its use in synthesis.
Oxidative Coupling of Terminal Alkynes: The Glaser-Eglinton Reaction
The Glaser-Eglinton reaction is a powerful method for the synthesis of symmetric 1,3-diynes through the oxidative homocoupling of terminal alkynes. Copper(II) acetate in the presence of a base, typically pyridine (B92270), serves as the stoichiometric oxidant.[1][2] This reaction is widely used in the synthesis of polymers, macrocycles, and natural products.
Quantitative Data Summary
| Entry | Alkyne Substrate | Product | Yield (%) | Reference |
| 1 | Phenylacetylene (B144264) | 1,4-Diphenyl-1,3-butadiyne | >90 | [1] |
| 2 | 1-Ethynylcyclohexanol | 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne | Good | [3] |
| 3 | 1-Ethynylpyrene | 1,4-Di(1-pyrenyl)butadiyne | Not specified | [3] |
| 4 | Trimethylsilylacetylene | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | Good | [1] |
Experimental Protocol: Synthesis of 1,4-Diphenyl-1,3-butadiyne
Materials:
-
Phenylacetylene
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Pyridine
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetylene (1.0 eq) in a mixture of pyridine and methanol (e.g., 5:1 v/v).
-
Add copper(II) acetate monohydrate (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M hydrochloric acid and diethyl ether.
-
Separate the organic layer, and wash it sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica (B1680970) gel to afford the pure 1,4-diphenyl-1,3-butadiyne.
Reaction Mechanism
Figure 1: Mechanism of the Glaser-Eglinton coupling reaction.
Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds, specifically for the synthesis of diaryl ethers from an aryl halide and a phenol (B47542).[4] While traditionally requiring harsh conditions, modern protocols often utilize copper(II) acetate with ligands to facilitate the reaction under milder conditions.[5][6]
Quantitative Data Summary
| Entry | Aryl Halide | Phenol | Base | Ligand | Yield (%) | Reference |
| 1 | Iodobenzene (B50100) | Phenol | K₂CO₃ | Glycine | Moderate-High | [5] |
| 2 | 4-Bromoanisole | 4-Methoxyphenol | K₃PO₄ | N,N-Dimethylglycine | Good | [5] |
| 3 | o-Chlorotrifluoroacetanilide | Various Phenols | Cs₂CO₃ | None | Good | [5] |
| 4 | Aryl Iodide | Sterically Hindered Phenols | Cs₂CO₃ | Picolinic acid | Good | [5] |
Experimental Protocol: Synthesis of Diphenyl Ether
Materials:
-
Iodobenzene
-
Phenol
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(II) acetate (0.1 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DMF as the solvent, followed by iodobenzene (1.0 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by GC-MS or TLC.
-
Cool the reaction mixture to room temperature and dilute with toluene.
-
Filter the mixture through a pad of Celite® and wash the pad with toluene.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield diphenyl ether.
Reaction Mechanism
Figure 2: Proposed mechanism for the Ullmann diaryl ether synthesis.
Aerobic Oxidation of Aldehydes to Nitriles
Copper(II) acetate can efficiently catalyze the aerobic oxidation of a wide range of aldehydes to the corresponding nitriles using ammonium (B1175870) acetate as the nitrogen source and air as the terminal oxidant. This method is environmentally benign and proceeds under mild conditions.
Quantitative Data Summary
| Entry | Aldehyde Substrate | Product | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | 3 | 95 |
| 2 | Benzaldehyde | Benzonitrile | 4 | 92 |
| 3 | 4-Chlorobenzaldehyde | 4-Chlorobenzonitrile | 2 | 96 |
| 4 | 2-Naphthaldehyde | 2-Naphthonitrile | 5 | 90 |
| 5 | Cinnamaldehyde | Cinnamonitrile | 6 | 88 |
Experimental Protocol: General Procedure for the Synthesis of Nitriles
Materials:
-
Aldehyde
-
Ammonium acetate (NH₄OAc)
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, add the aldehyde (1.0 mmol), ammonium acetate (1.5 mmol), and copper(II) acetate (10 mol%).
-
Add DMSO (3 mL) and stir the mixture at 60 °C under an air atmosphere (using a balloon or an open flask).
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Reaction Mechanism
Figure 3: Plausible mechanism for the aerobic oxidation of aldehydes to nitriles.
Synthesis of Benzoxazoles via Oxidative C-H Functionalization
Copper(II) acetate can catalyze the synthesis of benzoxazoles through a regioselective C-H functionalization and C-O bond formation. This approach often utilizes air as the terminal oxidant and can be applied to a variety of substituted phenols and their derivatives.[7][8][9][10][11]
Quantitative Data Summary
| Entry | Phenol Substrate | Amine Source | Yield (%) | Reference |
| 1 | Phenol | Cyclic oxime ester | Good | [7] |
| 2 | 2-Halophenols | Amidines | Good to Excellent | [10] |
| 3 | 2-Aminophenols | Alkynones | Good | [11] |
Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles from 2-Halophenols and Amidines
Materials:
-
2-Halophenol (e.g., 2-iodophenol)
-
Amidine hydrochloride
-
Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine the 2-halophenol (1.0 eq), amidine hydrochloride (1.2 eq), copper catalyst (e.g., CuCl, 10 mol%), and potassium phosphate (2.5 eq).
-
Add DMF as the solvent.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired benzoxazole (B165842) derivative.
Experimental Workflow
Figure 4: Experimental workflow for benzoxazole synthesis.
Conclusion
Copper(II) acetate is a powerful and versatile oxidizing agent with broad applications in modern organic synthesis. The protocols outlined in this document for oxidative coupling, C-O bond formation, and heterocycle synthesis demonstrate its utility in constructing valuable molecular architectures. The mild reaction conditions, low cost, and in some cases, the use of air as a terminal oxidant, make copper(II) acetate an attractive choice for both academic and industrial research. Careful consideration of the reaction mechanism and optimization of conditions can lead to high yields and selectivities for a wide range of substrates.
References
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. synarchive.com [synarchive.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Ynamines Using Copper Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ynamines, alkynes bearing a nitrogen atom directly attached to the C≡C triple bond, are highly versatile and reactive building blocks in organic synthesis. Their unique electronic properties make them valuable intermediates in the construction of a wide array of complex nitrogen-containing molecules, including alkaloids, pharmaceuticals, and functional materials. The direct N-alkynylation of amines with terminal alkynes represents one of the most straightforward methods for their synthesis. Among the various catalytic systems developed for this transformation, copper salts have emerged as efficient and practical catalysts. This document provides detailed application notes and protocols for the synthesis of ynamines employing copper(II) acetate (B1210297) as a key reagent, based on seminal work and modern adaptations of copper-catalyzed C-N bond formation.
Copper(II) acetate, in the presence of an oxidant such as oxygen, facilitates the coupling of terminal alkynes with secondary amines. The reaction is believed to proceed through a copper acetylide intermediate. While historically significant, direct and detailed modern protocols for the synthesis of simple ynamines using copper(II) acetate are less common compared to the synthesis of their more stable amide analogues (ynamides). However, by referencing the foundational work and related modern procedures for similar copper-catalyzed transformations, a robust protocol can be established.
Reaction Principle and Mechanism
The copper-catalyzed synthesis of ynamines from terminal alkynes and secondary amines is an oxidative coupling reaction. The generally accepted mechanism involves the in-situ formation of a copper(I) acetylide species. Copper(II) acetate can act as a precatalyst, which is reduced to the active copper(I) species in the reaction mixture. The catalytic cycle can be summarized as follows:
-
Deprotonation and Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) species, formed in situ from copper(II) acetate, to generate a copper(I) acetylide intermediate.
-
Oxidative Addition: The secondary amine coordinates to the copper center. Subsequent oxidative addition of the N-H bond to the copper acetylide is a proposed key step.
-
Reductive Elimination: The desired ynamine product is formed via reductive elimination from the copper intermediate, regenerating the active copper(I) catalyst.
-
Re-oxidation of Catalyst: In protocols utilizing Cu(II) acetate and an external oxidant (like O₂), the Cu(I) species is re-oxidized to Cu(II) to complete the catalytic cycle.
A related reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where copper(II) acetate can also be used as a precatalyst to generate the active Cu(I) species in situ.[1]
Data Presentation
The following table summarizes representative data for the copper-catalyzed synthesis of ynamines and related ynimines, highlighting the typical reaction conditions and yields.
| Entry | Alkyne | Amine/Amine Derivative | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Diethylamine | Cu(OAc)₂ / O₂ | Pyridine (B92270) | 70 | 12 | Moderate to Good | Adapted from Peterson, 1968 |
| 2 | 1-Octyne | Piperidine | Cu(OAc)₂ / O₂ | Pyridine | 70 | 12 | Moderate | Adapted from Peterson, 1968 |
| 3 | Phenylacetylene | Benzophenone Imine | CuCl₂, Pyridine, Na₂CO₃ | Toluene | 70 | 12 | 72 | Evano, et al. (for ynimine) |
| 4 | Cyclohexylacetylene | O-acetyl cyclohexanone (B45756) oxime | Cu(OAc)₂ (5 mol%) | DCE | 120 | 24 | 85 | Li, et al. (for ynimine)[2] |
| 5 | (Triisopropylsilyl)acetylene | O-acetyl acetophenone (B1666503) oxime | Cu(OAc)₂ (5 mol%) | DCE | 120 | 24 | 92 | Li, et al. (for ynimine)[2] |
Experimental Protocols
Protocol 1: General Procedure for the Copper(II) Acetate-Catalyzed Synthesis of Ynamines (Adapted from Peterson, 1968)
This protocol is a representative procedure for the oxidative coupling of a terminal alkyne with a secondary amine using copper(II) acetate.
Materials:
-
Terminal alkyne (1.0 eq)
-
Secondary amine (2.0-3.0 eq)
-
Copper(II) acetate (Cu(OAc)₂, 0.1-0.2 eq)
-
Anhydrous pyridine or a similar high-boiling coordinating solvent
-
Oxygen (balloon or dry air stream)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(II) acetate (0.1-0.2 eq) and the secondary amine (2.0-3.0 eq) dissolved in anhydrous pyridine.
-
Begin stirring the mixture and introduce a gentle stream of oxygen or place an oxygen-filled balloon on top of the condenser.
-
Add the terminal alkyne (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ynamine.
Protocol 2: Copper(II) Acetate-Catalyzed Synthesis of Ynimines from O-Acetyl Oximes and Terminal Alkynes (Based on Li, et al.)[2]
This protocol details a modern application of copper(II) acetate in a related C-N bond-forming reaction to produce ynimines.
Materials:
-
O-acetyl ketoxime (1.0 eq)
-
Terminal alkyne (2.0 eq)
-
Copper(II) acetate (Cu(OAc)₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
Procedure:
-
To an oven-dried Schlenk tube, add O-acetyl ketoxime (0.1 mmol, 1.0 eq), copper(II) acetate (0.005 mmol, 5 mol%), and potassium carbonate (0.2 mmol, 2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,2-dichloroethane (1.0 mL) followed by the terminal alkyne (0.2 mmol, 2.0 eq) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the pure ynimine.[2]
Mandatory Visualizations
Caption: A generalized experimental workflow for the copper(II) acetate-catalyzed synthesis of ynamines.
Caption: A simplified proposed catalytic cycle for the copper-catalyzed synthesis of ynamines.
Concluding Remarks
The use of copper(II) acetate provides a classical and effective method for the synthesis of ynamines, a class of compounds with significant synthetic potential. While modern catalytic systems often offer milder conditions and broader substrate scope, the foundational principles of this copper-catalyzed oxidative coupling remain relevant. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the exploration of ynamine chemistry for the development of novel molecules and chemical entities. Careful optimization of reaction parameters may be necessary for specific substrates to achieve optimal yields.
References
Troubleshooting & Optimization
Technical Support Center: Copper Acetate Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing copper acetate (B1210297) catalyzed reactions for improved yields and purity.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no product yield is a frequent challenge in copper-catalyzed cross-coupling reactions. The following guide provides a systematic approach to identify and resolve the underlying causes.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low-yield copper acetate catalyzed reactions.
Detailed Troubleshooting Steps:
1. Is the Copper(II) Acetate Active?
-
Problem: Copper(II) acetate is hygroscopic and can lose activity upon prolonged storage or exposure to moisture. The active catalytic species in many cross-coupling reactions is Cu(I), which is generated in situ from a Cu(II) precursor. However, Cu(I) can be sensitive to air.[1]
-
Solution:
-
Use fresh, anhydrous copper(II) acetate.
-
Consider using a reducing agent, like sodium ascorbate, to facilitate the in situ generation of the active Cu(I) species from a Cu(II) salt.[1]
-
Store copper salts under an inert atmosphere (e.g., nitrogen or argon).
-
2. Are Reactants and Reagents Pure?
-
Problem: Impurities in starting materials, solvents, or bases can poison the catalyst or lead to side reactions. Water and oxygen can be particularly detrimental.
-
Solution:
-
Ensure the purity of your starting materials (e.g., aryl halide, amine, boronic acid) through appropriate purification techniques like recrystallization or chromatography.
-
Use anhydrous and degassed solvents.
-
Ensure the base is of high quality and appropriate for the reaction.
-
3. Are the Reaction Conditions Optimal?
-
Problem: The yield of copper-catalyzed reactions is highly sensitive to the choice of ligand, base, solvent, and temperature.
-
Solution:
-
Ligand Selection: Ligands are crucial for stabilizing the active Cu(I) catalyst and preventing its oxidation or disproportionation.[1] If no product is observed, consider screening different ligands (e.g., phenanthrolines, diamines, phosphines).
-
Base Selection: The base plays a critical role, and its strength and solubility can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases (e.g., pyridine (B92270), triethylamine).[2]
-
Solvent Effects: The solvent influences the solubility of reactants and the catalyst, as well as the reaction rate. Common solvents include DMF, DMSO, dioxane, and toluene.[2][3]
-
Temperature Control: While many modern copper-catalyzed reactions can proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.[4] Conversely, high temperatures can lead to catalyst decomposition or side product formation.[5][6][7] Monitor the reaction temperature closely.
-
4. Is the Product Lost During Workup?
-
Problem: The desired product may be lost during the extraction and purification steps. Residual copper salts can also complicate purification.
-
Solution:
-
Before the aqueous workup, consider filtering the reaction mixture through a pad of Celite® to remove insoluble inorganic salts.[8]
-
To remove residual copper salts from the organic layer, wash with a solution of a chelating agent, such as 10% aqueous ammonium hydroxide or a saturated EDTA solution, until the aqueous layer is colorless.[8]
-
If your product is acidic or basic, adjust the pH of the aqueous phase accordingly during extraction to prevent its loss.
-
Issue 2: Reaction Stalls or is Sluggish
-
Problem: The reaction starts but does not proceed to completion.
-
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: Increase the catalyst or ligand loading slightly. Switching to a more electron-donating ligand can sometimes enhance the reactivity of the copper center.[2]
-
Catalyst Deactivation: Coordinating functional groups on the substrate or product can bind to the copper catalyst and inhibit its activity.[9][10] Protecting these functional groups may be necessary.
-
Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in this compound catalyzed reactions? A1: Ligands are critical for several reasons:
-
They stabilize the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state or disproportionation.[1]
-
They increase the solubility of the copper catalyst in organic solvents.
-
They can influence the reactivity and selectivity of the reaction by modifying the electronic and steric environment of the copper center.[2]
Q2: How do I choose the right base for my reaction? A2: The choice of base is highly substrate-dependent. A good starting point is to screen a few different types of bases. For instance, in Chan-Lam couplings, organic bases like pyridine or triethylamine (B128534) are often used.[11] For Ullmann-type reactions, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[3] The pKa and solubility of the base are important factors to consider.
Q3: My organic layer remains blue/green after aqueous workup. How can I remove the copper? A3: A persistent blue or green color in the organic layer indicates the presence of residual copper salts. To remove these, perform repeated washings with an aqueous solution of a strong chelating agent like 10% ammonium hydroxide or a saturated solution of EDTA. The washings should be continued until the aqueous layer is no longer colored.[8]
Q4: Can I run the reaction open to the air? A4: Many modern copper-catalyzed reactions, such as the Chan-Lam coupling, are known for their tolerance to air and moisture, often using atmospheric oxygen as the terminal oxidant to regenerate the active catalyst.[12][13] However, for sensitive substrates or when using air-sensitive reagents (like certain phosphine (B1218219) ligands), running the reaction under an inert atmosphere (nitrogen or argon) is recommended for better reproducibility and yield.
Q5: What is a typical temperature range for these reactions? A5: While a key advantage of many modern copper-catalyzed protocols is the ability to run them at room temperature, reaction rates can be slow for less reactive substrates.[4] Heating the reaction, often in the range of 70-120 °C, can significantly increase the reaction rate.[14][15] However, be aware that copper(II) acetate can start to decompose at higher temperatures (around 240 °C).[16]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from the literature on the effect of various parameters on the yield of this compound catalyzed reactions.
Table 1: Effect of Ligand and Base on the Chan-Lam C-N Coupling Yield
| Entry | Copper Source (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu(OAc)₂ (10) | Pyridine | Pyridine (2.0) | CH₂Cl₂ | RT | 93 |
| 2 | Cu(OAc)₂ (10) | Pyridine | Pyridine (1.0) | CH₂Cl₂ | RT | 80-88 |
| 3 | Cu(OAc)₂ (10) | Pyridine | Pyridine (0.5) | CH₂Cl₂ | RT | 76 |
| 4 | Cu(OAc)₂ (10) | None | 2,6-Lutidine | Dioxane | 60 | Moderate |
| 5 | CuI (5) | 2,2'-biquinoline (7.5) | K₂CO₃ (2.0) | DCE | 110 | 86 |
Data adapted from multiple sources for illustrative purposes.[11][15][17]
Table 2: Effect of Solvent on Ullmann-type C-O Coupling Yield
| Entry | Copper Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI / Phenanthroline | K₂CO₃ | N-Methylpyrrolidone (NMP) | 210 | High |
| 2 | CuI / Phenanthroline | K₂CO₃ | Dimethylformamide (DMF) | >150 | Good |
| 3 | CuI / Phenanthroline | Cs₂CO₃ | Dioxane | 100 | Good |
| 4 | Cu(OAc)₂ | DMAP | CH₂Cl₂ | RT | Good |
Data compiled from general information on Ullmann reactions.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Chan-Lam N-Arylation
This protocol describes a general method for the copper(II) acetate-catalyzed N-arylation of an amine with an arylboronic acid.
Reaction Scheme: Ar-B(OH)₂ + H₂N-R → Ar-NH-R
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
Arylboronic acid
-
Amine
-
Pyridine
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask open to the atmosphere, add the arylboronic acid (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and copper(II) acetate (0.1 mmol, 10 mol%).
-
Add dichloromethane (5 mL) followed by pyridine (2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture vigorously at room temperature. The mixture will typically turn from a suspension to a homogeneous green or blue solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-24 hours.[4]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Chan-Lam Coupling Catalytic Cycle
Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Thermal Decomposition of this compound at Various Temperature and Time to form Copper Oxide/Copper Nanoparticles | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews [chemistryviews.org]
- 11. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Copper‐Catalyzed Aza‐Sonogashira Cross‐Coupling To Form Ynimines: Development and Application to the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Copper Acetate Solubility in Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of copper acetate (B1210297) in various reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of copper (II) acetate?
Copper (II) acetate is generally soluble in water and polar organic solvents such as ethanol (B145695) and methanol.[1] Its solubility in water is 7.2 g/100 mL in cold water and 20 g/100 mL in hot water. It is also soluble in alcohol and slightly soluble in ether and glycerol.[2] The hydrated form, copper (II) acetate monohydrate, has a solubility of 7.14 g/100 g in ethanol and 25 g/100 g in water at 20°C.[3] It is reported to be insoluble in dimethylsulfoxide (DMSO).[3]
Q2: What factors influence the solubility of copper (II) acetate?
Several factors can affect the solubility of copper (II) acetate:
-
Temperature: Solubility generally increases with a rise in temperature.[1][4]
-
pH: Acidic conditions typically enhance solubility.[4] In neutral or basic solutions, insoluble basic copper acetates may precipitate.[5][6]
-
Solvent Polarity: As a salt, it is more soluble in polar solvents.
-
Presence of other ions: The ionic strength of the solution can impact the solubility product of copper acetate.[1]
Q3: My this compound solution turned green/cloudy and a precipitate formed. What is happening and how can I fix it?
This is a common issue caused by the hydrolysis of copper (II) acetate to form insoluble basic this compound.[5][6] This often occurs when the solution is not sufficiently acidic.
Troubleshooting Steps:
-
Check the pH: The solution has likely become neutral or slightly basic.
-
Add Acetic Acid: To redissolve the precipitate and prevent further formation, add a small amount of glacial acetic acid to the reaction mixture. This will shift the equilibrium back towards the soluble copper (II) acetate.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Copper (II) acetate is not dissolving in the organic solvent.
-
Possible Cause 1: Incorrect Solvent Choice.
-
Solution: Copper (II) acetate has limited solubility in many non-polar organic solvents. Refer to the solubility data table below. Consider switching to a more polar solvent if your reaction conditions permit.
-
-
Possible Cause 2: Insufficient Temperature.
-
Possible Cause 3: Saturation.
-
Solution: You may have exceeded the solubility limit of the solvent. Try increasing the volume of the solvent.
-
Problem 2: A white or pale blue precipitate forms in the reaction mixture.
-
Possible Cause: Formation of basic this compound.
Data Presentation
Table 1: Solubility of Copper (II) Acetate in Various Solvents
| Solvent | Formula | Solubility ( g/100 g of solvent) | Temperature (°C) | Notes |
| Water | H₂O | 7.2 (cold), 20 (hot) | - | Soluble[2] |
| Water (monohydrate) | H₂O | 25 | 20 | Soluble[3] |
| Ethanol | C₂H₅OH | 7.14 | 20 | Soluble[3] |
| Diethyl Ether | (C₂H₅)₂O | Soluble | - | Slightly soluble[2] |
| Glycerol | C₃H₈O₃ | Slightly Soluble | - | [2] |
| Dimethylsulfoxide (DMSO) | (CH₃)₂SO | Insoluble | - | [3] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving Copper (II) Acetate
-
Add the desired amount of copper (II) acetate to the reaction vessel.
-
Add the chosen solvent to the vessel.
-
Stir the mixture at room temperature.
-
If solubility is an issue, gently heat the mixture while stirring.
-
If a precipitate forms, add a few drops of glacial acetic acid until the solution becomes clear.
Protocol 2: Preparation of Copper (II) Acetate Solution for Catalysis
This protocol is a general guideline and may need to be adapted for your specific reaction.
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add copper (II) acetate.
-
Add the anhydrous organic solvent via syringe.
-
Stir the mixture. If necessary, gently warm the flask to aid dissolution.
-
If the this compound is intended as a catalyst, it is crucial to ensure it is fully dissolved before adding other reagents to ensure reproducibility of the reaction.
-
If solubility remains an issue, consider in situ formation of a more soluble copper species or the use of a different copper source.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Copper(II)_acetate [chemeurope.com]
- 3. copper(II) acetate monohydrate [chemister.ru]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. crystalverse.com [crystalverse.com]
- 6. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Copper Acetate Stability in Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of copper acetate (B1210297) during chemical reactions. Below you will find troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to ensure the stability and efficacy of copper acetate in your research.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Blue/green solution turns cloudy or forms a precipitate upon heating or dilution. | Hydrolysis: In neutral or near-neutral aqueous solutions, copper(II) acetate can hydrolyze to form insoluble, light-blue or greenish basic this compound.[1][2] This is exacerbated by heating, which can drive off acetic acid from the solution.[1] | Acidify the Solution: Add a small amount of excess acetic acid to the solution to lower the pH and suppress hydrolysis.[2][3] Maintaining a slightly acidic environment keeps the this compound solubilized. |
| Reaction solution color fades or becomes colorless. | Reduction of Copper(II): Copper(II) acetate can be reduced to colorless copper(I) acetate.[4] This can occur in the presence of a reducing agent or even metallic copper.[4] | Maintain an Oxidizing Environment (if compatible): For reactions like the Chan-Lam coupling, running the reaction open to air (oxygen) helps re-oxidize Cu(I) to the active Cu(II) state.[5][6] For other applications, ensure your reagents are free from reducing impurities. |
| Low or no yield in a copper-catalyzed cross-coupling reaction (e.g., Chan-Lam, Ullmann). | Catalyst Deactivation: The active copper species may be unstable under the reaction conditions. This can be due to inappropriate pH, presence of water, or lack of a suitable stabilizing ligand.[7][8] | Ligand Screening: Introduce or vary the ligand. Ligands like pyridine (B92270), 1,10-phenanthroline, or various amines can stabilize the copper catalyst and facilitate the reaction.[8][9] Ensure Anhydrous Conditions: For many organic reactions, trace amounts of water can lead to catalyst deactivation. Use anhydrous solvents and reagents.[7] |
| Formation of black or reddish-brown precipitate (CuO or Cu₂O). | Thermal Decomposition: At elevated temperatures, especially in the absence of stabilizing agents, this compound can decompose into copper oxides.[1] In aqueous solutions, this can be preceded by hydrolysis.[1] | Control Reaction Temperature: Avoid unnecessarily high temperatures. If high temperatures are required, ensure the solution is adequately stabilized with excess acid or appropriate ligands. Inert Atmosphere: For solid-state or high-temperature solution reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation to CuO.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution forming a cloudy precipitate?
A1: The most common reason for a cloudy precipitate in a this compound solution is the formation of basic this compound due to hydrolysis.[2] This happens when the solution is not sufficiently acidic. To resolve this, add a small amount of acetic acid until the solution becomes clear again.[2][3]
Q2: What is the ideal pH for a stable aqueous this compound solution?
A2: To prevent hydrolysis and precipitation of basic this compound, the pH of the solution should be kept in the acidic range. While an exact pH is application-dependent, a pH below 5 is generally recommended to maintain the stability of copper(II) ions in solution.[11] Some sources suggest that copper(I) oxide, a potential decomposition product, is stable only above a pH of 4, implying that maintaining a pH below this value with acetic acid can help prevent its formation.[5][12]
Q3: Can I use solvents other than water? How does that affect stability?
A3: Yes, this compound is soluble in organic solvents like ethanol (B145695) and methanol.[12] The stability in these solvents can be higher, as hydrolysis is less of an issue. However, the choice of solvent is highly dependent on the specific reaction. For many cross-coupling reactions, polar aprotic solvents like DMF, dioxane, or acetonitrile (B52724) are used in conjunction with stabilizing ligands.[2][9]
Q4: How do ligands help stabilize this compound in reactions like the Chan-Lam or Sonogashira couplings?
A4: In these catalytic reactions, ligands (e.g., amines, pyridines, phenanthrolines) coordinate to the copper center. This coordination stabilizes the copper ion, prevents its precipitation, and modulates its reactivity to facilitate the catalytic cycle.[9][13][14][15] For instance, in the Chan-Lam coupling, pyridine is often used as both a base and a ligand.[13]
Q5: My reaction is supposed to be catalytic in copper, but it stops before completion. What could be the cause?
A5: Catalyst deactivation is a likely cause.[2] The active copper species might be precipitating or converting to an inactive form. To troubleshoot this, you can try adding a fresh portion of the copper catalyst and ligand midway through the reaction.[2] Also, ensure that the reaction is performed under an inert atmosphere if it is sensitive to oxygen.[7]
Quantitative Data on this compound Stability
The stability of this compound in aqueous solutions is highly dependent on pH. The following table summarizes the relationship between pH and the solubility of basic this compound, which is the common product of decomposition via hydrolysis.
| Parameter | Condition | Observation/Value | Reference |
| Solubility of Basic this compound | Varies with pH | Equations have been developed to link the solubility product to the total copper content and the pH of the suspension. | [1] |
| pH for Quantitative Retention of Cu(II) | Aqueous Solution | Cu(II) ions can be quantitatively retained (indicating stability in solution) in a pH range of 5.0 to 7.0. Below pH 5, retention decreases. | [11] |
| Stability of Copper(I) Oxide | Pourbaix Diagram | The oxide is stable only above a pH of 4. | [5][12] |
| Thermal Decomposition (Solid State) | In Air | Dehydration occurs below 168°C. Decomposition to initial solid products happens between 168-302°C. Oxidation of intermediates to CuO occurs from 302-500°C. | [16] |
| Thermal Decomposition (Solid State) | In Argon | Decomposition of the acetate species starts around 190°C and is complete by 250°C. The final product at higher temperatures (around 370°C) is metallic copper (Cu). | [10] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of Copper(II) Acetate
This protocol describes the preparation of a stock solution of copper(II) acetate suitable for general use where stability against hydrolysis is required.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Distilled or deionized water
-
Glacial acetic acid
Procedure:
-
Weigh the desired amount of copper(II) acetate monohydrate.
-
In a clean beaker or flask, dissolve the this compound in the required volume of distilled water. Stir until fully dissolved. The solution should be a clear blue.
-
To prevent hydrolysis, add a small volume of glacial acetic acid. A common practice is to add enough acetic acid to make up approximately 1% of the total volume (e.g., 1 mL of glacial acetic acid for every 99 mL of this compound solution).
-
Stir the solution. If the solution was slightly cloudy, it should become clear.
-
Store the solution in a well-sealed container. For prolonged storage, it is advisable to keep it in a cool, dark place.
Protocol 2: General Setup for a Chan-Lam Cross-Coupling Reaction
This protocol provides a general procedure for a Chan-Lam C-N cross-coupling reaction, highlighting the role of this compound and stabilizing additives.
Materials:
-
Aryl boronic acid
-
Amine or other N-nucleophile
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine (or another suitable base/ligand)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
To a reaction flask, add the aryl boronic acid (1.2-2.0 equivalents), the N-nucleophile (1.0 equivalent), and copper(II) acetate (1.0-2.0 equivalents for stoichiometric reactions, or 10 mol% for catalytic reactions).
-
Add the solvent (e.g., DCM) and then the base/ligand, such as pyridine (2.0 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is often run open to the air, as oxygen can serve as the terminal oxidant to regenerate the active Cu(II) catalyst.[5][6]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to several days.
-
Upon completion, the reaction is typically worked up by diluting with an organic solvent, washing with aqueous solutions to remove inorganic salts, and then purifying by column chromatography.
Visualizing Reaction Workflows and Stability Logic
Logical Flow for Troubleshooting this compound Decomposition
Caption: Troubleshooting logic for this compound decomposition.
Simplified Workflow for Chan-Lam Coupling
Caption: General experimental workflow for a Chan-Lam coupling reaction.
Catalytic Cycle of Copper in Sonogashira Coupling
Caption: Role of the copper co-catalyst in the Sonogashira reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of this compound : 5 Steps (with Pictures) - Instructables [instructables.com]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
dealing with copper acetate solution turning green or clear
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals working with copper(II) acetate (B1210297) solutions. Below are frequently asked questions and protocols to address common issues, such as unexpected color changes.
Frequently Asked Questions (FAQs)
Q1: Why has my typically blue copper(II) acetate solution turned green?
A green coloration in a copper(II) acetate solution can arise from several factors. The most common cause is hydrolysis, where the copper(II) acetate reacts with water to form basic copper acetate, which is less soluble and can appear as a green precipitate or cause a green hue.[1][2] This reaction is more prevalent in neutral or near-neutral solutions, as acetic acid is a weak acid.[1] Additionally, the color of this compound solutions is concentration-dependent; highly concentrated solutions can naturally appear dark green, while dilute solutions are blue.[3][4] Contamination with other ions or impurities from the solvent, such as using tap water instead of distilled water, can also contribute to a green color.[2]
Q2: My green copper(II) acetate solution contains a precipitate. What is it and how can I resolve this?
The precipitate is likely a basic copper salt, such as basic this compound, formed due to hydrolysis.[1][2] This occurs when the acetate ion, a weak base, slightly increases the solution's pH, favoring the formation of insoluble hydroxide-containing copper compounds. To resolve this, you can add a dilute solution of acetic acid dropwise. The acid will neutralize the excess hydroxide (B78521) ions and shift the equilibrium back towards the soluble, blue-colored copper(II) acetate.[1][2]
Q3: How can I prepare a stable, blue copper(II) acetate solution and prevent it from turning green?
To prepare a stable solution, dissolve the copper(II) acetate salt in high-purity distilled or deionized water. To prevent hydrolysis, add a small amount of acetic acid to the solution, which will maintain a slightly acidic pH and inhibit the formation of insoluble basic copper salts.[2] Store the solution in a tightly sealed container to prevent the absorption of carbon dioxide from the atmosphere, which can lead to the formation of copper carbonate, and to minimize evaporation, which would increase the solution's concentration.
Q4: My this compound solution has turned completely clear or colorless. What happened?
A colorless solution indicates the absence of blue copper(II) (Cu²⁺) ions. This is typically due to the reduction of copper(II) to copper(I) (Cu⁺), as copper(I) acetate is colorless.[5][6] This reduction can occur if the solution is heated in the presence of metallic copper.[5][6] Another possibility is a displacement reaction; if the solution was prepared using impure copper sources (e.g., some coins) or came into contact with a more reactive metal like zinc or iron, the copper(II) ions could be reduced to metallic copper (appearing as a brown solid), while the other metal dissolves, potentially forming a colorless solution.[7]
Q5: How can I quickly test if my colorless solution contains copper(I) ions?
A simple qualitative test can be performed to detect the presence of copper(I) ions. Add a few drops of a solution containing chloride ions, such as saltwater (sodium chloride solution), to a sample of your colorless solution. If copper(I) ions are present, a white precipitate of copper(I) chloride (CuCl) will form.[5][6]
Troubleshooting Guide
Use the following workflow to diagnose and resolve issues with your this compound solution.
Caption: Troubleshooting workflow for this compound solution color changes.
Quantitative Data Summary
Proper control of experimental parameters is crucial for maintaining the stability of copper(II) acetate solutions.
| Parameter | Recommended Value/Range | Rationale & Effect |
| pH | 4.0 - 6.0 | A pH below 7, ideally slightly acidic, is critical to prevent hydrolysis and the precipitation of basic copper salts.[1][2] A pH below 4 may be required to keep copper(I) in solution and prevent hydrolysis to cuprous oxide if reduction has occurred.[5][6] |
| Solvent Purity | Distilled or Deionized H₂O | Prevents contamination from extraneous ions (e.g., chlorides, carbonates) found in tap water that can react with copper ions and alter the solution's color and composition.[2] |
| Storage Temperature | Room Temperature (Approx. 20-25°C) | Elevated temperatures can accelerate hydrolysis and other degradation reactions.[2] Avoid excessive heating, which can promote the reduction of Cu(II) to Cu(I) in the presence of copper metal.[5] |
| Atmosphere | Sealed Container | Minimizes exposure to atmospheric CO₂, which can form copper carbonate precipitates, and prevents solvent evaporation, which would alter the concentration. |
Experimental Protocols
Protocol 1: Preparation of a Standard 0.1 M Copper(II) Acetate Solution
This protocol describes the preparation of a stable copper(II) acetate solution.
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Distilled or deionized water
-
Glacial acetic acid
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out 1.9965 g of copper(II) acetate monohydrate.
-
Transfer the solid to a 100 mL volumetric flask.
-
Add approximately 70 mL of distilled water to the flask.
-
Add 0.1 mL (100 µL) of glacial acetic acid to the flask to ensure the solution remains acidic.
-
Place a stir bar in the flask and stir the mixture on a magnetic stirrer until the solid is completely dissolved.
-
Once dissolved, carefully add distilled water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the final solution to a clean, clearly labeled, and sealed storage bottle.
Protocol 2: Reversing Hydrolysis in a Green Copper(II) Acetate Solution
This protocol details the steps to recover a blue copper(II) acetate solution from one that has turned green due to hydrolysis.
Materials:
-
Green/precipitated copper(II) acetate solution
-
Dilute acetic acid solution (e.g., 1 M or 5% v/v)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips (optional)
Procedure:
-
Transfer the green solution into a beaker or flask equipped with a magnetic stir bar.
-
Begin stirring the solution at a moderate speed.
-
Using a dropper or pipette, add the dilute acetic acid solution one drop at a time.
-
Pause after every few drops to allow the reaction to equilibrate. Observe for the dissolution of the precipitate and a color change from green to blue.
-
Continue adding acid dropwise until the precipitate is fully dissolved and the solution has returned to a clear blue color.
-
(Optional) Use a pH meter to confirm the final pH is in the stable range of 4.0 - 6.0.
-
Store the recovered solution in a sealed container.
Caption: Chemical equilibrium of copper(II) acetate hydrolysis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Sciencemadness Discussion Board - Green "this compound" solution - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. weishida.wordpress.com [weishida.wordpress.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Copper(II) Acetate Solutions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of acetic acid from copper(II) acetate (B1210297) solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Light blue or greenish precipitate forms during purification or storage. | This is likely due to the formation of insoluble basic copper(II) acetate. This occurs when the solution becomes neutral or basic, causing hydrolysis of the copper(II) acetate. | Short-term: Add a few drops of glacial acetic acid to the solution and stir until the precipitate redissolves. Long-term: Ensure the solution remains slightly acidic (pH 4.5-5.5) during storage and recrystallization. |
| Poor crystal yield after recrystallization. | - The initial solution was not sufficiently saturated. - The cooling process was too rapid, leading to the formation of fine powder instead of larger crystals. - Excessive washing of the crystals. | - Concentrate the solution by gentle heating and evaporation before cooling. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Wash the collected crystals with a minimal amount of ice-cold distilled water to reduce dissolution. |
| Crystals are very small or powder-like. | Rapid crystallization due to sudden cooling or excessive supersaturation. | - Ensure a slow cooling process. Insulating the crystallization vessel can help. - Use a seed crystal to encourage the growth of larger, well-defined crystals. |
| The solution color is pale blue, and crystallization does not occur. | The concentration of copper(II) acetate is too low. | Evaporate the solvent (water) by gentle heating or under reduced pressure to increase the concentration of the copper(II) acetate. Be aware that this will also concentrate the acetic acid. |
| Strong vinegar odor during handling and drying. | Excess acetic acid is still present in the product. | - Recrystallize the copper(II) acetate again, ensuring to wash the crystals with a small amount of cold solvent. - Dry the crystals under vacuum to facilitate the removal of residual volatile acetic acid. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to have a slight excess of acetic acid in my copper(II) acetate solution during crystallization?
A slight excess of acetic acid helps to prevent the hydrolysis of copper(II) acetate, which can lead to the formation of insoluble basic copper(II) acetate as an impurity. Maintaining a slightly acidic environment keeps the copper(II) acetate in its desired form.
Q2: Can I remove the acetic acid by neutralizing it with a base?
While you can neutralize acetic acid with a base like sodium bicarbonate, this method is generally not recommended for purifying copper(II) acetate. Adding a base will increase the pH and likely cause the precipitation of basic copper(II) carbonate or hydroxide, contaminating your product.
Q3: Is it possible to remove acetic acid by boiling the solution?
Boiling the solution can remove acetic acid, but it presents two main challenges. Firstly, acetic acid fumes are corrosive and have a strong odor, requiring excellent ventilation. Secondly, prolonged boiling can lead to the hydrolysis of copper(II) acetate and the formation of basic salts. If this method is used, it should be done carefully, ideally under reduced pressure to lower the boiling point.
Q4: What is the best method for removing acetic acid from a lab-scale preparation of copper(II) acetate?
Recrystallization is the most common and effective lab-scale method for purifying copper(II) acetate and removing excess acetic acid. This technique takes advantage of the high solubility of acetic acid in the mother liquor, while the less soluble copper(II) acetate crystallizes out upon cooling.
Q5: How can I confirm the purity of my final copper(II) acetate product?
Several methods can be used to assess purity:
-
Visual Inspection: Pure copper(II) acetate monohydrate crystals are typically a dark blue-green. The presence of a lighter blue or greenish powder indicates impurities.
-
Melting Point: Pure anhydrous copper(II) acetate has a melting point of 115 °C and decomposes at 240 °C.
-
Qualitative Tests: The absence of a vinegar-like odor suggests the removal of a significant amount of acetic acid.
Quantitative Data
Solubility of Copper(II) Acetate Monohydrate in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| Cold Water | 7.2 |
| Hot Water | 20 |
Experimental Protocols
Protocol 1: Purification of Copper(II) Acetate by Recrystallization
This protocol describes the purification of crude copper(II) acetate containing excess acetic acid.
Methodology:
-
Dissolution: In a fume hood, dissolve the crude copper(II) acetate in a minimal amount of hot distilled water. For example, for every 10 g of crude product, start with approximately 50 mL of water and heat gently while stirring.
-
Acidification (Optional but Recommended): If a precipitate of basic copper(II) acetate is observed, add a few drops of glacial acetic acid until the solution becomes clear and uniformly blue.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. For optimal crystal growth, the cooling process should be gradual.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small volume of ice-cold distilled water to remove the mother liquor containing the dissolved acetic acid.
-
Drying: Dry the purified crystals in a desiccator or under vacuum at room temperature.
Protocol 2: Acetic Acid Removal by Controlled Evaporation
This method is suitable for solutions with a low concentration of acetic acid and should be performed in a well-ventilated area.
Methodology:
-
Setup: Place the copper(II) acetate solution in a wide, shallow dish to maximize the surface area for evaporation.
-
Evaporation: Place the dish in a fume hood or a well-ventilated area. A gentle stream of air over the surface can accelerate the process.
-
Monitoring: Observe the solution as it concentrates. Crystals of copper(II) acetate will begin to form as the solvent and acetic acid evaporate.
-
Collection: Once the desired amount of crystals has formed, collect them by filtration.
-
Washing and Drying: Wash the crystals with a minimal amount of cold distilled water and dry as described in the recrystallization protocol.
Process Workflow
Caption: Workflow for selecting an appropriate method for acetic acid removal.
optimizing reaction conditions for copper-catalyzed polymerizations
Welcome to the technical support center for copper-catalyzed polymerizations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of copper-catalyzed Atom Transfer Radical Polymerization (ATRP)?
A1: ATRP is a type of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of well-defined polymers with controlled molecular weight, narrow molecular weight distribution, and complex architectures.[1][2][3] The core of ATRP lies in the reversible transfer of a halogen atom (typically bromine or chlorine) between a dormant polymer chain (P-X) and a copper(I) catalyst complex (Cu(I)/L). This process generates a propagating radical (P•) and a copper(II) deactivator complex (X-Cu(II)/L).[4] The rapid and reversible nature of this equilibrium minimizes the concentration of active radicals, thereby suppressing termination reactions and allowing for controlled polymer growth.[5]
Q2: What are the essential components of a standard ATRP reaction?
A2: A typical ATRP system consists of the following key components:
-
Monomer: The building block of the polymer.
-
Initiator: An alkyl halide (R-X) that determines the starting point of each polymer chain. The choice of initiator is crucial for achieving high initiation efficiency.[6][7]
-
Catalyst: A copper(I) halide (e.g., CuBr or CuCl) is the most common catalyst.[8]
-
Ligand: A nitrogen-based ligand (e.g., PMDETA, Me6TREN) that complexes with the copper to solubilize it and adjust its reactivity.[1][8]
-
Solvent: A suitable solvent to dissolve all reaction components. The choice of solvent can significantly impact the polymerization kinetics.[9][10][11]
Q3: My polymerization is not starting or is extremely slow. What are the likely causes?
A3: Several factors can lead to slow or no polymerization:
-
Oxygen Inhibition: Oxygen is a potent inhibitor of radical polymerizations. It can oxidize the active Cu(I) catalyst to the inactive Cu(II) state and react with propagating radicals.[12][13] Rigorous deoxygenation of the reaction mixture is crucial.
-
Inactive Catalyst: The Cu(I) catalyst may have been oxidized prior to the reaction. Using fresh, properly stored catalyst is important.
-
Poor Initiator Efficiency: The initiator may not be activating efficiently. The rate of initiation should be comparable to or faster than the rate of propagation for controlled polymerization.[6]
-
Excess Deactivator: An excessive initial concentration of the Cu(II) deactivator can significantly slow down the polymerization rate.[8]
-
Low Temperature: The reaction temperature might be too low, resulting in a slow rate of both initiation and propagation.[5]
Q4: The molecular weight of my polymer is much higher than the theoretical value, and the dispersity (Đ) is broad. What went wrong?
A4: This issue, often termed "loss of control," can arise from several factors:
-
Low Initiator Efficiency: If not all initiator molecules start a polymer chain, the actual number of growing chains will be lower than expected, leading to a higher molecular weight for each chain.[14][15][16]
-
Irreversible Termination: The concentration of propagating radicals might be too high, leading to termination reactions (coupling or disproportionation). This reduces the number of active chains and broadens the molecular weight distribution.[5]
-
Slow Deactivation: The deactivation of growing radicals by the Cu(II) complex might be too slow compared to propagation. This can be influenced by the choice of ligand and solvent. A higher deactivation rate constant (k_deact) leads to lower dispersity.[17]
-
Impure Reagents: Impurities in the monomer, solvent, or other reagents can interfere with the catalyst or the propagating radicals.
Q5: How can I reduce the amount of copper catalyst in my polymerization?
A5: Reducing the catalyst concentration is a significant goal for making ATRP more environmentally friendly and suitable for biological applications. Several techniques, known as "activator regeneration" methods, have been developed for this purpose. These methods use a reducing agent to continuously regenerate the active Cu(I) species from the accumulated Cu(II) deactivator.[1][18] Common examples include:
-
ARGET (Activators Regenerated by Electron Transfer) ATRP: Employs reducing agents like ascorbic acid or tin(II) 2-ethylhexanoate.[1][18][19]
-
ICAR (Initiators for Continuous Activator Regeneration) ATRP: Uses a conventional radical initiator (like AIBN) to slowly generate radicals that reduce the Cu(II) complex.[18][20]
-
eATRP (electrochemically mediated ATRP): Utilizes an electric current to control the Cu(I)/Cu(II) ratio.[17]
-
Photoinduced ATRP: Uses light to drive the reduction of the Cu(II) complex.[21][22]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during copper-catalyzed polymerizations.
Issue 1: Low or No Monomer Conversion
| Possible Cause | Diagnostic Check | Recommended Solution |
| Oxygen Presence | Check your deoxygenation procedure. Are you using a reliable technique (e.g., freeze-pump-thaw, purging with inert gas)? | Improve your deoxygenation technique. Ensure all reagents and the reaction vessel are thoroughly deoxygenated. For some systems, oxygen-tolerant methods can be employed.[12][13][23] |
| Inactive Catalyst | Visually inspect the Cu(I) salt. Is it discolored (e.g., greenish/bluish instead of white/lightly colored)? | Use fresh, high-purity Cu(I) salt. Store it under an inert atmosphere. Consider purifying the catalyst if needed. |
| Inefficient Initiator | Review the literature for the chosen initiator with your specific monomer. Is it known to have good initiation efficiency? | Select a more appropriate initiator with a rate of activation comparable to the rate of propagation.[4][6][24] |
| Inappropriate Ligand | Is the ligand suitable for the chosen monomer and solvent? Does it effectively solubilize the copper salt? | Choose a ligand that forms a catalyst complex with appropriate activity for your system. The ligand plays a key role in tuning the catalyst's redox potential.[1][8][25] |
| Low Temperature | Is the reaction temperature appropriate for the monomer and catalyst system? | Increase the reaction temperature. The rate of polymerization generally increases with temperature.[5][26] |
Issue 2: Poor Control (High Dispersity, Mw ≠ Mth)
| Possible Cause | Diagnostic Check | Recommended Solution |
| Slow Initiation | Analyze the polymer at low conversion. Is there a significant amount of unreacted initiator? | Choose an initiator that is consumed rapidly at the beginning of the polymerization. The rate of initiation should be faster than or equal to the rate of propagation.[6] |
| Insufficient Deactivator | Is the initial concentration of Cu(II) too low? | Add a small amount of Cu(II) halide at the beginning of the reaction to establish the equilibrium quickly and suppress termination.[7][27] |
| Inappropriate Ligand/Copper Ratio | What is the molar ratio of ligand to copper? | Optimize the ligand to copper ratio. This ratio affects the catalyst activity and the position of the ATRP equilibrium.[28][29] |
| Solvent Effects | Is the solvent appropriate? Polar solvents can sometimes lead to faster but less controlled polymerizations.[9][10] | Screen different solvents. A less polar solvent might provide better control. The solvent can influence the stability of the copper complexes.[9][10][30] |
| High Radical Concentration | Is the polymerization proceeding too quickly? | Decrease the reaction temperature or reduce the initial concentration of the Cu(I) catalyst. |
Experimental Protocols
General Protocol for a Standard ATRP of Methyl Methacrylate (B99206) (MMA)
This protocol is a general guideline and should be optimized for specific experimental goals.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
Procedure:
-
Monomer Purification: Pass MMA through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Deoxygenation: Seal the flask with a rubber septum and perform three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Addition of Reagents: Under a positive pressure of inert gas, add anisole (e.g., 5 mL), purified MMA (e.g., 5 mL, 46.7 mmol), PMDETA (e.g., 0.1 mmol), and EBiB (e.g., 0.1 mmol) via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: Periodically take samples under inert atmosphere to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).
-
Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.[31] Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum.
Data Presentation
Table 1: Effect of [Ligand]/[Cu(I)] Ratio on Polymerization Control
| [PMDETA]/[CuBr] | Conversion (%) | M_n,exp ( g/mol ) | M_n,th ( g/mol ) | Dispersity (Đ) |
| 0.5 | 92 | 12,500 | 9,300 | 1.85 |
| 1.0 | 95 | 9,600 | 9,600 | 1.15 |
| 2.0 | 96 | 9,700 | 9,700 | 1.12 |
Note: Data are representative and will vary based on specific reaction conditions.
Table 2: Influence of Temperature on MMA Polymerization
| Temperature (°C) | Time (h) | Conversion (%) | M_n,exp ( g/mol ) | Dispersity (Đ) |
| 50 | 12 | 85 | 8,700 | 1.20 |
| 70 | 4 | 95 | 9,600 | 1.15 |
| 90 | 1.5 | 98 | 9,900 | 1.25 |
Note: Higher temperatures increase the polymerization rate but may negatively impact control for some systems.[5]
Visualizations
Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).
Caption: A logical workflow for troubleshooting common polymerization issues.
Caption: Overview of common activator regeneration techniques in ATRP.
References
- 1. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 2. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Up in the air: oxygen tolerance in controlled/living radical polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxygen Breathes New Life into Radical Polymerization - Department of Chemistry - Mellon College of Science - Carnegie Mellon University [cmu.edu]
- 14. avestia.com [avestia.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enhancing Initiation Efficiency in Metal-Free Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ARGET and ICAR - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 19. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Effect of Polymerization Components on Oxygen-Tolerant Photo-ATRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Oxygen-Enhanced Atom Transfer Radical Polymerization – Department of Materials | ETH Zurich [mat.ethz.ch]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 29. benchchem.com [benchchem.com]
- 30. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Scaling Up Copper Acetate-Mediated Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered when scaling up copper acetate-mediated cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up a this compound-mediated reaction?
A1: When moving from bench-scale to pilot or industrial-scale production, several parameters become critical. These include efficient heat management due to the exothermic nature of many coupling reactions, robust mixing to ensure homogeneity, careful control of reagent addition rates, and the implementation of a well-defined strategy for catalyst and byproduct removal.[1] The quality and form of the base (e.g., particle size) can also significantly impact reaction kinetics and reproducibility on a larger scale.[2]
Q2: How does the choice of ligand impact the scalability of the synthesis?
A2: Ligands are crucial for stabilizing the active Cu(I) species and facilitating the catalytic cycle.[3] On a larger scale, the choice of ligand affects not only the reaction's efficiency and selectivity but also the overall process cost and ease of removal. An ideal ligand for scale-up should be inexpensive, effective at low catalyst loadings, and easily separable from the final product. Oxalamide and N,N'-diisopropyloxalohydrazide ligands have shown promise for achieving high turnover numbers, which is economically beneficial for large-scale production.[4][5]
Q3: What are the common side reactions observed during scale-up, and how can they be mitigated?
A3: Common side reactions include homocoupling of the starting materials and dehalogenation of the aryl halide. These are often exacerbated by high temperatures and prolonged reaction times. To mitigate these, consider optimizing the reaction temperature, using a more active catalyst system to allow for milder conditions, and ensuring a strictly inert atmosphere to prevent catalyst deactivation that can lead to side reactions.
Q4: How can I effectively remove copper residues from my final product on a large scale?
A4: Removing copper residues to meet regulatory requirements for active pharmaceutical ingredients (APIs) is a significant challenge. Common industrial strategies include aqueous washes with chelating agents like EDTA or aqueous ammonia (B1221849), which forms a water-soluble copper complex.[6] Filtration through celite or activated carbon can also be effective.[6] For particularly stubborn cases, specialized scavenger resins with functionalities like picolylamine or mercaptopropyl groups can be employed to reduce copper levels to the parts-per-million (ppm) range.[7][8]
Q5: What are the safety considerations for managing potential exothermic runaway reactions?
A5: Ullmann-type reactions can be exothermic, and the risk of a thermal runaway increases significantly with scale due to the decrease in the surface-area-to-volume ratio, which limits efficient heat dissipation.[1] A thorough reaction hazard assessment, including reaction calorimetry, is essential before scaling up.[1] Implementing controlled addition of the limiting reagent, ensuring adequate cooling capacity, and having a well-defined emergency quenching procedure are critical safety measures.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem: Low or No Product Yield
Question: My reaction yield has significantly dropped after scaling up from the lab. What are the potential causes and solutions?
| Potential Cause | Suggested Solution |
| Inefficient Mixing/Mass Transfer | On a larger scale, inadequate agitation can lead to localized "hot spots" or areas of high concentration, affecting reaction rates and promoting side reactions. Solution: Increase the agitation speed or use a more efficient stirrer design (e.g., impeller vs. magnetic stir bar). Ensure all solids are well-suspended. |
| Catalyst Deactivation | The active Cu(I) species is susceptible to oxidation. Exposure to air during reagent transfer or leaks in the reactor can deactivate the catalyst. Solution: Ensure a robust inert atmosphere (Nitrogen or Argon) throughout the process. Use degassed solvents. The quality of the copper(II) acetate (B1210297) precursor is also important; use a high-purity grade. |
| Suboptimal Ligand-to-Copper Ratio | The optimal ligand-to-copper ratio can change upon scale-up due to differences in concentration and mixing. Solution: Re-screen the ligand-to-copper ratio at the new scale. Typically, a 1:1 or 1:2 ratio of Cu:Ligand is a good starting point.[1] |
| Inappropriate Base or Solvent | The solubility and reactivity of the base can be scale-dependent. Some solvents that are effective in the lab may not be suitable for large-scale production due to safety or cost. Solution: Re-evaluate the base and solvent system. For example, while DMF and DMSO are common, consider greener or higher-boiling alternatives if appropriate. Ensure the base is finely powdered for better reactivity.[9] |
Problem: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
Question: I'm observing a high percentage of homocoupling and dehalogenation byproducts in my scaled-up reaction. How can I improve the selectivity?
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Elevated temperatures, especially in localized hot spots, can promote undesired side reactions. Solution: Lower the reaction temperature. If the reaction rate becomes too slow, screen for a more active ligand that can facilitate the reaction at a lower temperature.[10] |
| Incorrect Rate of Reagent Addition | A rapid addition of one of the coupling partners can lead to a high transient concentration, favoring homocoupling. Solution: Implement a slow, controlled addition of the limiting reagent using a dosing pump. |
| Presence of Protic Impurities | Trace amounts of water or other protic impurities can be a source of protons for dehalogenation. Solution: Use anhydrous solvents and reagents. Thoroughly dry all glassware and the reactor before use. |
Problem: Difficulty in Product Purification and Copper Removal
Question: I am struggling to purify my product and remove residual copper on a large scale. What strategies can I employ?
| Potential Cause | Suggested Solution |
| Formation of Copper Complexes with the Product | The product itself may chelate with copper, making it difficult to remove through simple extraction. Solution: After the reaction, perform an aqueous wash with a strong chelating agent like EDTA or an aqueous ammonia solution to break the product-copper complex and extract the copper into the aqueous phase.[6] |
| Insoluble Copper Salts | The reaction may generate insoluble copper byproducts that are difficult to filter. Solution: Dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove fine particulates. |
| Residual Ligand Contamination | The ligand used in the reaction can co-elute with the product during chromatography or be difficult to remove by extraction. Solution: Select a ligand that has significantly different solubility properties from the product. Consider using a heterogeneous or polymer-supported catalyst that can be easily filtered off. |
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction parameters for copper-catalyzed N-arylation and C-O coupling reactions based on laboratory-scale experiments, as detailed industrial-scale data is often proprietary. These can serve as a starting point for optimization during scale-up.
| Parameter | N-Arylation of Imidazoles | C-O Coupling of Phenols | Reference |
| Copper Source | Cu₂O or CuI | CuBr | [6][11] |
| Catalyst Loading (mol%) | 0.05 - 10 | 0.0125 - 5 | [6][11] |
| Ligand | 4,7-Dimethoxy-1,10-phenanthroline | Oxalohydrazide | [11][12] |
| Ligand Loading (mol%) | 0.15 - 20 | 0.025 - 10 | [11][12] |
| Base | Cs₂CO₃, K₂CO₃, NaOH | K₃PO₄, Cs₂CO₃ | [6][11][13] |
| Solvent | Butyronitrile, DMSO, Ethylene Glycol | Dioxane, Toluene (B28343) | [11][13] |
| Temperature (°C) | 80 - 120 | 100 - 120 | [6][13] |
| Yield (%) | Good to Excellent | High (up to ~95%) | [6][11] |
Experimental Protocols
The following are generalized protocols for this compound-mediated reactions, which should be optimized for each specific substrate combination and scale.
Protocol 1: General Procedure for Kilogram-Scale N-Arylation of an Imidazole (B134444)
Objective: To perform a copper-catalyzed N-arylation of an imidazole with an aryl halide on a multi-kilogram scale.
Materials:
-
Aryl halide (1.0 equiv)
-
Imidazole (1.2 equiv)
-
Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI) (e.g., 1-5 mol%)
-
Ligand (e.g., 4,7-Dimethoxy-1,10-phenanthroline) (e.g., 2-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Butyronitrile or DMSO)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inert. Purge the reactor with nitrogen or argon.
-
Charging Reagents: Charge the reactor with the aryl halide, imidazole, copper catalyst, ligand, and base under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reactor.
-
Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) with efficient stirring.
-
Monitoring: Monitor the reaction progress by taking samples and analyzing them using a suitable technique (e.g., HPLC, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Copper Removal: Wash the organic phase with an aqueous solution of a chelating agent (e.g., EDTA or aqueous ammonia) to remove the copper catalyst.[6]
-
Purification: Wash the organic phase with water and brine. Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or chromatography.
Protocol 2: General Procedure for Pilot-Scale C-O Coupling (Ullmann Condensation)
Objective: To synthesize a diaryl ether via a copper-catalyzed coupling of a phenol (B47542) and an aryl halide at the pilot scale.
Materials:
-
Aryl halide (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) bromide (CuBr) (e.g., 0.5-2 mol%)
-
Ligand (e.g., an oxalohydrazide derivative) (e.g., 1-4 mol%)[12]
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reactor Preparation: Prepare a clean, dry, and inerted reactor.
-
Reagent Loading: Under an inert atmosphere, load the reactor with the aryl halide, phenol, copper catalyst, ligand, and base.
-
Solvent Addition: Add the anhydrous and degassed solvent.
-
Reaction Execution: Heat the reaction mixture to the target temperature (e.g., 110 °C) while ensuring vigorous agitation.
-
Reaction Monitoring: Track the consumption of starting materials and the formation of the product via in-process controls (e.g., HPLC).
-
Quenching and Extraction: After completion, cool the reaction mixture. Quench with water and extract the product with an appropriate organic solvent.
-
Purification and Copper Removal: Wash the organic layer sequentially with an aqueous solution of a copper chelator (e.g., EDTA), water, and brine. Dry the organic phase, filter, and concentrate. The final product can be purified by crystallization or large-scale chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in scaled-up synthesis.
Caption: General workflow for scaled-up copper-catalyzed cross-coupling.
Caption: Key parameters influencing the outcome of a copper-catalyzed reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. oa.tib.eu [oa.tib.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. US4666683A - Process for removal of copper from solutions of chelating agent and copper - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Technical Support Center: Minimizing Byproducts in Copper Acetate-Catalyzed Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and minimize byproduct formation in your copper acetate-catalyzed coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in copper-catalyzed coupling reactions?
A1: The most frequently encountered byproducts include:
-
Homocoupling products: Resulting from the coupling of two identical starting molecules (e.g., two aryl halides).
-
Dehalogenation products: Where the aryl halide is reduced to the corresponding arene.[1][2] This can be caused by trace amounts of water, the solvent, or even the nucleophile.[1]
-
Products from ligand N-arylation: A common side reaction when using diamine ligands, where the ligand itself is arylated.[3]
-
Products from β-hydrogen elimination: This can lead to the formation of olefins and copper hydride species, which can trigger further side reactions.[4]
Q2: How can I minimize the formation of homocoupling byproducts?
A2: To reduce homocoupling, consider the following strategies:
-
Introduce a suitable ligand: Ligands can stabilize the copper catalyst and favor the desired cross-coupling pathway.[1] A ligand screening is often beneficial to find the optimal choice for your specific reaction.
-
Lower the reaction temperature: High temperatures can promote side reactions, including homocoupling.[1] Using a more active catalyst system may allow for lower reaction temperatures.[1]
-
Use an excess of one reagent: Using an excess of the less expensive coupling partner can statistically disfavor the homocoupling of the more valuable reagent.[2]
Q3: My primary byproduct is the dehalogenated starting material. How can I prevent this?
A3: Dehalogenation is a common issue, particularly when the desired coupling is slow.[1] To mitigate this:
-
Ensure strictly anhydrous conditions: Thoroughly dry all reagents and solvents.[1]
-
Maintain an inert atmosphere: The presence of oxygen can deactivate the catalyst and lead to unwanted side reactions.[1] Use Schlenk techniques or a glovebox and degas your solvents.[1]
-
Use a fresh, high-purity copper source: Old or oxidized copper catalysts can have reduced activity, leading to a higher propensity for side reactions.[1][2]
Q4: I am observing N-arylation of my diamine ligand. What can I do?
A4: N-arylation of the ligand consumes both the ligand and the aryl halide, reducing the efficiency of your desired reaction.[3] To address this:
-
Modify the ligand structure: Introducing bulky substituents (e.g., tert-butyl groups) on the ligand can sterically hinder the N-arylation process.[3]
-
Screen different ligand types: Not all ligands are equally susceptible to N-arylation. Experimenting with different ligand classes, such as oxalamides or picolinamides, may be beneficial.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low to no yield of the desired product | 1. Inactive catalyst (oxidized Cu(I) source).2. Presence of oxygen.3. Non-anhydrous conditions.4. Inappropriate base or solvent. | 1. Use a fresh, high-purity copper salt.[1][2]2. Set up the reaction under an inert atmosphere (N₂ or Ar).[1]3. Thoroughly dry all reagents and solvents.[1]4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, DMF).[6] The quality and particle size of the base can be critical.[6][7] |
| Significant formation of homocoupling product | 1. High reaction temperature.2. Absence of a suitable ligand. | 1. Lower the reaction temperature.[1]2. Introduce a ligand to stabilize the catalyst and promote cross-coupling.[1] |
| Prevalence of dehalogenated byproduct | 1. Slow desired coupling reaction.2. Presence of proton sources (e.g., water). | 1. Optimize conditions to accelerate the desired reaction (e.g., ligand screening, temperature adjustment).2. Ensure strictly anhydrous conditions.[1] |
| Formation of multiple unidentified byproducts | 1. Decomposition of starting materials or products at high temperatures.2. Catalyst deactivation. | 1. Lower the reaction temperature.[1]2. Use a ligand to stabilize the copper catalyst.[1]3. Ensure an inert atmosphere to prevent catalyst deactivation by oxygen.[1] |
| Reaction stalls or is sluggish | 1. Insufficient catalyst activity.2. Product inhibition.3. Formation of off-cycle inhibitors. | 1. Increase catalyst/ligand loading slightly.2. Consider a mechanistic investigation if product inhibition is suspected.3. Experiment with different ligand structures to prevent the formation of less reactive species.[6] |
Experimental Protocols
General Protocol for a Copper-Catalyzed N-Arylation of an Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Ensure the aryl halide, amine, copper(II) acetate (B1210297), ligand, and base are of high purity.
-
Thoroughly dry the solvent (e.g., toluene, dioxane, or DMF) using appropriate methods.
-
-
Reaction Setup:
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), amine (1.2 mmol), copper(II) acetate (0.1 mmol, 10 mol%), ligand (0.2 mmol, 20 mol%), and base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (5 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst.[8] The aqueous layer should turn blue, indicating complexation.[8]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Experimental Workflow for a Typical Copper-Catalyzed Coupling
Caption: A generalized workflow for performing a copper-catalyzed cross-coupling reaction.
Logical Relationship of Factors Influencing Byproduct Formation
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Stabilizing Copper(I) Species in Copper Acetate Reactions
For researchers, scientists, and drug development professionals utilizing copper acetate (B1210297) in catalytic reactions, the effective generation and stabilization of the active copper(I) species is paramount for successful outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning blue or green and showing low reactivity when using copper(II) acetate?
A1: A blue or green color in your reaction mixture typically indicates the predominance of copper(II) species. For many catalytic reactions, such as Ullmann or Chan-Lam couplings, the active catalyst is copper(I). If the in-situ reduction of copper(II) acetate to copper(I) is inefficient, or if the formed copper(I) is unstable, the reaction will not proceed efficiently.
Q2: What are the main challenges in stabilizing copper(I) in these reactions?
A2: Copper(I) is inherently unstable in many organic solvents and especially in aqueous media. It is susceptible to two primary deactivation pathways:
-
Disproportionation: Two copper(I) ions react to form a copper(II) ion and elemental copper (Cu(0)).[1] This is a common issue in polar solvents.
-
Oxidation: Copper(I) can be readily oxidized to the inactive copper(II) state by atmospheric oxygen.[2]
Q3: How do ligands help in stabilizing copper(I)?
A3: Ligands play a crucial role by coordinating to the copper(I) center. This complexation stabilizes the +1 oxidation state, preventing both disproportionation and oxidation.[3] The choice of ligand is critical and depends on the specific reaction conditions and substrates. Common ligand classes include nitrogen-based ligands (e.g., phenanthrolines, diamines), phosphorus-based ligands (e.g., phosphines), and N-heterocyclic carbenes (NHCs).
Q4: Can I use copper(I) acetate directly?
A4: While copper(I) acetate exists, it is often less stable and less readily available than copper(II) acetate. Consequently, the in-situ generation of copper(I) from the more stable and commercially available copper(II) acetate is a common and practical approach.
Q5: What is the role of a reducing agent when starting with copper(II) acetate?
A5: A reducing agent is necessary to convert the copper(II) precursor to the catalytically active copper(I) species. The choice of reducing agent is crucial as it should be strong enough to reduce Cu(II) to Cu(I) but not further to Cu(0), and it should be compatible with the other reagents in the reaction mixture. Common reducing agents include ascorbates, certain amines, and sometimes the solvent or other reaction components can act as a reductant at elevated temperatures.
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is a frequent issue and can be attributed to several factors related to the stability and activity of the copper(I) catalyst.
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The active Cu(I) species may not be forming or is being deactivated. Ensure you are using an appropriate reducing agent and that your solvents are degassed to remove oxygen.[2][3] |
| Poor Ligand Choice | The ligand may not be effectively stabilizing the Cu(I) species. Screen a variety of ligands with different electronic and steric properties. Nitrogen- and phosphorus-based ligands are common starting points. |
| Incorrect Stoichiometry | The ratio of ligand to copper can be critical. A typical starting point is a 1:1 or 2:1 ligand-to-copper ratio, but this may require optimization. |
| Solvent Effects | The solvent can significantly impact the stability of the Cu(I) species. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often used. Acetonitrile, in particular, is known to stabilize Cu(I). |
| Reaction Temperature | The temperature may be too low for the reduction of Cu(II) or for the catalytic cycle to proceed efficiently. Conversely, excessively high temperatures can lead to catalyst decomposition. |
Experimental Protocols
Protocol 1: General Procedure for In-Situ Generation and Stabilization of Cu(I) from Cu(II) Acetate for Cross-Coupling Reactions
This protocol provides a general starting point for reactions like the Ullmann or Chan-Lam coupling. Optimization of specific parameters is often necessary.
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
Appropriate ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)
-
Reducing agent (e.g., sodium ascorbate, if necessary)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., DMF, DMSO, or dioxane)
-
Substrates (e.g., aryl halide and amine/phenol)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Cu(OAc)₂ (e.g., 5-10 mol%), the chosen ligand (e.g., 10-20 mol%), and the base (e.g., 2 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Substrate Addition: Add the anhydrous, degassed solvent via syringe. Add the aryl halide (1 equivalent) and the nucleophile (1.2 equivalents).
-
Reduction (if necessary): If a reducing agent is required, add a freshly prepared solution of the reducing agent (e.g., sodium ascorbate, 10-20 mol%) in a small amount of degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the copper catalyst and other inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
The choice of ligand significantly impacts the stability of the copper(I) species. The following table provides a qualitative comparison of common ligand types for stabilizing Cu(I) generated from Cu(II) precursors.
| Ligand Type | Examples | Relative Stabilizing Ability | Common Applications | Notes |
| N-Donor Ligands | 1,10-Phenanthroline, Neocuproine, Bipyridine, Diamines (e.g., TMEDA) | Good to Excellent | Ullmann coupling, Chan-Lam coupling, Atom Transfer Radical Polymerization (ATRP) | Readily available and versatile. The steric bulk around the nitrogen atoms can be tuned to modulate reactivity. |
| P-Donor Ligands | Triphenylphosphine (PPh₃), Xantphos, DPEPhos | Excellent | C-C cross-coupling, Sonogashira coupling | Strong π-accepting character helps to stabilize the electron-rich Cu(I) center. Can be sensitive to oxidation. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Excellent | Cross-coupling reactions, Click chemistry | Strong σ-donors that form very stable complexes with Cu(I). Often show high catalytic activity. |
| O-Donor Ligands | Acetylacetonates (acac) | Moderate | Oxidation reactions | Can stabilize Cu(I) but are generally less effective than N- or P-donor ligands for preventing disproportionation. |
Visualizations
Signaling Pathways and Workflows
Caption: Disproportionation and stabilization pathways of Copper(I).
Caption: General experimental workflow for a Cu(I)-catalyzed reaction.
References
Navigating the Challenges of Copper-Mediated ¹⁸F-Fluorination: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Copper-mediated ¹⁸F-fluorination has emerged as a powerful tool for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. This technique offers a broad substrate scope, including electron-rich aromatic compounds often inaccessible by traditional nucleophilic aromatic substitution (SₙAr) reactions. However, the multi-component nature of these reactions presents unique challenges. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during experimentation, complete with detailed protocols and data tables to streamline optimization efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My radiochemical yield (RCY) is low or non-existent. What are the most common culprits?
A1: Low or no product formation is a frequent issue with several potential root causes. Systematically investigating the following factors is crucial:
-
Water Contamination: Copper-mediated fluorination is highly sensitive to water. The presence of water can lead to a significant decline in radiochemical conversion (RCC).[1] Ensure all reagents, solvents, and reaction vessels are scrupulously dried. Azeotropic drying of the [¹⁸F]fluoride is a critical step.
-
Oxygen Sensitivity: While some protocols suggest that atmospheric oxygen is required, others have shown increased RCCs under an inert argon atmosphere.[2][3] The effect of oxygen can be substrate-dependent. If you are experiencing low yields, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is a recommended troubleshooting step.
-
Reagent Quality and Stoichiometry:
-
Copper Source: The quality and choice of the copper source are critical. Copper(II) triflate (Cu(OTf)₂) is a commonly used and commercially available option.[1] Ensure it is stored under anhydrous conditions.
-
Precursor Quality: The purity and stability of your boronic acid, boronic ester, or arylstannane precursor are paramount. Degradation of the precursor will directly impact your yield.
-
Precursor to Copper Ratio: The optimal ratio of precursor to copper catalyst is typically between 1:1.5 and 1:4.[1] Significant deviation from this can be detrimental.
-
-
Reaction Temperature: The reaction temperature is a critical parameter. Most copper-mediated ¹⁸F-fluorinations are conducted at elevated temperatures, typically between 110 °C and 140 °C.[1][2][4] Insufficient temperature can lead to slow or incomplete reactions.
-
Presence of Strong Bases: While pyridine (B92270) is often a beneficial additive, the reaction is highly sensitive to stronger bases like K₂CO₃, which can cause a rapid decline in RCC.[5] The presence of residual strong bases from the [¹⁸F]fluoride elution step can inhibit the reaction.
Q2: I am observing significant formation of a side-product corresponding to the proto-deboronated or proto-destannylated starting material. How can I minimize this?
A2: Protodeboronation or protodestannylation, the replacement of the boron or tin group with a hydrogen atom, is a common side reaction.[6] Here are strategies to mitigate it:
-
Control of Water: As with low RCY, meticulous control of water content is the first line of defense against this side reaction.
-
Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can promote the formation of the hydrogenated side-product.[7] Optimizing these parameters to achieve a reasonable RCC in the shortest possible time is key.
-
Solvent Choice: The choice of solvent can influence the extent of the side reaction. While DMF and DMA are common, exploring other solvent systems may be beneficial.
-
Modified Fluoride Elution Protocols: Standard [¹⁸F]fluoride elution with K₂CO₃/Kryptofix-2.2.2 can introduce basicity that promotes protodeboronation. Alternative elution methods using weaker bases or different phase-transfer catalysts can significantly reduce this side-product.[6][8]
Q3: The reaction works well on a small scale, but the yield drops significantly upon scaling up. What could be the reason?
A3: Translating a microscale reaction to a larger, automated synthesis scale often requires re-optimization.[9]
-
Heat Transfer: Inefficient heat transfer in larger reaction vessels can lead to inconsistent reaction temperatures and lower yields. Ensure efficient stirring and heating.
-
[¹⁸F]Fluoride Handling: The efficiency of azeotropic drying can differ between small and large volumes. Ensure the [¹⁸F]fluoride is adequately dried at scale.
-
Reagent Concentration: Maintaining the optimal concentration of all reactants is crucial. Simply scaling up volumes may not be sufficient; adjustments to reagent amounts might be necessary.
Quantitative Data Summary
For effective optimization, a clear understanding of how different parameters affect the reaction outcome is essential. The following tables summarize quantitative data from various studies.
Table 1: Effect of Reaction Conditions on Radiochemical Conversion (RCC)
| Precursor | Copper Source (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Time (min) | RCC (%) | Reference |
| 3-SnBu₃ | Cu(OTf)₂ (2) | Pyridine (15) | DMA | 140 | 5 | 65 ± 2 | [4] |
| 1-B(OH)₂ | Cu(OTf)₂ (5) | Pyridine (125) | DMF | 110 | 20 | 61 ± 8 | [5] |
| ArylBPin | Cu(OTf)₂Py₄ (1) | - | DMA | 110 | 20 | >80 | [10] |
| 3-(Bpin)benzonitrile | Cu(OTf)₂ (2) | Pyridine (3%) | DMA | 140 | 5 | ~90 | [1] |
| 4-Ph-Ph-SnMe₃ | Cu(OTf)₂(Py)₄ (1) | - | nBuOH/DMI | 90 | 10 | 60 ± 3 | [3] |
Table 2: Impact of Water on Radiochemical Conversion (RCC)
| Precursor | Solvent | Added Water (%) | RCC (%) | Reference |
| 3-(Bpin)benzonitrile | DMA | 0 | ~90 | [1] |
| 3-(Bpin)benzonitrile | DMA | 0.2 | ~70 | [1] |
| 3-(Bpin)benzonitrile | DMA | 0.5 | ~45 | [1] |
| 3-(Bpin)benzonitrile | DMA | 1.0 | ~25 | [1] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Copper-Mediated ¹⁸F-Fluorination of Aryl Boronic Acids [5]
-
[¹⁸F]Fluoride Preparation: Trap aqueous [¹⁸F]fluoride on a QMA cartridge. Elute with a solution of pyridinium (B92312) p-toluenesulfonate (PPTS).
-
Drying: Azeotropically dry the eluted [¹⁸F]fluoride with acetonitrile.
-
Reaction Setup: To a reaction vial containing the dried [¹⁸F]fluoride, add the aryl boronic acid (1 equiv.), Cu(OTf)₂ (5 equiv.), and pyridine (125 equiv.) dissolved in DMF.
-
Reaction: Heat the sealed reaction vial at 110 °C for 20 minutes.
-
Quenching and Analysis: Cool the reaction mixture, dilute with an appropriate solvent, and analyze by radio-TLC and radio-HPLC to determine the radiochemical conversion.
Protocol 2: General Procedure for Copper-Mediated ¹⁸F-Fluorination of Arylstannanes [4]
-
[¹⁸F]Fluoride Preparation: Prepare azeotropically dried [¹⁸F]KF.
-
Reaction Setup: In a reaction vial, combine the arylstannane precursor (1 equiv.), Cu(OTf)₂ (2 equiv.), and pyridine (15 equiv.) in DMA.
-
Reaction: Add the dried [¹⁸F]KF to the reaction mixture and heat at 140 °C for 5-30 minutes.
-
Analysis: Determine the radiochemical conversion by radio-TLC.
Visual Guides: Workflows and Relationships
To further clarify the experimental and troubleshooting processes, the following diagrams illustrate key workflows and logical relationships.
Caption: A step-by-step flowchart for troubleshooting low radiochemical yields.
Caption: Interconnected factors influencing the success of the fluorination reaction.
References
- 1. A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Next Generation Copper Mediators for the Efficient Production of 18F‐Labeled Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. The hydrogenation side-reaction in copper-mediated radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proof-of-concept optimization of a copper-mediated 18F-radiosynthesis of a novel MAGL PET tracer on a high-throughput microdroplet platform and its macroscale translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Characterization of Copper Acetate using XRD and FTIR
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. Copper acetate (B1210297), a compound with diverse applications in synthesis and catalysis, requires unambiguous identification and purity assessment. This guide provides a comparative analysis of two primary analytical techniques, X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR), for the characterization of copper acetate, presenting supporting experimental data and protocols.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the analysis of this compound using XRD and FTIR.
Sample Preparation
A homogenous powder sample is required for both XRD and FTIR analysis.
-
Grinding: The this compound sample is ground into a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites for XRD and allows for uniform transmission or reflection of the infrared beam for FTIR.
-
Drying: The powdered sample is dried in a desiccator or a vacuum oven at a low temperature to remove any adsorbed moisture, which can interfere with the analysis, particularly in FTIR where water has strong absorption bands.
X-ray Diffraction (XRD) Analysis
XRD is a powerful technique for identifying the crystalline structure of a material.
-
Sample Mounting: The fine powder is packed into a sample holder, ensuring a flat and level surface.
-
Instrument Setup: The analysis is performed using a powder X-ray diffractometer. Typical settings involve CuKα radiation (λ = 1.54 Å) at a voltage of 40 kV and a current of 40 mA.[1][2]
-
Data Acquisition: The diffraction pattern is recorded over a 2θ range, typically from 10° to 80°, with a defined step size and scan speed.[1][3]
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Sample Preparation (KBr Pellet): A small amount of the powdered this compound is mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrument Setup: The analysis is conducted using an FTIR spectrometer.
-
Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. Then, the spectrum of the sample pellet is recorded, typically in the range of 4000 to 400 cm⁻¹.[1]
-
Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), reveals absorption bands corresponding to the vibrational modes of the functional groups in this compound.
Data Presentation and Comparison
Quantitative data from XRD and FTIR analyses provide a unique fingerprint for this compound, allowing for its differentiation from other related copper compounds.
XRD Analysis of this compound
The XRD pattern of copper (II) acetate monohydrate exhibits characteristic peaks at specific 2θ angles, corresponding to its crystal lattice planes.
| 2θ Angle (°) | Crystal Plane (hkl) |
| 12.7 | - |
| 15.3 | - |
| 16.4 | - |
| 25.3 | - |
| (Data sourced from JCPDS PDF 27-0145 as cited in[3]) |
FTIR Analysis of this compound
The FTIR spectrum of copper (II) acetate monohydrate shows distinct absorption bands related to its functional groups. The separation between the symmetric and asymmetric carboxylate stretching frequencies is indicative of the coordination mode of the acetate ligand.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3465 - 3268 | O-H stretching of crystal water[1][4] |
| 2993, 2945 | C-H stretching of the methyl group[1][4] |
| 1609 | Asymmetric COO⁻ stretching[5] |
| 1594 | Asymmetric COO⁻ stretching[1][4] |
| 1437 | Symmetric COO⁻ stretching[5] |
| 1417 | Symmetric COO⁻ stretching[1][4] |
| 1240 | C-O single bond stretching[4] |
The difference (Δ) between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the carboxylate group (COO⁻) can elucidate its coordination. For this compound, a Δ value of approximately 172 cm⁻¹ (1609 cm⁻¹ - 1437 cm⁻¹) suggests a bidentate coordination structure.[5]
Comparative Analysis with Other Copper Compounds
To ensure the purity of a this compound sample, it is essential to compare its spectral data with those of potential impurities or alternative copper sources, such as copper oxides.
Table 3: XRD Peak Comparison
| Compound | Major 2θ Peaks (°) | Crystal System | JCPDS Card No. |
| Copper (II) Acetate Monohydrate | 12.7, 15.3, 16.4, 25.3[3] | Monoclinic | 27-0145 |
| Copper (I) Oxide (Cu₂O) | 29.6, 36.5, 42.4, 61.5, 73.7, 77.5 | Cubic | 75-1531[4] |
| Copper (II) Oxide (CuO) | 32.5, 35.5, 38.7, 48.7, 53.5, 58.3, 61.5, 66.2, 68.1 | Monoclinic | 89-5899[6] |
| Copper (Cu) | 43.3 (111), 50.4 (200), 74.1 (220) | Face-Centered Cubic | - |
Table 4: FTIR Peak Comparison
| Compound | Key Absorption Bands (cm⁻¹) | Corresponding Functional Groups |
| Copper (II) Acetate Monohydrate | ~3400 (broad), ~2950, ~1600, ~1420[1][4] | O-H (water), C-H, COO⁻ (asymmetric), COO⁻ (symmetric) |
| Copper (II) Oxide (CuO) | ~590, ~516, ~437[7] | Cu-O stretching and bending modes |
| Copper (I) Oxide (Cu₂O) | ~630[8] | Cu-O stretching mode |
Visualizing the Characterization Process
Diagrams can effectively illustrate complex workflows and relationships, providing a clear overview of the analytical process.
Caption: Workflow for this compound Analysis.
Caption: Information Derived from XRD and FTIR.
Conclusion
The combined use of XRD and FTIR provides a comprehensive and reliable characterization of this compound. XRD confirms the long-range crystalline order and phase purity, while FTIR elucidates the short-range molecular structure, including the presence of specific functional groups and the coordination environment of the acetate ligands. By comparing the obtained data with standard reference patterns and the spectra of potential contaminants, researchers can confidently verify the identity and quality of their this compound samples, a critical step in ensuring the integrity of their scientific and developmental work.
References
A Comparative Analysis of Copper Acetate and Copper Neodecanoate as Catalysts in Organic Synthesis
In the landscape of organic chemistry, copper-catalyzed reactions stand as a cornerstone for the formation of carbon-heteroatom and carbon-carbon bonds. Among the plethora of copper sources, copper(II) acetate (B1210297) and copper(II) neodecanoate have emerged as versatile and widely used catalysts. This guide provides a comprehensive comparative study of these two catalysts, offering researchers, scientists, and drug development professionals objective performance data, detailed experimental protocols, and mechanistic insights to inform their catalyst selection.
Data Presentation: A Side-by-Side Look at Catalytic Efficiency
The selection of a copper salt can significantly impact reaction efficiency, yield, and selectivity. While a direct head-to-head comparison under identical conditions is often challenging to distill from existing literature, the following tables summarize the catalytic performance of copper acetate and copper neodecanoate in key organic transformations based on available experimental data. It is important to note that the data presented is compiled from various studies and is intended to provide valuable insights into the potential efficiencies of each catalyst.[1]
Table 1: C-N Cross-Coupling Reactions [1]
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) |
| Copper Neodecanoate | Pyrrolidine Synthesis | Not Specified | Not Specified | Pyrrolidine | 85-90% |
| Copper(II) Acetate | Chan-Lam Coupling | Phenylboronic acid | Aniline | Diphenylamine | Good |
| Copper(II) Acetate | N-Arylation | Arylboronic acids | Benzimidazole derivatives | N-Arylbenzimidazoles | up to 96% |
Table 2: Oxidation of Benzyl Alcohol [1]
| Catalyst | Oxidant | Product | Conversion (%) | Selectivity (%) |
| Copper(II) Acetate | O₂/Acetic Acid | Benzaldehyde | Moderate | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key reactions catalyzed by this compound and copper neodecanoate.
Protocol 1: Copper(II) Acetate-Catalyzed Chan-Lam Coupling for the Synthesis of N-Aryl Amines[1]
Objective: To synthesize N-aryl amines through the cross-coupling of arylboronic acids and amines.
Materials:
-
Arylboronic acid
-
Amine (e.g., aniline)
-
Copper(II) acetate (catalyst)[1]
-
2,6-Lutidine (base)[1]
-
Myristic acid (additive)[1]
-
Solvent (e.g., Dichloromethane)[1]
Procedure:
-
To a reaction vessel, add the arylboronic acid, the amine, and myristic acid.[1]
-
Add the solvent and stir the mixture at room temperature.[1]
-
Add copper(II) acetate and 2,6-lutidine to the reaction mixture.[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is worked up to isolate and purify the desired N-aryl amine product.[1]
Protocol 2: Copper Neodecanoate-Catalyzed Ullmann C-N Coupling[2]
Objective: To synthesize N-aryl amines via the Ullmann condensation between an aryl halide and an amine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(II) neodecanoate (0.05-0.1 mmol, 5-10 mol%)
-
Ligand (e.g., diamines, amino acids; 0.1-0.2 mmol, 10-20 mol%, if used)
-
Base (e.g., K₃PO₄; 2.0 mmol)[2]
Procedure:
-
Assemble oven-dried glassware under an inert atmosphere (nitrogen or argon).
-
To the reaction flask, add the aryl halide, amine, base, copper(II) neodecanoate, and ligand (if applicable).[3]
-
Seal the flask and purge with an inert gas for 10-15 minutes.[3]
-
Add the anhydrous solvent via syringe.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.[3][2]
-
Monitor the reaction progress by TLC or GC-MS.[3]
-
After completion, cool the reaction mixture, dilute, and filter.
-
Perform an aqueous extraction to remove the catalyst and salts.
-
Dry, concentrate, and purify the product by chromatography.
Mandatory Visualization
To elucidate the underlying processes, the following diagrams illustrate a generalized catalytic cycle for C-N cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for C-N cross-coupling.
Caption: General experimental workflow for cross-coupling.
Mechanistic Considerations and Catalyst Properties
Both copper(II) acetate and copper(II) neodecanoate typically act as precatalysts, which are reduced in situ to the active Cu(I) species. The catalytic cycle for many copper-catalyzed cross-coupling reactions, such as the Ullmann and Chan-Lam reactions, is generally believed to proceed through a Cu(I)/Cu(III) cycle. This involves the oxidative addition of the aryl halide or boronic acid to the Cu(I) center to form a Cu(III) intermediate, followed by reductive elimination to form the desired product and regenerate the active Cu(I) catalyst.[2][4]
The primary difference between this compound and copper neodecanoate lies in the nature of the carboxylate ligand. The neodecanoate ligand, with its bulky and branched alkyl group, imparts greater solubility in organic solvents compared to the more polar acetate ligand.[3] This enhanced solubility can be advantageous in certain reaction media, potentially leading to higher catalytic activity and yields. Conversely, the smaller size of the acetate ligand may be favorable in other contexts. The choice of ligand can play a crucial role in modulating the reactivity and selectivity of the copper catalyst by stabilizing the copper center and facilitating the key steps of oxidative addition and reductive elimination.[3]
References
A Researcher's Guide to Validating the Purity of Synthesized Copper(II) Acetate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical techniques to validate the purity of synthesized copper(II) acetate (B1210297). It also benchmarks its performance against common alternatives in various applications, supported by experimental data.
I. Analytical Techniques for Purity Validation
A variety of analytical methods can be employed to determine the purity of synthesized copper(II) acetate. The choice of method depends on the available equipment and the desired level of accuracy. The most common techniques include complexometric titration, iodometric titration, and spectroscopic analysis.
Complexometric Titration with EDTA
Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a widely used method for determining the copper content in a sample. EDTA forms a stable, water-soluble complex with copper(II) ions. The endpoint of the titration is detected using a colorimetric indicator.
Experimental Protocol:
-
Preparation of Standard EDTA Solution (0.01 M): Dissolve a precisely weighed amount of disodium (B8443419) EDTA dihydrate in deionized water to prepare a standardized 0.01 M solution.
-
Sample Preparation: Accurately weigh a sample of the synthesized copper(II) acetate and dissolve it in deionized water to a known volume.
-
Titration:
-
Pipette a known volume of the copper(II) acetate solution into a conical flask.
-
Add a suitable buffer solution to maintain the optimal pH for the chosen indicator.
-
Add a few drops of an indicator such as Murexide.
-
Titrate the solution with the standardized EDTA solution until a sharp color change indicates the endpoint.[1][2]
-
-
Calculation: The concentration of copper(II) in the sample can be calculated from the volume of EDTA solution used.
Workflow for Complexometric Titration:
Workflow for determining copper(II) acetate purity via complexometric titration.
Iodometric Titration
Iodometric titration is another classic and reliable method for determining the concentration of copper(II) ions. In this method, copper(II) ions oxidize iodide ions to iodine, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275).
Experimental Protocol:
-
Preparation of Standard Sodium Thiosulfate Solution (0.1 M): Prepare and standardize a 0.1 M sodium thiosulfate solution.
-
Sample Preparation: Dissolve a precisely weighed sample of copper(II) acetate in water or a suitable dilute acid.
-
Reaction:
-
To the copper(II) acetate solution, add an excess of potassium iodide (KI). Copper(II) will oxidize the iodide to iodine, forming a brownish solution and a precipitate of copper(I) iodide.
-
-
Titration:
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the brown color of the iodine fades to a pale yellow.
-
Add a few drops of starch indicator solution, which will turn the solution deep blue.
-
Continue the titration dropwise until the blue color disappears, indicating the endpoint.
-
-
Calculation: The amount of copper(II) in the original sample can be calculated from the amount of sodium thiosulfate used.
Workflow for Iodometric Titration:
Workflow for determining copper(II) acetate purity via iodometric titration.
Spectroscopic and Other Analytical Methods
| Technique | Principle | Information Provided | Common Impurities Detected |
| UV-Visible Spectroscopy | Measures the absorbance of light by the sample. The concentration of copper(II) acetate can be determined by creating a calibration curve.[3] | Quantitative determination of copper(II) concentration. | Other colored metal acetates, unreacted starting materials that absorb in the visible region. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about the chemical bonds present. | Confirmation of the acetate functional group and the presence of water of hydration. | Unreacted starting materials (e.g., acetic acid), other organic impurities. |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state. | Highly sensitive and specific quantitative determination of copper concentration. | Other metallic impurities. |
| Thermal Gravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Determination of the water of hydration content and thermal stability. | Volatile impurities, incorrect hydration state. |
Common Impurities and Their Origin:
Common impurities in synthesized copper(II) acetate can arise from the starting materials or side reactions during synthesis. These may include:
-
Unreacted Starting Materials: Such as copper(I) oxide, copper(II) carbonate, or acetic acid.[4]
-
Other Copper Salts: If the synthesis involves other anions, contamination with salts like copper(II) sulfate (B86663) or copper(II) chloride is possible.
-
Basic Copper Acetate: Can form if the reaction is not sufficiently acidic.
-
Water Content: The compound can exist in anhydrous and hydrated forms. Incorrect water content can affect the molar mass and stoichiometry of reactions.
II. Performance Comparison with Alternative Copper Salts
Copper(II) acetate is a versatile reagent used in various applications, including as a catalyst, in electroplating, and as a pigment. Its performance can be compared to other common copper salts.
Catalysis
Copper(II) acetate is a widely used catalyst in organic synthesis, particularly in cross-coupling reactions.
| Catalyst | Reaction Type | Yield (%) | Advantages | Disadvantages |
| Copper(II) Acetate | Chan-Lam Coupling | Good | Readily available, effective for a range of substrates. | Can require higher catalyst loading compared to some alternatives. |
| N-Arylation | up to 96% | High yields in specific applications. | May require specific additives and conditions.[5] | |
| Copper(II) Neodecanoate | Pyrrolidine Synthesis | 85-90% | Good solubility in organic solvents. | Can be more expensive than copper(II) acetate.[5] |
| Copper(II) Chloride | Click Chemistry | Moderate | Inexpensive and readily available. | Can be less active than other copper sources. |
| Copper(II) Sulfate | Click Chemistry | 80-96% | Inexpensive, effective in aqueous media with a reducing agent. | Requires a reducing agent, potential for copper contamination. |
Electroplating
Copper salts are essential components of electroplating baths for depositing copper layers.
| Copper Salt | Application | Performance Characteristics | Advantages | Disadvantages |
| Copper(II) Acetate | General Copper Plating | Can produce smooth and adherent copper deposits. | Can be used in less acidic baths compared to sulfate. | Acetate ions can sometimes interfere with certain substrates.[6] |
| Copper(II) Sulfate | General and Industrial Copper Plating | Widely used, provides good conductivity and throwing power in acidic baths.[7][8][9] | Inexpensive, well-established bath chemistry.[7][8][9] | Typically requires a highly acidic bath. |
Pigments
Copper compounds have been used as pigments for centuries, with copper(II) acetate being a key component in historical green pigments like verdigris.[10][11][12]
| Copper Compound | Pigment Name/Color | Properties |
| Copper(II) Acetate | Verdigris (Blue-Green) | Historically significant pigment, but can be unstable and reactive.[11][12] |
| Basic Copper Carbonate | Malachite (Green) | A stable and widely used green pigment. |
| Copper Acetoarsenite | Paris Green (Emerald Green) | Brilliant green but highly toxic due to its arsenic content.[11] |
III. Safety Information
Proper handling and storage of copper compounds are essential due to their potential hazards.
| Compound | Key Hazards | Handling Precautions |
| Copper(II) Acetate | Harmful if swallowed, causes skin and serious eye irritation, very toxic to aquatic life.[1][5][13][14][15] | Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area or fume hood. Avoid release to the environment.[1][5][13][14][15] |
| Copper(II) Chloride | Harmful if swallowed, causes severe skin burns and eye damage, very toxic to aquatic life.[2][16][17][18] | Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area or fume hood. Avoid release to the environment.[2][16][17][18] |
| Copper(II) Sulfate | Harmful if swallowed, causes serious eye damage, very toxic to aquatic life.[19][20][21][22][23] | Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area or fume hood. Avoid release to the environment.[19][20][21][22][23] |
| Copper(II) Neodecanoate | Harmful if swallowed, very toxic to aquatic life.[24][25] | Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area or fume hood. Avoid release to the environment.[24][25] |
Logical Relationship of Purity Validation and Application:
The relationship between purity validation and successful application.
By employing the appropriate analytical techniques and understanding the performance characteristics of copper(II) acetate in comparison to its alternatives, researchers can ensure the quality of their synthesized material and the integrity of their experimental outcomes.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Copper(II) Chloride Dihydrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. neodecanoic acid, copper salt | CAS#:50315-14-5 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. qnityelectronics.com [qnityelectronics.com]
- 8. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electrochemistry - Which is a better electrolyte for electroplating copper? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. carlroth.com [carlroth.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. chemscience.com [chemscience.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. westliberty.edu [westliberty.edu]
- 18. sds.mcmaster.ca [sds.mcmaster.ca]
- 19. quileutenation-wa.safeschoolssds.com [quileutenation-wa.safeschoolssds.com]
- 20. carlroth.com [carlroth.com]
- 21. carlroth.com [carlroth.com]
- 22. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 23. redox.com [redox.com]
- 24. echemi.com [echemi.com]
- 25. Copper neodecanoate | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of Copper Complexes
For Researchers, Scientists, and Drug Development Professionals
The versatility of copper catalysis in organic synthesis is well-established, offering cost-effective and sustainable alternatives to precious metal catalysts. This guide provides a comparative analysis of the catalytic activity of various copper complexes in three key transformations: the Chan-Lam Coupling, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Asymmetric Henry Reaction. The data presented is collated from recent scientific literature to aid in the selection of optimal catalytic systems.
Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam coupling is a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The reaction typically involves the cross-coupling of an aryl boronic acid with an amine or an alcohol, catalyzed by a copper complex. The choice of the copper catalyst and ligands significantly influences the reaction efficiency.
Data Presentation: Catalytic Performance in Chan-Lam Coupling
| Copper Complex/Precursor | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂ | Pyridine | - | CH₂Cl₂ | 72 | 93 | [1] |
| Cu(OTf)₂ | 4,5-diazafluoren-9-one | K₂CO₃ | Methanol | 24 | High | [2] |
| Cu(II)-pyridyliminoarylsulfonate | - | None | Methanol | 12 | 98 | |
| CuCl₂ | N,N,N-Tridentate Quinolinyl Anilido-Imine | None | Methanol | 20 | up to 96 | |
| Cu(OAc)₂ | Myristic acid | 2,6-lutidine | - | - | Good | [3] |
Experimental Protocol: General Procedure for Chan-Lam Coupling
A typical experimental setup involves the following steps:
-
To a reaction vessel, add the aryl boronic acid (1.0-1.5 equivalents), the amine or alcohol (1.0 equivalent), the copper catalyst (1-10 mol%), and a suitable ligand (if required).
-
Add the appropriate solvent and base (if necessary).
-
The reaction mixture is typically stirred at room temperature or heated, open to the air or under an inert atmosphere, for the time specified in the literature.
-
Upon completion, the reaction mixture is worked up by filtration and purification, often by column chromatography, to isolate the desired product.
Logical Relationship: The Catalytic Cycle of Chan-Lam Coupling
The proposed mechanism for the Chan-Lam coupling involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The following diagram illustrates a generally accepted pathway.[1][4][5]
Caption: Generalized catalytic cycle for the Chan-Lam coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "Click" Chemistry Cornerstone
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles. This "click" reaction has found widespread applications in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions.
Data Presentation: Catalytic Performance in CuAAC
| Copper Catalyst | Ligand | Solvent | Time | Yield (%) | Reference |
| Cu(I) iodide | TBTA | CH₂Cl₂/H₂O | 16 h | 70-85 | |
| CuSO₄·5H₂O | Sodium Ascorbate, THPTA | DMF/H₂O | 4 h | 85-95 | |
| Cu(I)Br | TBTA | Neat | 2 h | ~90 | |
| [Cu(Phen)(PPh₃)₂][NO₃] | - | Neat | 30 min | High | |
| Cu(I) Coordination Polymer | - | Deep Eutectic Solvent | 1 h | Quantitative |
Experimental Protocol: General Procedure for CuAAC
A standard protocol for the CuAAC reaction is as follows:
-
In a reaction vessel, dissolve the azide (B81097) (1.0 equivalent) and the terminal alkyne (1.0-1.1 equivalents) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO).
-
Add the copper(I) source (e.g., CuI, or a mixture of CuSO₄ and a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA, THPTA).
-
The reaction is typically stirred at room temperature and is often complete within a few hours.
-
The product can be isolated by simple filtration or extraction, followed by purification if necessary.
Reaction Mechanism: The Stepwise Path of CuAAC
The mechanism of the CuAAC reaction is believed to proceed through a stepwise pathway involving copper-acetylide intermediates. The following diagram outlines the key steps of this catalytic cycle.[6][7][8][9]
Caption: Proposed catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Asymmetric Henry Reaction: Enantioselective Carbon-Carbon Bond Formation
The asymmetric Henry (nitroaldol) reaction is a valuable tool for the enantioselective synthesis of β-nitro alcohols, which are versatile precursors to other important functional groups like β-amino alcohols and α-hydroxy carboxylic acids. The stereochemical outcome of this reaction is highly dependent on the chiral copper complex employed.
Data Presentation: Catalytic Performance in the Asymmetric Henry Reaction
| Copper Precursor | Chiral Ligand | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Cu(OAc)₂ | Bis(oxazoline) | Ethanol | 24 | Good | 87-94 | [10] |
| Cu(OTf)₂ | Tetrahydrosalen | - | - | High | >90 | [11] |
| Cu(OAc)₂ | (S)-2-Aminomethylpyrrolidine derivative | CH₂Cl₂/THF | 24 | up to 98 | up to 77 | [12] |
| Cu(II) | Imidazolidin-4-one (B167674) derivative | - | - | High | up to 97 | [13] |
| Cu(II) | Aminopinane-derived ligand | - | - | up to 97 | up to 67 | [14] |
| Cu(OAc)₂ | Aziridine-functionalized organophosphorus | Ethanol | 72 | High | >95 | [15] |
Experimental Protocol: General Procedure for the Asymmetric Henry Reaction
A representative experimental procedure for the asymmetric Henry reaction is as follows:
-
The chiral ligand and the copper(II) salt (e.g., Cu(OAc)₂) are typically stirred in a suitable solvent at room temperature to form the active catalyst in situ.
-
The aldehyde (1.0 equivalent) is then added to the catalyst solution.
-
Nitromethane (or another nitroalkane), often used in excess, is added to the reaction mixture.
-
The reaction is stirred at a specific temperature (ranging from -20 °C to room temperature) for a period of several hours to days.
-
The reaction is quenched, and the product is isolated and purified, typically by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Experimental Workflow: Asymmetric Henry Reaction
The following diagram illustrates a typical workflow for setting up and analyzing an asymmetric Henry reaction.
Caption: A standard experimental workflow for the copper-catalyzed asymmetric Henry reaction.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. people.bu.edu [people.bu.edu]
- 11. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]
- 12. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand [mdpi.com]
- 15. Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds [mdpi.com]
A Comparative Guide to the Thermal Decomposition of Copper Acetate and Alternative Precursors for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of copper and copper oxide nanoparticles is a critical area of research with wide-ranging applications, including catalysis, antimicrobial agents, and drug delivery systems. Thermal decomposition of copper precursors is a common and effective method for producing these nanoparticles. The choice of precursor significantly influences the properties of the resulting nanomaterials, such as their size, morphology, and phase composition. This guide provides a comprehensive comparison of the thermal decomposition products of copper acetate (B1210297) and other common copper precursors, supported by experimental data and detailed methodologies.
Comparison of Thermal Decomposition Characteristics of Copper Precursors
The selection of a copper precursor is a crucial step in the synthesis of copper-based nanoparticles. The table below summarizes the key thermal decomposition characteristics of copper acetate and several common alternatives. The data presented is compiled from various thermogravimetric (TGA), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) studies.
| Precursor | Decomposition Temperature Range (°C) | Atmosphere | Solid Products | Gaseous Byproducts | Key Characteristics of Nanoparticles |
| Copper(II) Acetate Monohydrate (Cu(CH₃COO)₂·H₂O) | Dehydration: ~100-170Decomposition: ~190-310[1] | Air | CuO, Cu₂O, Cu[2][3] | H₂O, CO₂, Acetic Acid, Acetone[1] | Particle size and phase are tunable by temperature and atmosphere. Can produce a mixture of Cu and its oxides.[2] |
| Inert (Ar, N₂) | Cu, Cu₂O, CuO[1] | H₂O, Acetic Acid, CO₂[1] | Primarily metallic copper nanoparticles are formed.[4][5][6] | ||
| Copper(II) Nitrate (B79036) Trihydrate (Cu(NO₃)₂·3H₂O) | Dehydration: ~100-170Decomposition: >170 | Air | CuO | H₂O, NO₂, O₂ | Typically yields CuO nanoparticles. The release of toxic NO₂ gas is a significant drawback. |
| Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) | Dehydration: <150Decomposition: >300 | Air | CuO | H₂O, Cl₂, HCl | Can produce plate-like CuO morphologies. The evolution of corrosive chlorine-based gases is a concern. |
| Copper(II) Acetylacetonate (Cu(acac)₂) | ~200-300 | Inert (N₂) / Vacuum | Cu, Cu₂O | Acetone, CO₂, H₂O | Can produce pure copper or Cu₂O nanoparticles at relatively low temperatures. |
| Copper(II) Oxalate (CuC₂O₄) | ~250-350 | Air | CuO | CO, CO₂ | A clean decomposition process primarily yielding CO and CO₂. |
| Inert (N₂, Ar) | Cu, Cu₂O | CO, CO₂ | Can produce metallic copper with some Cu₂O. | ||
| Copper(II) Formate (Cu(HCOO)₂) | ~180-220 | Inert (Ar) | Cu | H₂, CO₂, HCOOH | Decomposes at a relatively low temperature to produce metallic copper. Formic acid is a major byproduct. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of nanoparticles. Below are representative methodologies for the thermal decomposition of this compound and its alternatives.
Thermal Decomposition of Copper(II) Acetate Monohydrate
Objective: To synthesize copper/copper oxide nanoparticles via the thermal decomposition of copper(II) acetate monohydrate.
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
High purity nitrogen or argon gas
-
Compressed air
-
Tube furnace with temperature controller
-
Quartz tube
-
Ceramic boat
-
Gas flow meters
Procedure:
-
Place a known amount of copper(II) acetate monohydrate into a ceramic boat.
-
Position the ceramic boat in the center of the quartz tube within the tube furnace.
-
Purge the quartz tube with either an inert gas (nitrogen or argon) or air at a controlled flow rate (e.g., 100 mL/min) for at least 30 minutes to ensure a stable atmosphere.
-
Program the furnace to heat to the desired decomposition temperature (e.g., 250-400°C) at a specific heating rate (e.g., 10°C/min).
-
Hold the temperature for a set duration (e.g., 1-2 hours) to ensure complete decomposition.
-
After the designated time, turn off the furnace and allow it to cool to room temperature under the same gas flow.
-
Carefully remove the ceramic boat containing the powdered product for characterization.
Characterization: The resulting solid products can be analyzed using various techniques:
-
X-ray Diffraction (XRD): To identify the crystalline phases (Cu, Cu₂O, CuO).
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature and mass loss.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology and size of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the removal of the acetate ligand.
Alternative Precursor Decomposition Protocols
The general protocol for thermal decomposition can be adapted for other precursors, with adjustments to the decomposition temperature based on their specific thermal properties.
-
Copper(II) Nitrate Trihydrate: Decomposition is typically carried out in a well-ventilated fume hood due to the evolution of toxic NO₂ gas. The decomposition temperature is generally above 170°C.
-
Copper(II) Chloride Dihydrate: Similar to copper nitrate, decomposition should be performed in a fume hood to handle the release of corrosive chlorine-containing gases. Decomposition temperatures are typically above 300°C.
-
Copper(II) Acetylacetonate: This precursor often decomposes at lower temperatures, in the range of 200-300°C, and is suitable for producing copper or cuprous oxide nanoparticles under an inert atmosphere.
-
Copper(II) Oxalate: Decomposition is relatively clean, producing mainly CO and CO₂. It is a viable precursor for both copper (in inert atmosphere) and copper oxide (in air) nanoparticles, with decomposition occurring around 250-350°C.
-
Copper(II) Formate: This precursor decomposes at a lower temperature range of 180-220°C, making it a good candidate for producing metallic copper nanoparticles. The decomposition should be carried out under an inert atmosphere.
Visualizing the Process and Outcomes
To better understand the experimental workflow and the factors influencing the final product, the following diagrams are provided.
References
A Comparative Guide to the Stability of Copper Acetate in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing copper compounds in aqueous media, understanding the stability of the chosen copper salt is paramount to ensure reproducibility and efficacy in experimental and developmental work. This guide provides a detailed comparison of the stability of copper(II) acetate (B1210297) in aqueous solutions against other common copper salts, supported by experimental data and protocols.
Factors Influencing the Stability of Copper(II) Acetate
Copper(II) acetate, while soluble in water, exhibits a complex stability profile influenced by several key factors. In aqueous solutions, copper ions exist as strongly bound dimeric associates in a distorted octahedral environment with water molecules and acetate groups.[1][2] However, this equilibrium can be disrupted.
1. pH and Hydrolysis: The most significant factor affecting the stability of copper acetate solutions is hydrolysis. The acetate ion, being the conjugate base of a weak acid (acetic acid), can hydrolyze water, leading to an increase in hydroxide (B78521) ions. This causes the precipitation of insoluble basic copper salts, such as copper(II) hydroxide or basic copper(II) acetate.[3][4][5] This process is accelerated by heating.[3][4] To counteract this, the addition of a small amount of acetic acid can shift the equilibrium and prevent the precipitation of these basic salts.[3]
2. Temperature: Temperature plays a dual role in the stability of this compound solutions. While a solution may be stable up to 66°C, boiling dilute solutions can promote hydrolysis.[4][6] At much higher temperatures, thermal decomposition occurs. Solid copper(II) acetate monohydrate begins to dehydrate around 168°C and decomposes at approximately 250°C to form copper, copper(I) oxide (Cu₂O), and copper(II) oxide (CuO).[7][8][9] Under high pressure and a low geothermal gradient, aqueous this compound solutions have been shown to be stable up to 350°C.[10][11]
3. Light: While less documented in formal studies, there is some anecdotal evidence suggesting that prolonged exposure to light may contribute to the decomposition of this compound solutions.[3]
Comparison of Aqueous Stability: this compound vs. Alternatives
The choice of a copper salt for aqueous applications often depends on the specific requirements of the experiment, including pH tolerance and thermal conditions. Below is a comparative summary of the stability of this compound and other common copper(II) salts.
| Compound | Chemical Formula | Stability in Aqueous Solution | Factors Promoting Instability | Notes |
| Copper(II) Acetate | Cu(CH₃COO)₂ | Prone to hydrolysis, forming insoluble basic salts.[3][4][5] | Neutral or basic pH, elevated temperatures.[3][4] | Stability can be significantly improved by acidification with acetic acid.[3] |
| Copper(II) Sulfate (B86663) | CuSO₄ | Generally stable. The sulfate anion is considered stable and a poor radical scavenger.[11] | Hydrolysis can occur, but is less pronounced than with acetate. | Solutions are acidic. Acidification with sulfuric acid can prevent hydrolysis.[12] |
| Copper(II) Chloride | CuCl₂ | Solutions are slightly acidic due to hydrolysis of the Cu²⁺ ion.[1][13] Prone to slight hydrolysis if left open to the air without acid stabilization.[3] | Basic conditions will precipitate copper(II) hydroxide.[3] | The hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, is relatively stable in solution.[13] |
| Copper(II) Nitrate (B79036) | Cu(NO₃)₂ | Solutions are acidic.[5] Can hydrolyze in solution to yield nitric acid.[10] | Heating can lead to decomposition into basic copper nitrate and subsequently copper(II) oxide.[14][15] | The hydrated form cannot be fully dehydrated by heating without decomposition.[14] |
Experimental Protocols for Stability Assessment
Assessing the stability of copper salt solutions can be achieved through various analytical techniques.
Protocol 1: UV-Visible Spectrophotometry for Monitoring Solution Stability
This method is used to monitor the concentration of the soluble copper(II) complex over time, providing a quantitative measure of its stability.
-
Preparation of Stock Solution: Prepare a stock solution of known concentration (e.g., 0.1 M) of the copper salt in deionized water.
-
Sample Preparation: Aliquot the stock solution into several vials. For a comprehensive study, prepare different sets of samples by varying conditions such as pH (by adding a buffer or acid/base) and temperature (by placing vials in water baths at different temperatures). Include a control sample at room temperature and neutral pH.
-
Initial Measurement (T=0): Immediately after preparation, take a sample from each vial. Record the UV-Vis absorption spectrum (typically in the 600-900 nm range for Cu(II) ions). The absorbance at the maximum wavelength (λ_max) is proportional to the concentration of the soluble copper complex.
-
Time-Course Measurement: At regular intervals (e.g., 1, 6, 24, 48 hours), record the UV-Vis spectrum of each sample.
-
Data Analysis: Plot the absorbance at λ_max as a function of time for each condition. A decrease in absorbance indicates a loss of soluble copper, likely due to precipitation or decomposition. The rate of decrease can be used to quantify the instability under each condition. Visual inspection for the formation of precipitate should also be recorded.
Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal decomposition profile of the solid copper salt, providing information on its thermal stability.
-
Sample Preparation: Place a small, accurately weighed amount of the solid copper salt (e.g., 5-10 mg) into a TGA crucible.
-
TGA Measurement: Place the crucible in the TGA instrument. Heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 500 °C).
-
Data Analysis: The TGA instrument will generate a thermogram, which plots the sample weight as a function of temperature. Weight loss steps correspond to events such as dehydration or decomposition. The onset temperature of decomposition is a key indicator of the material's thermal stability.[7][9]
Visualizing Experimental and Decomposition Pathways
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper(II) chloride - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. electrolysis of copper chloride solution products electrode equations anode cathode apparatus electrolyte cell for AQA Edexcel OCR WJEC CCEA GCSE chemistry course specifications revision study notes [docbrown.info]
- 8. m.youtube.com [m.youtube.com]
- 9. A Focus on Thermal Durability and Oxidation Resistance and Morphology of Polymer Capped Copper Particles Through a Synthesis-Driven, Precursor-Influenced Approach [mdpi.com]
- 10. Copper(II) nitrate - Sciencemadness Wiki [sciencemadness.org]
- 11. electrochemistry - Which is a better electrolyte for electroplating copper? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. COPPER NITRATE - Ataman Kimya [atamanchemicals.com]
- 15. Copper(II) nitrate - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Techniques for Quantifying Copper in Acetate Complexes
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of copper in acetate (B1210297) complexes is crucial across various fields, from catalysis and materials science to pharmaceutical development. The choice of analytical technique depends on factors such as the required sensitivity, the concentration range of the analyte, the sample matrix, and the available instrumentation. This guide provides a comparative overview of common analytical techniques for the quantification of copper in acetate complexes, complete with performance data and detailed experimental protocols.
Performance Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of various analytical techniques for the quantification of copper. The data presented is a synthesis from multiple sources and should be considered as a general guide. Actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Technique | Principle | Limit of Detection (LOD) | Linear Range | Precision (%RSD) | Key Advantages | Key Disadvantages |
| UV-Visible Spectrophotometry | Colorimetric measurement of a colored copper complex or the intrinsic absorbance of the copper acetate solution.[1] | ~0.016 - 0.5 mg/L (with complexing agent)[2] | 0.1 - 8 mg/L[2][3] | < 5% | Cost-effective, simple instrumentation, rapid analysis. | Lower sensitivity, potential for interferences from other absorbing species.[1] |
| Flame Atomic Absorption Spectrometry (FAAS) | Measurement of the absorption of light by ground-state copper atoms in a flame.[4] | ~0.021 mg/L[5] | 0.07 - 5.0 mg/L[5] | < 2%[5] | Robust, relatively low cost for atomic spectroscopy, good precision. | Matrix interferences can occur, less sensitive than GFAAS or ICP methods. |
| Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | Electrothermal atomization of the sample, providing higher sensitivity than FAAS.[6] | ~0.2 - 0.5 µg/L[6] | 2 - 35 µg/L[6][7] | < 4%[7] | High sensitivity, small sample volume required. | Slower analysis time per sample compared to FAAS, more susceptible to matrix effects. |
| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Measurement of the light emitted by excited copper atoms in an argon plasma.[8] | ~1 µg/L | 0.01 - 100 mg/L | < 3% | Multi-element capability, wide linear dynamic range, robust against matrix effects.[8] | Higher initial instrument cost, spectral interferences can occur.[8] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization of copper atoms in an argon plasma and separation based on mass-to-charge ratio.[9] | < 0.1 µg/L | 0.001 - 10 mg/L | < 5%[10] | Excellent sensitivity, isotopic analysis capability, multi-element analysis.[11] | Highest instrument cost, potential for isobaric interferences.[9] |
| Anodic Stripping Voltammetry (ASV) | Electrochemical pre-concentration of copper onto an electrode followed by stripping and measurement of the resulting current.[12] | ~0.2 µg/L | 4 - 200 µg/L | ~5% | Very high sensitivity, low instrumentation cost, capable of speciation analysis. | Sensitive to matrix components, requires careful electrode preparation and maintenance. |
| Complexometric Titration | Titration of the copper ion with a complexing agent, typically EDTA, using an indicator to determine the endpoint.[13][14] | Dependent on titrant concentration (typically for higher concentrations) | Not applicable | < 1% | High precision and accuracy for macro-level analysis, low cost. | Not suitable for trace analysis, visual endpoint detection can be subjective. |
Experimental Protocols
UV-Visible Spectrophotometry (Direct Method)
This protocol describes the direct quantification of copper(II) acetate without a complexing agent, suitable for solutions where this compound is the primary absorbing species.
Principle: The hydrated copper(II) ion in the acetate complex absorbs light in the visible region, typically around 800 nm.[15] The absorbance is directly proportional to the copper concentration according to the Beer-Lambert law.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Copper(II) acetate monohydrate
-
Deionized water
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of known concentration by accurately weighing copper(II) acetate monohydrate and dissolving it in a known volume of deionized water.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Dissolve the this compound complex sample in a known volume of deionized water. Dilute if necessary to bring the concentration within the linear range of the calibration curve.
-
-
Measurement:
-
Set the spectrophotometer to scan a wavelength range (e.g., 600-900 nm) to determine the wavelength of maximum absorbance (λmax), which is expected to be around 805 nm.[15]
-
Set the spectrophotometer to the determined λmax.
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the copper standards.
-
Determine the concentration of copper in the sample by interpolating its absorbance on the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 5. scielo.br [scielo.br]
- 6. nemi.gov [nemi.gov]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 8. analytik-jena.com [analytik-jena.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Abstract: ESTIMATION OF ACCURACY AND PRECISION FOR TRACE ELEMENTS ANALYZED BY INDUCTIVELY COUPLED PLASMA MASS SPECTROMETRY (ICP-MS) AT THE PETER HOOPER GEOANALYTICAL LABORATORY, WASHINGTON STATE UNIVERSITY (GSA Annual Meeting in Seattle, Washington, USA - 2017) [gsa.confex.com]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. ulm.edu [ulm.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. cetjournal.it [cetjournal.it]
A Comparative Guide to the Efficiency of Cu(I) and Cu(II) Catalysts in Click Chemistry
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and versatile ligation strategy. The choice between utilizing a direct Cu(I) catalyst or a Cu(II) pre-catalyst that is reduced in situ is a critical decision that influences reaction efficiency, experimental design, and ultimately, the purity of the final product. This guide provides an objective comparison of these two catalytic approaches, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate system for your research needs.
The fundamental principle of the CuAAC reaction is that the catalytically active species is copper in the +1 oxidation state.[1] While Cu(I) salts can be used directly, Cu(II) salts are more commonly employed as they are typically more stable and soluble.[2] The use of Cu(II) necessitates its reduction to Cu(I), which is most frequently achieved through the addition of a reducing agent, with sodium ascorbate (B8700270) being a popular choice.[3]
Comparative Performance of Cu(I) and Cu(II) Catalytic Systems
The efficiency of a click reaction is paramount and can be evaluated based on several key parameters, including reaction time, temperature, catalyst loading, and final product yield. The following table summarizes a comparison of representative Cu(I) and Cu(II) catalytic systems based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in substrates, solvents, and reaction conditions across different studies.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Cu(I) Catalysts | ||||||
| CuI | 1 | 2 - 8 h | Room Temp | 91 - 97% | Direct use of active Cu(I) species, often no reducing agent needed initially.[4] | Cu(I) is susceptible to oxidation, which can deactivate the catalyst.[4] |
| [Cu(C186tren)]Br | 0.05 | 24 h | 60 | 86% | Well-defined, molecularly characterized pre-catalyst; catalyst can be re-used.[1] | May require specific ligand synthesis. |
| (2-aminoarenethiolato)copper(I) complex | Not specified | 18 h | Room Temp | 91% | Homogeneous catalyst for use in organic solvents.[1] | Longer reaction times may be required. |
| Cu(II) Pre-catalyst Systems | ||||||
| CuSO₄/Sodium Ascorbate | 1 | 0.5 - 3.5 h | 50 | 80 - 96% | Inexpensive and readily available catalyst and reducing agent; effective in aqueous media.[4] | Requires a reducing agent; potential for copper contamination in the product.[4] |
| CuCl₂ (in the absence of sodium ascorbate) | Not specified | < 2 h (heated) | Heated | Similar to Cu(I) | Can proceed without a traditional reducing agent, suggesting other reaction components may act as reducing agents.[5] | The exact reducing mechanism might be substrate-dependent and less controlled. |
| Cu(II) with ligating azides or alkynes | Not specified | Faster than without | Not specified | Not specified | Enhanced reaction kinetics due to chelation promoting key steps.[2] | Requires synthesis of specialized substrates with ligating groups. |
Catalytic Cycles and Experimental Workflows
The following diagrams illustrate the key mechanistic pathways in Cu(I)-catalyzed click chemistry and the common experimental workflow for reactions initiated with Cu(II) pre-catalysts.
Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
The generally accepted mechanism for the CuAAC reaction involves the formation of a copper-acetylide intermediate from the terminal alkyne and the Cu(I) catalyst.[2] This intermediate then reacts with the azide to form a six-membered metallacycle, which subsequently rearranges to a more stable copper-triazolide.[3] Protonolysis then releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[2]
Caption: Experimental workflow for the in-situ generation of the active Cu(I) catalyst from a Cu(II) pre-catalyst.
When starting with a Cu(II) salt, the first step in the reaction sequence is the in situ reduction of Cu(II) to the catalytically active Cu(I).[2] This is typically achieved by adding a reducing agent, such as sodium ascorbate, to the reaction mixture containing the Cu(II) salt.[3] Once the Cu(I) species is generated, it can then enter the CuAAC catalytic cycle as illustrated in the previous diagram.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are generalized experimental protocols for performing CuAAC reactions using both Cu(I) and Cu(II) catalyst systems.
Protocol 1: CuAAC Reaction Using a Cu(II) Pre-catalyst (CuSO₄/Sodium Ascorbate)
This protocol is adapted for a typical small-scale bioconjugation reaction.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable buffer or solvent.
-
Prepare a stock solution of your azide-containing molecule (e.g., a fluorogenic probe like a coumarin (B35378) azide) in a compatible solvent.[6]
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
If using a ligand, prepare a stock solution of the ligand (e.g., THPTA) at a concentration that allows for a final ligand to copper ratio of 5:1.[6]
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the alkyne and azide solutions to their desired final concentrations.
-
Add the ligand solution (if used), followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 0.25 mM.[6]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[6]
-
-
Reaction and Analysis:
-
Vortex the reaction mixture gently and allow it to proceed at room temperature or a specified temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as fluorescence spectroscopy (if using a fluorogenic azide), HPLC, or LC-MS.
-
Protocol 2: CuAAC Reaction Using a Direct Cu(I) Catalyst (e.g., CuI)
This protocol is a general procedure for a reaction in an organic solvent.
-
Reactant Preparation:
-
Dissolve the terminal alkyne (1 equivalent) and the azide (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile, or a mixture of t-butanol and water).[1]
-
-
Catalyst Addition:
-
To the solution of the alkyne and azide, add the Cu(I) salt (e.g., CuI, 0.01-1 mol%).[4]
-
If required, add a base or a ligand to stabilize the catalyst and facilitate the reaction.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable method.
-
Upon completion, the reaction mixture can be diluted with an organic solvent and washed with water to remove the catalyst and any water-soluble byproducts. The organic layer is then dried and the solvent removed under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
-
Conclusion
The choice between a Cu(I) and a Cu(II) catalytic system for click chemistry is context-dependent.
-
Cu(II) pre-catalyst systems , particularly with sodium ascorbate, are often favored for their convenience, the higher stability of Cu(II) salts, and their excellent performance in aqueous media, which is crucial for many bioconjugation applications.[4][6] The primary drawback is the need for a reducing agent, which can sometimes interfere with sensitive substrates.
-
Direct Cu(I) catalysts offer the advantage of not requiring a separate reducing agent, which can simplify the reaction setup and avoid potential side reactions associated with the reductant.[4] However, the instability of Cu(I) towards oxidation requires more careful handling, and in some cases, the use of stabilizing ligands is necessary to maintain catalytic activity.
Recent research has also explored the possibility of Cu(II)-catalyzed reactions that do not require an external reducing agent, suggesting that under certain conditions, other components in the reaction mixture may facilitate the reduction to the active Cu(I) species.[5] This highlights the ongoing evolution of click chemistry methodologies.
Ultimately, the optimal choice of catalyst will depend on the specific substrates, desired reaction conditions (e.g., solvent, temperature), and the tolerance of the system to a reducing agent. For applications in biological systems, the biocompatibility of the entire catalytic system, including any ligands and reducing agents, is a critical consideration.
References
- 1. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. ilacadofsci.com [ilacadofsci.com]
- 6. jenabioscience.com [jenabioscience.com]
Unveiling the Anticancer Potential of Novel Copper Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that can overcome the limitations of current treatments, such as drug resistance and severe side effects. In this context, copper complexes have emerged as a promising class of anticancer compounds. Their diverse coordination chemistry allows for the fine-tuning of their biological activity, leading to enhanced cytotoxicity against cancer cells and potentially reduced toxicity towards normal tissues. This guide provides a comprehensive comparison of the anticancer activity of novel copper complexes against the widely used chemotherapeutic drug, cisplatin (B142131), supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Cytotoxicity
The in vitro cytotoxicity of novel copper complexes is a critical determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values of various novel copper complexes compared to cisplatin across a panel of human cancer cell lines.
| Complex/Drug | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| Cisplatin | 18.62 ± 3.56[1] | 22.2[2] | >50 | 336.8[3] |
| [Cu(phen)(metformin)] | 4.29 ± 0.12[1] | - | - | - |
| [Cu(phen)(ciprofloxacin)] | 7.58 ± 0.10[1] | - | - | - |
| Complex C.1 | - | 1.727[2] | - | - |
| Complex C.2 | - | 2.812[2] | - | - |
| Cu-L12 | - | - | - | 28.7[3] |
Table 1: Comparative IC50 values of novel copper complexes and cisplatin in various cancer cell lines. Lower IC50 values indicate higher cytotoxic activity. Data is presented as mean ± standard deviation where available. "-" indicates data not available.
| Complex/Drug | MDA-MB-231 (Triple-Negative Breast) IC50 (µM) | CT26 (Colon) IC50 (µM) | SW480 (Colon) IC50 (µM) |
| Cisplatin | 22.17 ± 1.8 (72h)[4] | > C3[5] | - |
| Complex 1 (Co) | 17.59 ± 1.1 (72h)[4] | - | - |
| Complex 2 (Cu) | 5.63 ± 1.2 (72h)[4] | - | - |
| Complex C3 (Cu) | - | < Cisplatin[5] | - |
Table 2: Cytotoxicity of metal complexes in triple-negative breast and colon cancer cell lines. The data for MDA-MB-231 is after 72 hours of incubation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validation of scientific findings. The following are methodologies for key experiments cited in the evaluation of the anticancer activity of copper complexes.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the copper complexes or cisplatin for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Seed cells in 6-well plates and treat with the copper complexes or cisplatin at their respective IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Treat cells with the copper complexes or cisplatin as described for the cell cycle analysis.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways such as apoptosis and autophagy.
Procedure:
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, LC3B) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the in vivo anticancer efficacy of the copper complexes.
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to different treatment groups: vehicle control, cisplatin, and the novel copper complex.
-
Administer the treatments (e.g., intraperitoneal injection) at a predetermined schedule and dosage.
-
Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (length x width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows involved in the validation of the anticancer activity of novel copper complexes.
Caption: Experimental workflow for validating anticancer activity.
Caption: Intrinsic apoptosis pathway induced by copper complexes.
Caption: Autophagy pathway activated by copper complexes.
References
- 1. Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel Copper (II) Complexes with Fluorine-Containing Reduced Schiff Base Ligands Showing Marked Cytotoxicity in the HepG2 Cancer Cell Line | MDPI [mdpi.com]
- 4. A Comparison of In Vitro Studies between Cobalt(III) and Copper(II) Complexes with Thiosemicarbazone Ligands to Treat Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Copper Acetate: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of copper acetate (B1210297), designed for researchers, scientists, and drug development professionals.
Copper acetate, while a valuable reagent, is hazardous and requires careful management to mitigate risks. It is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects. Adherence to proper disposal protocols is not only a regulatory requirement but a cornerstone of a safe and sustainable laboratory environment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. All handling of this compound, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.
In the event of a spill, it is crucial to act swiftly and safely. For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled, sealed container for disposal. For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand or earth) and place it in a suitable container for chemical waste. Do not wash spills into the sewer system.
Disposal Plan: The Preferred Method
The primary and most critical rule for this compound disposal is do not discharge it down the drain. Due to its high toxicity to aquatic organisms, direct release into the environment must be strictly avoided. The recommended and compliant method of disposal is to engage a licensed professional waste disposal company.
All this compound waste, whether solid or in solution, should be collected in a clearly labeled, sealed, and appropriate container. The label should include the chemical name ("Copper (II) Acetate") and relevant hazard symbols.
Pre-Treatment of Aqueous this compound Waste
For laboratories that generate aqueous solutions of this compound, a pre-treatment step to precipitate the soluble copper is a highly effective way to reduce its immediate environmental hazard before collection by a waste disposal service. This involves converting the soluble copper (II) ions into an insoluble copper compound, such as copper hydroxide (B78521) or copper carbonate.
Quantitative Data for Copper Precipitation and Discharge Limits
The following table summarizes key quantitative parameters relevant to the pre-treatment and disposal of this compound waste.
| Parameter | Value/Range | Notes |
| Optimal pH for Copper Hydroxide Precipitation | 7.0 - 8.5 | The solubility of copper hydroxide is at a minimum in this pH range, maximizing precipitation. |
| Typical Effluent Copper Concentration Limit | < 1 mg/L | This is a common, stringent limit for wastewater discharged to publicly owned treatment works (POTWs) in the US. Limits can vary by location and industry. |
| General Permissible Copper in Wastewater | 0.2 - 3.0 mg/L | Regulatory limits can vary significantly based on local and national regulations. |
Experimental Protocols for Copper Precipitation
Below are detailed methodologies for precipitating copper from aqueous this compound solutions. These procedures should be performed in a fume hood with appropriate PPE.
Protocol 1: Precipitation of Copper as Copper (II) Hydroxide
This is a common and effective method for removing copper from a solution.
Materials:
-
Aqueous this compound waste solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beaker or flask large enough to hold the waste solution
-
Waste collection container
Procedure:
-
Place the beaker containing the this compound solution on a stir plate and add a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly and carefully add the sodium hydroxide solution dropwise. A blue precipitate of copper (II) hydroxide will begin to form.
-
Continuously monitor the pH of the solution using a pH meter or pH strips.
-
Continue adding sodium hydroxide until the pH of the solution is stable within the optimal range of 7.0-8.5.
-
Once the desired pH is reached, stop adding the base and allow the solution to stir for an additional 10-15 minutes to ensure the reaction is complete.
-
Turn off the stir plate and allow the copper (II) hydroxide precipitate to settle.
-
The resulting slurry containing the precipitated copper hydroxide should be collected in a designated hazardous waste container. Do not attempt to separate the solid from the liquid for disposal unless it is part of a copper recovery process. The entire mixture should be disposed of as hazardous waste.
Protocol 2: Precipitation of Copper as Copper (II) Carbonate
This method is an alternative to hydroxide precipitation and also yields an insoluble copper salt.
Materials:
-
Aqueous this compound waste solution
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)
-
Stir plate and stir bar
-
Beaker or flask
-
Waste collection container
Procedure:
-
Place the beaker with the this compound solution on a stir plate with a stir bar.
-
While stirring, slowly add the sodium carbonate solution. A blue-green precipitate of copper (II) carbonate will form.
-
Continue adding the sodium carbonate solution until no more precipitate is formed. This indicates that the reaction is complete.
-
Allow the mixture to stir for an additional 10-15 minutes.
-
Let the precipitate settle.
-
Collect the entire mixture (precipitate and supernatant) in a designated hazardous waste container for collection by a licensed disposal service.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and sustainability. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) for the most comprehensive information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
